Biochanin A
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUADCCWRTIWANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022394 | |
| Record name | Biochanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biochanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-80-5 | |
| Record name | Biochanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biochanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biochanin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | biochanin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biochanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOCHANIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biochanin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biochanin A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A, a naturally occurring O-methylated isoflavone (B191592), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources and distribution of this compound, with a focus on plants from the Fabaceae family. Quantitative data on its concentration in various plant species and their parts are systematically presented in tabular format for comparative analysis. Furthermore, this document details established experimental protocols for the extraction, isolation, and quantification of this compound, offering researchers standardized methodologies. Finally, key signaling pathways modulated by this compound, including those involved in cancer and inflammation, are elucidated and visualized through detailed diagrams to facilitate a deeper understanding of its molecular mechanisms of action.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants belonging to the legume family (Fabaceae)[1][2][3]. Its distribution within this family is widespread, with notable concentrations in several commercially and medicinally important species. The primary dietary sources for humans include red clover, chickpeas, alfalfa sprouts, and soybeans[2][4][5].
Red Clover (Trifolium pratense): Red clover is one of the most potent natural sources of this compound[2][4]. The isoflavone is present in various parts of the plant, with leaves generally exhibiting the highest concentrations[6]. The content of this compound in red clover can vary depending on the cultivar, plant part, and growing conditions.
Chickpea (Cicer arietinum): Chickpeas are another significant dietary source of this compound[4][7]. The concentration of this isoflavone can be influenced by factors such as germination, which has been shown to increase its levels[7].
Alfalfa (Medicago sativa): Alfalfa sprouts and leaves are also known to contain this compound[2][4]. While the concentrations may be lower than in red clover, alfalfa remains a notable source.
Soy (Glycine max): Soybeans and soy-based products contain a variety of isoflavones, including smaller quantities of this compound compared to other major isoflavones like genistein (B1671435) and daidzein[2][4].
Other legumes and plants have also been reported to contain this compound, though typically in lower concentrations.
Quantitative Data on this compound Content
The concentration of this compound in its natural sources is subject to considerable variation. The following tables summarize the quantitative data reported in various scientific studies, providing a comparative overview of this compound content in different plants and their specific parts.
Table 1: Concentration of this compound in Red Clover (Trifolium pratense)
| Plant Part | Concentration (mg/g dry weight) | Reference |
| Leaves | 0.59 - 5.94 | [6] |
| Flowers | 0.17 - 1.52 | [6] |
| Stems | 0.08 - 0.56 | [6] |
| Whole Plant | 1.79 - 3.32 | [6] |
Table 2: Concentration of this compound in Chickpea (Cicer arietinum)
| Condition | Concentration (mg/g dry weight) | Reference |
| Seeds | 0.18 (mg/10g) | [7] |
| Sprouts (10 days, dark) | 2.10 | [7] |
| Sprouts (8 days, light) | 2.34 | [7] |
| Sprouts (10 days, 3% ethanol) | 2.21 | [7] |
Table 3: Concentration of this compound in Other Legumes
| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |
| Alfalfa (Medicago sativa) | Leaves | Not specified, lower than red clover | [2][4] |
| Soy (Glycine max) | Seeds | Lower than genistein and daidzein | [2][4] |
Experimental Protocols
Accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. This section details common methodologies for the extraction, isolation, and analysis of this compound.
Extraction of this compound
This is a conventional and widely used method for extracting isoflavones.
-
Sample Preparation: The plant material (e.g., dried leaves, seeds) is ground into a fine powder to increase the surface area for extraction.
-
Solvent System: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is commonly used as the extraction solvent. Acidification of the solvent (e.g., with hydrochloric acid) can aid in the hydrolysis of isoflavone glycosides to their aglycone forms, including this compound.
-
Extraction Process: The powdered plant material is suspended in the solvent and either macerated (soaked) at room temperature for an extended period or refluxed at an elevated temperature (e.g., 85°C) for a shorter duration (e.g., 1-2 hours)[8].
-
Filtration and Concentration: The extract is then filtered to remove solid plant debris. The filtrate is typically concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude extract can be used for further purification or analysis.
UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.
-
Principle: The acoustic cavitation generated by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.
-
Procedure: The powdered plant material is suspended in the chosen solvent in an ultrasonic bath or probe sonicator. The extraction is typically carried out for a shorter duration and at a lower temperature compared to conventional methods, which helps to minimize the degradation of thermolabile compounds[8][9].
SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.
-
Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. Its solvating power can be tuned by altering the pressure and temperature.
-
Procedure: The ground plant material is placed in an extraction vessel, and supercritical CO₂ is passed through it. A co-solvent, such as ethanol, is often added to increase the polarity of the CO₂ and enhance the extraction of moderately polar compounds like this compound[10][11][12]. The extracted components are then separated from the CO₂ by depressurization.
Quantification of this compound
HPLC is the most common analytical technique for the separation and quantification of this compound.
-
Stationary Phase: A reversed-phase C18 column is typically used for the separation of isoflavones.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound (around 262 nm). A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can also be used to obtain the full UV spectrum for peak identification.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using certified reference standards of this compound[4][13][14].
LC-MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
-
Principle: This technique couples the separation power of LC with the mass analysis capabilities of MS.
-
Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for isoflavones.
-
Mass Analysis: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used. In tandem MS (MS/MS), specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification (Selected Reaction Monitoring - SRM).
-
Advantages: LC-MS can provide structural information for peak identification and can quantify analytes at very low concentrations[6].
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-Cancer Effects
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. massivebio.com [massivebio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chemical and Biological Properties of this compound and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Biochanin A Biosynthesis Pathway in Legumes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A, an O-methylated isoflavone (B191592) abundant in legumes such as red clover and chickpea, has garnered significant attention for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in legumes, detailing the enzymatic steps, key intermediates, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and signaling pathways to facilitate a deeper understanding for researchers in the field.
Introduction
Isoflavonoids are a class of specialized metabolites primarily produced by members of the legume family (Fabaceae). They play critical roles in plant defense and in the establishment of symbiotic relationships with nitrogen-fixing bacteria.[1] this compound, a prominent isoflavone, is synthesized via a branch of the phenylpropanoid pathway. Its structural similarity to estrogen has led to its classification as a phytoestrogen, with numerous studies investigating its potential health benefits. This guide will provide a detailed exploration of the core biosynthetic pathway leading to this compound, the regulatory mechanisms that control its production, and the experimental approaches used to study this intricate metabolic network.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. This central precursor then enters the isoflavonoid-specific branch, leading to the formation of the isoflavone scaffold and subsequent modifications to yield this compound.
The General Phenylpropanoid Pathway
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine by PAL to produce cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H, a cytochrome P450 monooxygenase, to form 4-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Finally, 4-coumaric acid is activated by 4CL to produce 4-coumaroyl-CoA, the gateway molecule for flavonoid and isoflavonoid (B1168493) biosynthesis.
The Isoflavonoid Branch
-
Chalcone (B49325) Synthase (CHS): CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Reductase (CHR): In many legumes, CHR acts in concert with CHS to produce isoliquiritigenin (B1662430) from 4-coumaroyl-CoA and malonyl-CoA.
-
Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin or isoliquiritigenin to (2S)-liquiritigenin.
-
Isoflavone Synthase (IFS): This key enzyme, a cytochrome P450 monooxygenase, catalyzes the 2,3-aryl migration of the B-ring of a flavanone (B1672756) (naringenin or liquiritigenin) to form a 2-hydroxyisoflavanone (B8725905) intermediate.[1]
-
2-Hydroxyisoflavanone Dehydratase (HID): The unstable 2-hydroxyisoflavanone intermediate is dehydrated by HID to yield the corresponding isoflavone, genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin).
-
Isoflavone O-Methyltransferase (IOMT): The final step in this compound biosynthesis is the O-methylation of the 4'-hydroxyl group of genistein, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[2]
Caption: The core biosynthesis pathway of this compound from L-Phenylalanine.
Quantitative Data
The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for all enzymes across all legumes is not available, the following tables summarize key quantitative information from studies on model legumes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units) | Reference |
| Isoflavone O-Methyltransferase (IOMT) | Medicago sativa | Daidzein | - | - | [2] |
| Isoflavone O-Methyltransferase (GmIOMT1) | Glycine max | 6-Hydroxydaidzein | 10-50 | - | [3] |
| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | Medicago truncatula | 2,7,4'-trihydroxyisoflavanone | - | - | [4] |
Table 2: Isoflavone Concentrations in Legumes
| Legume | Tissue | This compound (µg/g DW) | Genistein (µg/g DW) | Reference |
| Cicer arietinum (Chickpea) | Sprouts (10 days) | 2100 | - | [5] |
| Cicer arietinum (Chickpea) | Sprouts (8 days, light) | 2340 | - | [6] |
| Cicer arietinum (Chickpea) | Protein Concentrate | 31 | 1 | [7] |
| Trifolium pratense (Red Clover) | Forage | 72 - 3696 | - | [8] |
| Medicago sativa (Alfalfa) | Forage | - | - | [8] |
| Glycine max (Soybean) | Seeds | - | 4.6 - 18.2 | [9] |
| Various Legumes | Seeds | - | 20 - 5750 (µg/kg wet weight) | [10] |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level in response to various developmental and environmental cues. Signaling molecules such as jasmonates and salicylates play a crucial role in modulating the expression of biosynthetic genes.
Signaling Pathways
-
Jasmonate (JA) Signaling: Jasmonates are plant hormones that mediate responses to biotic and abiotic stress. JA signaling can induce the expression of transcription factors, such as MYB transcription factors, which in turn activate the promoters of isoflavonoid biosynthesis genes.[11][12]
-
Salicylate (SA) Signaling: Salicylic acid is another key signaling molecule involved in plant defense. The crosstalk between JA and SA signaling pathways can be either synergistic or antagonistic, leading to a fine-tuned regulation of isoflavonoid production.[13][14]
Caption: Simplified signaling network regulating this compound biosynthesis.
Transcriptional Regulation
The promoters of isoflavonoid biosynthesis genes contain various cis-regulatory elements that are recognized by specific transcription factors. For instance, MYB transcription factors can bind to MYB-binding sites in the promoters of genes like IOMT, thereby activating or repressing their transcription in response to hormonal signals.[15][16] Analysis of promoter regions can reveal potential regulatory networks controlling pathway flux.[17]
Experimental Protocols
Investigating the this compound biosynthesis pathway requires a combination of biochemical, analytical, and molecular biology techniques.
Extraction and Quantification of Isoflavonoids by HPLC
Objective: To extract and quantify this compound and its precursors from legume tissues.
Methodology:
-
Sample Preparation: Freeze-dry legume tissue (e.g., roots, leaves) and grind to a fine powder.
-
Extraction:
-
Extract a known weight of powdered tissue (e.g., 100 mg) with 80% methanol (B129727) (e.g., 5 mL) by sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Quantification: Generate a standard curve using a pure standard of this compound.
-
Microsomal Enzyme Extraction and Isoflavone Synthase Assay
Objective: To isolate microsomal proteins containing isoflavone synthase and measure its activity.
Methodology:
-
Microsome Isolation: [5]
-
Homogenize fresh legume root tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM sucrose, 10 mM EDTA, 10 mM DTT).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal protein extract, the substrate (e.g., (2S)-naringenin), and cofactors (e.g., NADPH).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products and analyze by HPLC as described in section 5.1.
-
Gene Expression Analysis by RT-qPCR
Objective: To quantify the transcript levels of this compound biosynthesis genes.
Methodology:
-
RNA Extraction:
-
Extract total RNA from legume tissue using a commercial plant RNA extraction kit or a TRIzol-based method.[18]
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from total RNA using a reverse transcriptase and oligo(dT) or random primers.[19]
-
-
-
Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS, IOMT) and a reference gene (e.g., actin or ubiquitin).
-
Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[16]
-
Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Experimental Workflow
A typical research workflow to investigate the this compound biosynthesis pathway and its regulation would involve a multi-step, integrated approach.
Caption: A generalized experimental workflow for studying the this compound pathway.
Conclusion
The biosynthesis of this compound in legumes is a well-defined yet intricately regulated metabolic pathway. This guide has provided a detailed overview of the core enzymatic steps, the signaling networks that control its production, and the experimental methodologies required for its investigation. A thorough understanding of this pathway is essential for researchers aiming to harness the potential of this compound through metabolic engineering or to explore its pharmacological applications. Future research will likely focus on elucidating the finer details of its transcriptional regulation and the interplay of various signaling pathways in different legume species and under diverse environmental conditions.
References
- 1. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity chromatography, substrate/product specificity, and amino acid sequence analysis of an isoflavone O-methyltransferase from alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Sub-cellular proteomic analysis of a Medicago truncatula root microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Phytoestrogen Content in Fresh-Cut Legume Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of genistein and genistin in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daidzein and genistein contents of vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Reference genes identification for qRT-PCR normalization of gene expression analysis in Cucumis sativus under Meloidogyne incognita infection and Pseudomonas treatment [frontiersin.org]
- 19. elearning.unite.it [elearning.unite.it]
- 20. sburgess895713696.wordpress.com [sburgess895713696.wordpress.com]
- 21. qPCR Primer Design [protocols.io]
Biochanin A: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Biochanin A, an O-methylated isoflavone (B191592) of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound, systematically named 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a phytoestrogen found in various plants, including red clover, soy, and alfalfa.[1][2] Its chemical structure is characterized by a three-ring isoflavone backbone with hydroxyl groups at positions 5 and 7 and a methoxy (B1213986) group at position 4' of the B-ring.[3]
Below is a visual representation of the chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₅ | [1][4] |
| Molecular Weight | 284.27 g/mol | [1][4] |
| CAS Number | 491-80-5 | [1][4] |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | [5] |
| Synonyms | 4'-Methylgenistein, Genistein 4'-methyl ether, Olmelin | [2][6] |
| Melting Point | 210-213 °C | [1][6] |
| Boiling Point | 518.57 °C (estimated) | [7] |
| Water Solubility | 71.1 mg/L at 25 °C (estimated) | [8] |
| Solubility in Organic Solvents | Soluble in DMSO (55 mg/mL), ethanol (B145695) (9 mg/mL), acetone, chloroform, and methanol (B129727). | [1] |
| pKa (Strongest Acidic) | 6.55 (estimated) | [8] |
| LogP | 3.341 (estimated) | [7] |
| Appearance | White crystalline powder | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H-NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 12.95 | s | 5-OH |
| 7.90 | s | H-2 |
| 7.42 | d (J=8.7 Hz) | H-2', H-6' |
| 6.95 | d (J=8.7 Hz) | H-3', H-5' |
| 6.38 | d (J=2.1 Hz) | H-8 |
| 6.25 | d (J=2.1 Hz) | H-6 |
| 3.82 | s | 4'-OCH₃ |
Table 3: ¹³C-NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 180.8 | C-4 |
| 164.5 | C-7 |
| 162.2 | C-5 |
| 159.8 | C-4' |
| 157.8 | C-9 |
| 153.2 | C-2 |
| 130.4 | C-2', C-6' |
| 123.9 | C-1' |
| 122.9 | C-3 |
| 114.2 | C-3', C-5' |
| 105.3 | C-10 |
| 99.4 | C-6 |
| 94.2 | C-8 |
| 55.4 | 4'-OCH₃ |
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 284 | [M]⁺ |
| 269 | [M - CH₃]⁺ |
| 153 | Retro-Diels-Alder fragment of ring A |
| 132 | Retro-Diels-Alder fragment of ring B |
Table 5: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretching (phenolic) |
| 1655 | C=O stretching (γ-pyrone) |
| 1620, 1580, 1500 | C=C stretching (aromatic rings) |
| 1245 | C-O-C stretching (ether) |
| 1180 | C-O stretching (phenol) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification from Red Clover
Objective: To extract and purify this compound from Trifolium pratense (red clover).
Methodology:
-
Extraction:
-
Dried and powdered red clover (100 g) is subjected to Soxhlet extraction with 80% methanol (1 L) for 24 hours.[9]
-
Alternatively, maceration with 80% methanol at room temperature for 24 hours can be performed.[9]
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification by Column Chromatography:
-
The crude extract is dissolved in a minimal amount of methanol and adsorbed onto silica (B1680970) gel.
-
The adsorbed sample is loaded onto a silica gel column (60-120 mesh).
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.[10]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm).
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed.
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) or a gradient elution can be used.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection is performed at 262 nm.[11]
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of specific proteins in a signaling pathway.
Methodology:
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and phytoestrogenic effects. These activities are mediated through its interaction with various cellular signaling pathways.
Anticancer Activity
This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancer.[12] Its anticancer effects are attributed to the modulation of several key signaling pathways.
In HER-2-positive breast cancer cells, this compound has been demonstrated to inhibit the phosphorylation of the HER-2 receptor, thereby blocking downstream signaling cascades.[6][8] This leads to the suppression of cell growth, survival, and invasion.[6][8]
This compound can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. It has been shown to inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation.[12][13]
Phytoestrogenic Activity
This compound is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERs), primarily ERβ.[6][14] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[15][16] This is achieved through the modulation of pathways like NF-κB and mitogen-activated protein kinase (MAPK).[15][16]
Conclusion
This compound is a multifaceted isoflavone with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in the fields of oncology and inflammation, warrants further investigation. This technical guide provides a solid foundation of its chemical and biological properties, along with standardized experimental protocols to aid researchers in their future studies of this promising natural compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. assaygenie.com [assaygenie.com]
- 5. This compound | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Biochanin A: An In-depth Technical Guide to UV-Vis Analysis
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bioactive compounds is paramount. Biochanin A, a promising isoflavone (B191592) with a range of pharmacological activities, is no exception. This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to aid in its characterization and quantification.
Core Principles of UV-Vis Spectroscopy for this compound
UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. For flavonoids like this compound, the absorption of UV-Vis radiation is associated with the promotion of electrons from bonding and non-bonding orbitals to higher energy anti-bonding orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint of the molecule.
The UV-Vis spectrum of this compound, like other flavonoids, typically exhibits two major absorption bands.[1][2] Band I, appearing in the 300-380 nm region, is associated with the cinnamoyl system (B-ring), while Band II, observed between 240-295 nm, corresponds to the benzoyl system (A-ring).[1][2][3] The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment, providing valuable insights into solute-solvent interactions.
Quantitative Spectroscopic Data
The UV-Vis spectroscopic parameters of this compound are crucial for its identification and quantification. The following table summarizes the reported λmax values and molar absorptivity in various solvents.
| Solvent | Band II (λmax, nm) | Band I (λmax, nm) | Molar Absorptivity (ε) | Reference |
| Ethanol | ~260 (shoulder) | ~290 | - | [4] |
| Acetonitrile | ~260 | ~290 | - | [4] |
| Methanol | 262 | - | - | [5] |
| Not Specified | 257 | 272 | - | [3] |
| Water (in Pluronics) | 264 | - | 40.16 M⁻¹cm⁻¹ | [6] |
Note: The molar absorptivity value was reported in the context of solubilization in Pluronic micelles in an aqueous environment.
Solvent Effects on the UV-Vis Spectrum of this compound
The polarity and hydrogen-bonding capability of the solvent can significantly influence the UV-Vis spectrum of this compound. Studies have shown that in the protic solvent ethanol, the absorption band at 260 nm tends to submerge the band at 290 nm, which appears as a shoulder.[4] In contrast, in the aprotic solvent acetonitrile, these two bands are more clearly resolved.[4][7] This behavior can be attributed to specific interactions between the solvent and the isoflavone, potentially shifting the conformational equilibrium of the molecule.[4]
Detailed Experimental Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of this compound.
1. Materials and Equipment:
-
This compound standard (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile)
-
Calibrated UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the weighed this compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.
3. Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (typically in the µg/mL or µM range).
4. Spectroscopic Measurement:
-
Set the spectrophotometer to scan a wavelength range appropriate for flavonoids, typically from 200 nm to 400 nm.[6]
-
Use the chosen solvent as a blank to zero the instrument.
-
Record the absorbance spectra of each working solution.
-
Identify the wavelength(s) of maximum absorbance (λmax).
5. Data Analysis:
-
According to the Beer-Lambert law (A = εcl), absorbance (A) is directly proportional to the molar absorptivity (ε), the concentration (c), and the path length of the cuvette (l).
-
A calibration curve can be constructed by plotting absorbance versus concentration to determine the concentration of unknown samples.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the structural basis of the UV-Vis spectrum, the following diagrams are provided.
References
Biochanin A: A Comprehensive Spectroscopic and Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Biochanin A, a biologically active isoflavone. This document is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of this compound for pharmaceutical applications.
Spectroscopic Data
The following sections present the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound, compiled from various spectroscopic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts, which are crucial for the unambiguous identification and structural verification of the molecule.
Table 1: ¹H NMR Chemical Shifts for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.98 | s | |
| H-6 | 6.39 | d | 2.1 |
| H-8 | 6.24 | d | 2.1 |
| H-2' | 7.40 | d | 8.7 |
| H-6' | 7.40 | d | 8.7 |
| H-3' | 6.95 | d | 8.7 |
| H-5' | 6.95 | d | 8.7 |
| 5-OH | 12.94 | s | |
| 7-OH | - | - | |
| 4'-OCH₃ | 3.82 | s |
Note: Solvent and instrument frequency can cause variations in chemical shifts. Data is compiled from typical spectra recorded in DMSO-d₆.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| C-2 | 154.3 |
| C-3 | 122.7 |
| C-4 | 180.5 |
| C-4a | 105.1 |
| C-5 | 162.4 |
| C-6 | 99.3 |
| C-7 | 164.4 |
| C-8 | 94.1 |
| C-8a | 157.6 |
| C-1' | 123.5 |
| C-2' | 130.3 |
| C-6' | 130.3 |
| C-3' | 113.9 |
| C-5' | 113.9 |
| C-4' | 159.5 |
| 4'-OCH₃ | 55.2 |
Note: Solvent and instrument frequency can cause variations in chemical shifts. Data is compiled from typical spectra recorded in DMSO-d₆.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| LC-ESI-QTOF | Positive | 285.0758 | 270.052, 255.065, 227.070, 153.018, 135.044 |
| GC-MS | EI | 284 (M⁺) | 269, 241, 152, 137, 118 |
| LC-ESI-IT | Positive | 285 | 270, 255 |
Note: Fragmentation patterns can vary depending on the specific instrument and experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data for isoflavones like this compound. These should be adapted and optimized for specific instrumentation and research questions.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (or similar standard 1D proton experiment)
-
Number of Scans (NS): 16-64
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example for a 125 MHz spectrometer):
-
Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)
-
Number of Scans (NS): 1024-4096 (or more for dilute samples)
-
Spectral Width (SW): 200-240 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling constants.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to the desired concentration range for analysis.
-
For biological samples, perform appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) and clean-up steps.
LC Parameters (Example for a C18 column):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
MS Parameters (Example for an ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: 3-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 300-450 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.
-
Mass Range: m/z 50-500
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Analyze the mass spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.
Signaling Pathway Visualization
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The following diagrams, generated using Graphviz, illustrate some of the known molecular interactions of this compound.
Caption: this compound signaling pathways.
Biochanin A: A Technical Guide to its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Biochanin A, a natural isoflavone (B191592) found predominantly in red clover and soy, has emerged as a promising candidate in oncotherapeutics. Its multifaceted mechanism of action involves the modulation of critical cellular signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle, collectively contributing to the inhibition of tumor growth, proliferation, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by targeting multiple, often interconnected, signaling cascades that are frequently deregulated in cancer cells. These pathways govern cell survival, proliferation, invasion, and angiogenesis.
Inhibition of the HER-2 and Downstream PI3K/Akt/mTOR & MAPK/ERK Pathways
In HER-2-positive cancers, such as certain types of breast cancer, the Human Epidermal Growth Factor Receptor 2 (HER-2) is overexpressed, leading to constitutive activation of downstream pro-survival and proliferative signaling.[1] this compound has been shown to inhibit the activation of the HER-2 receptor, consequently suppressing two major downstream signaling axes: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.[1][2]
Inhibition of the PI3K/Akt/mTOR pathway by this compound disrupts crucial cellular processes including cell growth, proliferation, and survival.[1][3][4] The Akt pathway is a key regulator of apoptosis resistance, and its suppression by this compound sensitizes cancer cells to programmed cell death.[1] Simultaneously, this compound inhibits the phosphorylation of Erk1/2 (MAPK), a pathway strongly associated with mitogenic effects, cellular proliferation, and metastasis.[1][3][5]
Modulation of NF-κB and STAT3 Signaling
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play pivotal roles in inflammation, immunity, cell survival, and oncogenesis.[1][6] Constitutive activation of these pathways is common in many cancers. This compound has been shown to suppress the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[7] This leads to decreased expression of inflammatory and survival-related genes.
Furthermore, this compound can impede the activation of STAT3, a key mediator of pro-inflammatory and pro-cancerous signals, particularly those initiated by cytokines like IL-6.[8] It can abrogate the nuclear translocation of phosphorylated STAT3 and reduce its transcriptional activity.[8]
Induction of Apoptosis and Cell Cycle Arrest
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[9][10] A primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. It modulates the expression of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio.[4][11] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4][11][12]
Induction of Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been reported to induce S-phase arrest in lung cancer cells and may also be involved in G2/M arrest.[11][13][14] This is achieved by modulating the expression of key cell cycle regulatory proteins. This compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the tumor suppressor p53.[4][11] Concurrently, it downregulates the expression of cyclins (e.g., Cyclin A, Cyclin B1, Cyclin D3) and cyclin-dependent kinases (e.g., CDK1, CDK2, CDK4) that are necessary for phase transitions.[4][11]
Inhibition of Metastasis and Angiogenesis
This compound also targets the processes of invasion, metastasis, and angiogenesis, which are hallmarks of aggressive cancers.
-
Metastasis: It inhibits the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and membrane-type 1 MMP (MT-MMP1).[1][3][12] These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion and migration.[1]
-
Angiogenesis: In glioma models, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are critical drivers of this process.[15][16]
Quantitative Efficacy Data
The following tables summarize key quantitative data from in vitro studies, demonstrating the dose-dependent effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Protein Expression and Activity in SK-BR-3 Breast Cancer Cells
| Target Protein | This compound Concentration (µM) | Observed Effect | Percentage of Control (Mean ± SD) | Reference |
| p-Erk1/2 | 50 | Inhibition of Phosphorylation | 31.27 ± 16.71 | [1] |
| p-Akt | 50 | Inhibition of Phosphorylation | 10.17 ± 7.89 | [1] |
| NF-κB | 20 | Reduction in Expression | 49.93 ± 5.41 | [1] |
| NF-κB | 50 | Reduction in Expression | 44.53 ± 6.44 | [1] |
| MT-MMP1 | 10 | Reduction in Expression | 19.22 ± 9.93 | [1] |
| MT-MMP1 | 50 | Reduction in Expression | 2.39 ± 2.30 | [1] |
Table 2: Cytotoxicity and Cell Cycle Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| SK-Mel-28 | Malignant Melanoma | MTT Assay | 10 - 100 µM | Dose- and time-dependent growth inhibition | [9][10] |
| A549 & 95D | Lung Cancer | Flow Cytometry | 60 - 240 µM | Dose-dependent S phase arrest | [11][14] |
| MCF-7 | Breast Cancer | Western Blot | Not specified | Downregulation of p-PI3K, p-AKT, Bcl-2 | [4] |
| HT-29 | Colon Cancer | Proliferation Assay | Not specified | Anti-proliferative activity |
Key Experimental Methodologies
The investigation of this compound's mechanism of action relies on a suite of standard molecular and cell biology techniques.
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for specific time points (e.g., 24, 48, 72 hours).[9][10]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify protein expression relative to a loading control (e.g., β-actin).
-
Flow Cytometry for Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Protocol:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is quantified using analysis software.[11]
-
Conclusion and Future Perspectives
This compound demonstrates significant anticancer potential through a multi-pronged mechanism of action. It effectively inhibits key oncogenic signaling pathways (PI3K/Akt, MAPK, NF-κB), induces apoptosis via the mitochondrial pathway, and causes cell cycle arrest by modulating critical regulatory proteins. Furthermore, its ability to suppress metastasis and angiogenesis highlights its potential to combat cancer progression on multiple fronts. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the potential for synergistic combinations with existing chemotherapeutic agents to develop more effective and less toxic cancer therapies.[12]
References
- 1. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound impedes STAT3 activation by upregulating p38δ MAPK phosphorylation in IL-6-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive exploration of this compound as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of this compound in AML Cells: Apoptosis Induction and Pathway-Specific Regulation in U937 and THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits endothelial cell functions and proangiogenic pathways: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Biochanin A: A Technical Review of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A (BCA), a major isoflavone (B191592) found in red clover, cabbage, and alfalfa, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are particularly noteworthy, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth review of the current literature on the anti-inflammatory effects of this compound. It details the molecular mechanisms of action, summarizes quantitative data from key preclinical studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms underlying BCA's anti-inflammatory action involve the modulation of major signaling cascades, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2]
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways integral to the inflammatory response. Preclinical studies in various models have elucidated its ability to suppress the production of pro-inflammatory mediators and cytokines.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation.[3] This allows NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[3]
This compound intervenes by blocking the LPS-induced phosphorylation of IκBα and inhibiting IKK activity.[3] This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[4]
References
- 1. This compound mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokines and mediators production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin-A antagonizes the interleukin-1β-induced catabolic inflammation through the modulation of NFκB cellular signaling in primary rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochanin A: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a significant isoflavone (B191592) phytoestrogen, has garnered considerable attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery and historical research of this compound, focusing on its initial isolation, characterization, and the foundational studies that have paved the way for current research and drug development efforts. This document summarizes key quantitative data, details historical experimental protocols, and visualizes the early understanding of its mechanisms of action.
Discovery and Initial Isolation
This compound was first isolated and identified from red clover (Trifolium pratense), a plant long associated with agricultural and medicinal uses. While the estrogenic effects of red clover on livestock had been observed for some time, the specific compound responsible for this activity was not elucidated until the mid-20th century.
Key Historical Milestone: The seminal work on the isolation and characterization of this compound was published in 1954 by G.S. Pope and his colleagues . Their research definitively identified this compound as one of the primary estrogenic compounds in red clover.
Historical Isolation Protocol
-
Extraction: Dried and ground red clover plant material was likely subjected to solvent extraction, a common method for isolating organic compounds from plant matrices. Ethanol was a frequently used solvent for such purposes.
-
Fractionation: The crude extract would have then undergone a series of fractionation steps to separate compounds based on their polarity and other chemical properties. This could have involved liquid-liquid partitioning between immiscible solvents.
-
Crystallization: Through careful manipulation of solvent composition and temperature, the researchers would have induced the crystallization of this compound from the enriched fraction, allowing for its purification.
-
Recrystallization: To achieve a higher degree of purity, the crystalline material would have been redissolved and recrystallized, likely multiple times.
A general workflow for this historical isolation process is depicted below.
Early Structural Elucidation and Synthesis
The determination of this compound's chemical structure was a significant achievement of the time, relying on classical chemical degradation techniques and spectroscopic methods available in the 1950s.
Characterization Methods
Early researchers would have employed a combination of the following techniques to elucidate the structure of this compound:
-
Elemental Analysis: To determine the empirical formula of the compound.
-
Melting Point Determination: A key physical constant used to assess purity.
-
UV-Visible Spectroscopy: To identify the chromophoric system characteristic of flavonoids.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.
-
Chemical Degradation: Breaking down the molecule into smaller, identifiable fragments to piece together the overall structure.
The IUPAC name for this compound is 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one .
Historical Synthesis
The chemical synthesis of isoflavones was pioneered by W. Baker and R. Robinson in the 1920s . Their work provided the fundamental chemical strategies for constructing the isoflavone core. While the specific first synthesis of this compound is not detailed in the readily available literature, it would have been based on these established methods. A plausible historical synthetic route is the Baker-Venkataraman rearrangement or related reactions, which involve the reaction of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic acid anhydride (B1165640) and its corresponding sodium salt.
A simplified representation of a plausible historical synthetic approach is outlined below.
Early Biological Research: Estrogenic Activity
The initial interest in this compound stemmed from its observed estrogenic effects in livestock. Early biological research, therefore, focused on confirming and quantifying this activity.
Experimental Protocols: Uterotrophic Assay
The primary method used in early studies to assess estrogenic activity was the uterotrophic assay in immature or ovariectomized rodents (typically rats or mice).
-
Animal Model: Immature female or surgically ovariectomized adult female rodents were used. These models are sensitive to exogenous estrogens due to the low levels of endogenous hormones.
-
Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), was administered to the animals via subcutaneous injection or oral gavage over a period of several days.
-
Endpoint Measurement: At the end of the treatment period, the animals were euthanized, and their uteri were excised, trimmed of fat, and weighed.
-
Comparison: The uterine weight of the this compound-treated group was compared to that of a control group (vehicle only) and a positive control group (treated with a known estrogen, such as estradiol). An increase in uterine weight relative to the control group was indicative of estrogenic activity.
Quantitative Data from Historical Research
Quantitative data from the earliest publications are not extensively indexed in modern databases. However, subsequent reviews and later studies often reference this foundational work. The following table summarizes the types of quantitative data that would have been generated in these early studies.
| Parameter | Typical Value/Range (from later analyses of early work) | Method of Determination (Historical) | Significance in Early Research |
| Melting Point | ~215-217 °C | Capillary melting point apparatus | A key physical constant for identification and purity assessment. |
| Estrogenic Potency | Weakly estrogenic | Uterotrophic assay in rodents | Confirmed the biological activity responsible for the observed effects of red clover in livestock. |
| Yield from Red Clover | Varies (dependent on source and extraction method) | Gravimetric analysis after isolation and purification | Provided an indication of the abundance of the compound in the plant source. |
Early Understanding of Mechanism of Action
In the mid-20th century, the concept of specific cellular receptors for hormones was still developing. The early understanding of this compound's mechanism of action was therefore based on its structural similarity to steroidal estrogens like estradiol. It was hypothesized that this compound exerted its estrogenic effects by interacting with the same cellular components as endogenous estrogens, leading to a similar physiological response. The idea of competitive binding to a "receptor" site was a prevailing concept.
The diagram below illustrates this early, simplified understanding of this compound's interaction with a target cell.
Conclusion
An In-depth Technical Guide on the In Vivo Metabolism of Biochanin A to Genistein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of biochanin A to its pharmacologically active metabolite, genistein (B1671435). It covers the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this biotransformation.
Introduction
This compound is a methoxylated isoflavone (B191592) predominantly found in legumes such as red clover (Trifolium pratense)[1][2][3]. It is recognized for its potential chemopreventive properties[1][2][3]. In vivo, this compound undergoes significant metabolism, with one of the primary pathways being its conversion to genistein, a more potent phytoestrogen[4]. This conversion is critical as the biological effects attributed to this compound may, in part, be mediated by its metabolite, genistein[1][2]. Understanding the pharmacokinetics and metabolic fate of this compound is therefore essential for evaluating its therapeutic potential and safety.
Metabolic Pathways of this compound
The conversion of this compound to genistein is primarily a demethylation reaction. This biotransformation is carried out by two main systems in the body: hepatic enzymes and the gut microbiota[4][5].
Hepatic Metabolism
The liver plays a crucial role in the metabolism of xenobiotics, including isoflavones. Cytochrome P450 (CYP) enzymes in liver microsomes are responsible for the O-demethylation of this compound to genistein[4]. Several CYP isoforms have been identified to catalyze this reaction, including CYP1A2, CYP2E1, CYP2C91, CYP2C19, and CYP2D61[4]. The involvement of these enzymes highlights the potential for drug-isoflavone interactions, as co-administered substances could inhibit or induce these CYPs, thereby altering the metabolic profile of this compound[6]. Beyond simple demethylation, hepatic metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of both this compound and genistein[1][5].
Gut Microbiota Metabolism
The intestinal microbiota also significantly contributes to the demethylation of this compound[5][7]. The enzymes produced by various gut bacteria can cleave the methyl group from this compound, releasing genistein into the intestinal lumen where it can be absorbed[8]. The composition of an individual's gut microbiota can influence the rate and extent of this conversion, leading to inter-individual variability in the pharmacokinetic profiles of this compound and genistein[8].
A diagram illustrating the primary metabolic conversion is presented below.
Quantitative Pharmacokinetic Data
The pharmacokinetics of this compound and its metabolite genistein have been studied in animal models, primarily rats. These studies reveal that this compound has poor oral bioavailability and is rapidly metabolized[1][2]. A significant portion of circulating this compound and genistein is in conjugated forms (glucuronides and sulfates)[1][9].
The tables below summarize key pharmacokinetic parameters from a study in male Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound (BCA) after Intravenous and Oral Administration in Rats [1][2]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous | 1 | - | - | - | - |
| Intravenous | 5 | - | - | - | - |
| Oral | 5 | - | - | - | < 4 |
| Oral | 50 | - | - | - | < 4 |
Note: Specific Cmax, Tmax, and AUC values for each dose were not explicitly provided in the abstract, but overall bioavailability was reported as less than 4%.
Table 2: Pharmacokinetic Parameters of Genistein (GEN) following Oral Administration of this compound (BCA) in Female Rats [10]
| Analyte | AUC₀₋t (ng·h/mL) |
| Free GEN | 94.91 |
| Total GEN | 329.92 |
| Total BCA | 2163.43 |
This table illustrates that after oral administration of this compound, the systemic exposure to total genistein (free and conjugated) is substantial, although less than that of total this compound. The concentration of free genistein is considerably lower than its conjugated forms.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of isoflavone metabolism. Below are typical protocols for in vivo pharmacokinetic studies and in vitro metabolism assays.
In Vivo Pharmacokinetic Study Protocol
This protocol is based on studies conducted in rats[1][2][3].
-
Animal Model: Male Sprague-Dawley rats (200-220g) are commonly used[2][10]. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol, ethanol, and saline) and administered via the tail vein at doses such as 1 and 5 mg/kg[1][2][3].
-
Oral (PO): this compound is suspended in a vehicle like a 0.5% sodium carboxymethyl cellulose (B213188) (CMC) solution and administered by oral gavage at doses such as 5 and 50 mg/kg[1][2][3][10].
-
-
Sample Collection: Blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -70°C to -80°C until analysis[10].
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile (B52724). For quantification of total this compound and genistein, plasma samples are incubated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms[1][9][11].
-
Chromatography: Analytes are separated on a C18 reversed-phase column using an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile/methanol and an acidic aqueous solution (e.g., 0.1% acetic acid)[9][12].
-
Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection and quantification, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity[1][2][9][12].
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using noncompartmental methods to determine key parameters such as Cmax, Tmax, AUC, clearance, and bioavailability[1][2].
Below is a workflow diagram for a typical in vivo pharmacokinetic study.
In Vitro Metabolism Protocol (using Liver Microsomes)
This protocol is adapted from studies investigating the enzymatic conversion of isoflavones[4][5].
-
Materials: Human or rat liver microsomes, this compound, NADPH regenerating system (or NADP), and appropriate buffers[4].
-
Incubation: Incubations are performed in a reaction mixture containing liver microsomes, this compound (at various concentrations), and buffer. The reaction is initiated by adding the NADPH regenerating system[4].
-
Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins[4].
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the formation of genistein and other potential metabolites[4][5].
-
Enzyme Kinetics: By varying the substrate concentration, kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for the demethylation reaction.
Signaling Pathways and Biological Significance
The conversion of this compound to genistein is significant because genistein is a well-known phytoestrogen that can interact with estrogen receptors (ERα and ERβ)[8]. This interaction can trigger a range of downstream cellular effects. Additionally, both this compound and genistein can act as inhibitors of CYP1 family enzymes, which are involved in the metabolism of procarcinogens. This inhibition is a potential mechanism for their chemopreventive effects[13].
The diagram below illustrates the relationship between this compound metabolism and its potential impact on cellular signaling.
Conclusion
The in vivo metabolism of this compound to genistein is a critical biotransformation mediated by both hepatic CYP450 enzymes and the gut microbiota. Pharmacokinetic studies demonstrate that while this compound itself has low bioavailability, it is extensively converted to genistein, which exists predominantly in conjugated forms in circulation. The generation of the more biologically active genistein is fundamental to the overall pharmacological profile of this compound. A thorough understanding of this metabolic pathway, utilizing robust experimental protocols, is essential for the continued development and clinical evaluation of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Study of the in Vivo and in Vitro Metabolism of Dietary Isoflavone this compound Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo prediction of CYP-mediated metabolic interaction potential of formononetin and this compound using in vitro human and rat CYP450 inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcuminoid Demethylation as an Alternative Metabolism by Human Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Biochanin A in Traditional Medicine: A Technical Guide
Abstract
Biochanin A, a prominent isoflavone (B191592) found in red clover (Trifolium pratense), soy (Glycine max), and other legumes, has a rich history of use in traditional medicine, particularly in Chinese medicine, for a variety of ailments.[1][2][3][4][5] Traditionally, plants containing this compound have been utilized to manage symptoms associated with menopause, treat inflammatory conditions, and as a general tonic.[3][6][7] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a spectrum of bioactive properties, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][8] This technical guide provides an in-depth review of the scientific evidence supporting the traditional applications of this compound, focusing on its molecular targets and signaling pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound (5,7-dihydroxy-4'-methoxyisoflavone) is a naturally occurring phytoestrogen that has garnered significant scientific interest due to its diverse pharmacological activities.[8][9] Its presence in various botanicals used in traditional medicine has prompted extensive research to validate and understand its therapeutic potential.[1][4] This has led to the discovery that this compound modulates several key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, which are critically involved in cell proliferation, inflammation, and survival.[2][7][10] This guide will bridge the gap between the traditional uses of this compound and its modern scientific evaluation, providing a detailed technical overview for the scientific community.
Anticancer Properties of this compound
In traditional medicine, certain plants rich in isoflavones have been anecdotally associated with cancer prevention. Modern research has substantiated the potential of this compound as an anticancer agent, demonstrating its efficacy in various cancer models through the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways.[9][11]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SK-Mel-28 | Malignant Melanoma | 48 | >100 | [11] |
| SK-Mel-28 | Malignant Melanoma | 72 | ~80 | [11] |
| SK-BR-3 | HER-2+ Breast Cancer | 72 | 50-100 (inhibitory range) | [12] |
| MCF-7 | Breast Cancer | Not Specified | 24.5 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Not Specified | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | Not Specified | [6] |
| MG63 | Osteosarcoma | Not Specified | Dose-dependent inhibition | [9] |
| U2OS | Osteosarcoma | Not Specified | Dose-dependent inhibition | [9] |
Quantitative Data: In Vivo Antitumor Efficacy
Animal studies have demonstrated the ability of this compound to inhibit tumor growth in vivo.
| Animal Model | Cancer Cell Line | Treatment Dose | Treatment Duration | Outcome | Reference |
| Murine Xenograft | MCF-7 (Breast Cancer) | 15 mg/kg/day (i.p.) | Started 4 weeks prior to cell inoculation | Significant reduction in tumor size | [1] |
| Murine Xenograft | MCF-7 (Breast Cancer) | 5 mg/kg/day (i.p.) | Started 4 weeks prior to cell inoculation | No significant effect on tumor size | [1] |
Experimental Protocols
To assess the cytotoxic effects of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[11][12]
-
Cell Seeding: Cancer cells (e.g., SK-Mel-28, SK-BR-3) are seeded in 96-well plates at a density of 2,000-5,000 cells/well and allowed to adhere for 8-24 hours.[12]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0, 10, 25, 50, 75, 100 µM) and incubated for specified durations (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11][12]
-
MTT Addition: Following incubation, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[12]
-
Formazan (B1609692) Solubilization: The supernatant is discarded, and the formazan crystals formed by viable cells are dissolved in 50 µL of dimethyl sulfoxide (B87167) (DMSO).[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to the untreated control cells.
Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/Akt.[12]
-
Cell Lysis: Cancer cells are treated with this compound for a specified time, then washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-HER-2, p-Akt, p-Erk1/2, NF-κB) overnight at 4°C.[12] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This in vivo model is used to evaluate the antitumor efficacy of this compound.[1]
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[1]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 5 or 15 mg/kg, intraperitoneal injection, daily) or a vehicle control.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Signaling Pathways and Visualizations
This compound exerts its anticancer effects by modulating multiple signaling pathways. In HER-2-positive breast cancer, it inhibits the phosphorylation of the HER-2 receptor, which in turn downregulates the downstream PI3K/Akt/mTOR and MAPK/Erk1/2 pathways.[12] It also suppresses the expression of the transcription factor NF-κB.[12]
Caption: this compound's anticancer signaling pathway in HER-2+ breast cancer.
Anti-inflammatory and Neuroprotective Roles
The use of this compound-containing plants in traditional medicine for inflammatory ailments and as nerve tonics is supported by modern research demonstrating its anti-inflammatory and neuroprotective properties.[7][10]
Quantitative Data: In Vivo Models
| Model | Animal | Treatment Dose | Outcome | Reference |
| Cerebral Ischemia/Reperfusion | Rat | 10, 20, 40 mg/kg/day (i.p.) for 14 days | Dose-dependent improvement in neurological score, reduction in infarct size and brain edema | [2][13] |
| Spinal Cord Injury | Rat | 40 mg/kg (i.p.) for 14 days | Reduced inflammation and oxidative stress | [4] |
| Antigen-Induced Arthritis | Mouse | 9 mg/kg (i.p.) at peak inflammation | Decreased neutrophil accumulation and pro-inflammatory mediators | [14][15] |
| Ovariectomized Obese Mice | Mouse | Not Specified | Reduced crown-like structures and adipocyte area; increased anti-inflammatory cytokines | [16] |
Experimental Protocols
This model is used to study the neuroprotective effects of this compound against stroke.[2][13]
-
Pre-treatment: Rats are pre-treated with this compound (e.g., 10, 20, or 40 mg/kg/day, i.p.) or vehicle for 14 days.[2][13]
-
Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours).[2]
-
Reperfusion: The occlusion is removed to allow for reperfusion (e.g., for 24 hours).[2]
-
Assessment: Neurological deficit scores, infarct volume (e.g., using TTC staining), and brain edema are assessed.[2] Biochemical markers of oxidative stress (e.g., SOD, GSH-Px, MDA) and inflammation (e.g., NF-κB) are also measured in brain tissue.[2]
This is a classic model for evaluating acute anti-inflammatory activity.[17]
-
Treatment: Animals are administered this compound or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Signaling Pathways and Visualizations
This compound's neuroprotective and anti-inflammatory effects are mediated through the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway.[2][10]
Caption: Neuroprotective and anti-inflammatory pathways of this compound.
Conclusion
The convergence of traditional medicinal knowledge and modern scientific investigation has illuminated the therapeutic potential of this compound. The data and protocols summarized in this guide provide a robust foundation for further research into its pharmacological applications. The ability of this compound to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores its significance as a lead compound for the development of novel therapeutics. Future clinical trials are warranted to fully establish the safety and efficacy of this compound in human health and disease.
References
- 1. This compound inhibits breast cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates spinal cord injury in rats during early stages by inhibiting oxidative stress and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 15. This compound Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound exerts an anti-inflammatory effect on adipose tissue and liver of ovariectomized obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
Biochanin A: A Technical Guide to its Modulation of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A, a prominent isoflavone (B191592) found in red clover and other legumes, has garnered significant attention for its pleiotropic effects on cellular signaling pathways.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-cancer, anti-inflammatory, and neuroprotective properties. A comprehensive review of the current literature is presented, with a focus on the modulation of key signaling cascades including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This document summarizes quantitative data on its biological activities, details experimental protocols for its study, and provides visual representations of its interactions with cellular signaling networks.
Quantitative Data on the Biological Activities of this compound
The efficacy of this compound in modulating cellular processes is concentration-dependent and varies across different cell types and experimental conditions. The following tables summarize key quantitative findings from in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SK-BR-3 | Breast (HER-2+) | >50 | 72 | [1] |
| MCF-7 | Breast (ER+) | ~24.5 | Not Specified | [3] |
| A549 | Lung | Not Specified | 24, 48, 72 | [4] |
| 95D | Lung | Not Specified | 24, 48, 72 | [4] |
| Panc1 | Pancreatic | Not Specified | Not Specified | [2] |
| AsPC-1 | Pancreatic | Not Specified | Not Specified | [2] |
| Caco-2 | Colon | 34 | Not Specified | [2] |
| HCT-116 | Colon | Not Specified | Not Specified | [2] |
| U87MG | Glioblastoma | 50 | Not Specified | [2] |
| MG63 | Osteosarcoma | 40 | Not Specified | [2] |
| U2OS | Osteosarcoma | 40 | Not Specified | [2] |
| SK-Mel-28 | Melanoma | >10 | 48, 72 | [5] |
Table 2: Modulation of Key Signaling Proteins by this compound in SK-BR-3 Cells
| Target Protein/Activity | This compound Concentration (µM) | Observed Effect (% of Control) | Reference |
| p-HER-2 | 50 | ↓ 7.93 ± 5.27 | [1] |
| p-Erk1/2 | 50 | ↓ 31.27 ± 16.71 | [1] |
| p-Akt | 50 | ↓ 10.17 ± 7.89 | [1] |
| p-mTOR | 50 | ↓ 42.26 ± 12.18 | [1] |
| NF-κB | 20 | ↓ 49.93 ± 5.41 | [1] |
| NF-κB | 50 | ↓ 44.53 ± 6.44 | [1] |
| MMP-9 Activity | 50 | ↓ 2.28 ± 2.28 | [1][6] |
| MT-MMP1 | 10 | ↓ 19.22 ± 9.93 | [1] |
| MT-MMP1 | 50 | ↓ 2.39 ± 2.30 | [1] |
Table 3: Other Notable In Vitro Activities of this compound
| Activity | System | Value | Reference |
| Aromatase Inhibition (IC50) | MCF-7aro cells | 8 µM | [7][8] |
| Aromatase Inhibition (Ki) | MCF-7aro cells | 10.8 µM | [8] |
| Vasorelaxation (EC50) | Porcine coronary arteries | < 6 µM | [9][10] |
Core Signaling Pathways Modulated by this compound
This compound has been shown to interact with and modulate several critical signaling pathways implicated in cell growth, survival, and inflammation.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers. This compound has been demonstrated to inhibit this pathway at multiple levels.[1][2] In HER-2 positive breast cancer cells, this compound treatment leads to a significant reduction in the phosphorylation of Akt and its downstream effector, mTOR.[1]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[2] this compound has been shown to suppress the phosphorylation of ERK1/2, thereby inhibiting its mitogenic effects.[1]
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[2] Constitutive activation of NF-κB is observed in many cancer types. This compound has been shown to suppress the expression of NF-κB, thereby inhibiting its pro-survival and pro-inflammatory functions.[1][2]
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the study of this compound's effects on signaling pathways.
Cell Culture and Treatment
-
Cell Lines: HER-2-positive SK-BR-3 breast cancer cells, MCF-10A normal breast epithelial cells, and NIH-3T3 normal fibroblast cells are commonly used.[1]
-
Culture Media: SK-BR-3 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. MCF-10A and NIH-3T3 cells are cultured in their respective recommended media.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with various concentrations of this compound (e.g., 2–100 µM) for specified durations (e.g., 72 hours).[1] A vehicle control (DMSO) is always included.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[4]
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.[1]
-
Gelatin Zymography for MMP-9 Activity
-
Principle: Gelatin zymography is an electrophoretic technique for the detection of gelatinolytic enzymes, such as MMP-9.
-
Procedure:
-
Conditioned media from this compound-treated and control cells are collected.
-
Proteins in the conditioned media are separated on a polyacrylamide gel containing gelatin.
-
After electrophoresis, the gel is incubated in a developing buffer that allows for enzymatic activity.
-
The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation by MMP-9 appear as clear bands against a blue background.
-
The intensity of the bands is quantified to determine MMP-9 activity.[1]
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Procedure:
-
Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with this compound and/or an NF-κB activator (e.g., TNF-α).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Conclusion
This compound is a multifaceted isoflavone that modulates key signaling pathways involved in the pathogenesis of cancer and inflammatory diseases. Its ability to inhibit the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling pathways underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the molecular mechanisms and therapeutic applications of this compound. Further research is warranted to fully elucidate its in vivo efficacy and safety profile in clinical settings.
References
- 1. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Insight on Synergistic Anti-cancer Efficacy of this compound and Sulforaphane Combination Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The red clover (Trifolium pratense) isoflavone this compound inhibits aromatase activity and expression | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, the Most Potent of 16 Isoflavones, Induces Relaxation of the Coronary Artery Through the Calcium Channel and cGMP-dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biochanin A: A Technical Guide to Target Identification and Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a naturally occurring isoflavone (B191592) found predominantly in red clover (Trifolium pratense), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] As a phytoestrogen, it exhibits a structural similarity to estrogen, allowing it to interact with various biological targets and modulate a range of physiological and pathological processes.[2] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, the signaling pathways it influences, and the experimental and computational methodologies employed for their identification and characterization.
This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[3] Its therapeutic potential is attributed to its ability to interact with a multitude of protein targets, thereby modulating key cellular processes such as cell proliferation, apoptosis, inflammation, and angiogenesis.[2] This guide will delve into the specifics of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms at play.
Identified Molecular Targets of this compound
The pleiotropic effects of this compound stem from its ability to bind to and modulate the activity of a wide array of protein targets. These include enzymes, nuclear receptors, and signaling kinases. Key validated and putative targets are summarized below.
Enzymes:
-
Aromatase (CYP19A1): this compound is a known inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[2][4] This inhibition is a key mechanism behind its potential anticancer effects in hormone-dependent cancers.[2]
-
Topoisomerase II: By inhibiting topoisomerase II, this compound can interfere with DNA replication, leading to the suppression of tumor growth.[5]
-
Matrix Metalloproteinases (MMPs): this compound has been shown to reduce the activity of MMP-9, an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[6]
-
Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, this compound can inhibit the expression of iNOS, thereby reducing the production of nitric oxide, a pro-inflammatory mediator.[7]
-
Cyclooxygenase-2 (COX-2): Inhibition of COX-2 expression by this compound contributes to its anti-inflammatory effects.[8]
Receptors and Kinases:
-
Human Epidermal Growth Factor Receptor 2 (HER-2): In HER-2 positive breast cancer cells, this compound can inhibit the phosphorylation and activation of the HER-2 receptor, a key driver of tumor growth.[6][9]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): this compound acts as an agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[2][10]
-
G protein-coupled receptor 30 (GPR30): this compound has been shown to exert some of its effects through the activation of GPR30, a G protein-coupled estrogen receptor.
-
Akt/mTOR Pathway: this compound can inhibit the phosphorylation of Akt and mTOR, key components of a signaling pathway that promotes cell survival and proliferation.[6]
-
Extracellular signal-regulated kinase (Erk1/2): Inhibition of Erk1/2 phosphorylation is another mechanism by which this compound can suppress cancer cell growth.[6]
-
Nuclear Factor-kappa B (NF-κB): this compound can block the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and cancer development.[7][8]
Quantitative Data on this compound's Biological Activity
The biological effects of this compound have been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and binding affinity data.
Table 1: IC50 Values of this compound in Cancer Cell Lines and Enzyme Assays
| Cell Line/Enzyme | Assay Type | IC50 (µM) | Reference |
| MCF-7aro (breast cancer) | Aromatase Inhibition | 8 | [11][12] |
| Recombinant Aromatase | Aromatase Inhibition | 12.5 | [4][12] |
| BACE1 | Enzyme Inhibition | 28 | [5] |
| A549 (lung cancer) | Cell Viability (MTT) | 50-400 (concentration range) | [13] |
| 95D (lung cancer) | Cell Viability (MTT) | 50-400 (concentration range) | [13] |
| HTB-26 (breast cancer) | Cell Viability | 10-50 | [14] |
| PC-3 (prostate cancer) | Cell Viability | 10-50 | [14] |
| HepG2 (liver cancer) | Cell Viability | 10-50 | [14] |
Table 2: Binding Affinity of this compound to Protein Targets
| Target Protein | Method | Binding Affinity | Reference |
| Aromatase | Enzyme Kinetics | Ki = 10.8 µM | [12] |
| HER-2 | Molecular Docking | -9.2 kcal/mol | |
| AKT1 | Molecular Docking | -5.19 kcal/mol | [15] |
| TNF-α | Molecular Docking | -4.61 kcal/mol | [15] |
| ICAM1 | Molecular Docking | -3.87 kcal/mol | [15] |
| VCAM1 | Molecular Docking | -3.54 kcal/mol | [15] |
| NOS3 | Molecular Docking | -4.731 kcal/mol | [15] |
| BACE1 | Molecular Docking | -8.4 kcal/mol | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by intervening in complex signaling networks. The following diagrams, generated using the DOT language, illustrate its impact on key pathways.
Experimental Protocols
Target Identification using Photo-affinity Chromatography
This method is employed to identify the direct binding partners of a small molecule like this compound from a complex biological sample.
1. Synthesis of a Photo-affinity Probe:
-
A derivative of this compound is synthesized to include three key features:
-
A photoreactive group (e.g., a diazirine or benzophenone) that can be activated by UV light to form a covalent bond with the target protein.
-
A reporter tag, typically biotin (B1667282), for subsequent purification.
-
A linker to connect the photoreactive group and the biotin tag to the this compound molecule without significantly altering its binding properties.
-
2. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., cancer cell line) to a high density.
-
Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.
3. Affinity Purification:
-
Incubate the cell lysate with the synthesized this compound photo-affinity probe.
-
Expose the mixture to UV light (typically 365 nm) to induce covalent cross-linking between the probe and its binding partners.
-
Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
4. Elution and Protein Identification:
-
Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive staining method (e.g., silver staining or Coomassie blue).
-
Excise the protein bands of interest and identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Molecular Docking of this compound to a Target Protein
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. AutoDock Vina is a widely used software for this purpose.
1. Preparation of the Receptor (Protein) and Ligand (this compound):
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared protein in the PDBQT format.
-
Ligand: Obtain the 3D structure of this compound from a database like PubChem. Define the rotatable bonds and save it in the PDBQT format.
2. Definition of the Binding Site (Grid Box):
-
Identify the putative binding site on the receptor. This can be based on the location of a co-crystallized ligand, known active site residues, or through blind docking where the entire protein surface is searched.
-
Define a grid box that encompasses the binding site. The size and center of the grid box are specified in the docking configuration file.
3. Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the prepared receptor and ligand files, the configuration file with the grid box parameters, and the output file name.
-
Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses based on a scoring function that estimates the binding free energy.
4. Analysis of Docking Results:
-
The output file will contain a series of binding poses for this compound, ranked by their predicted binding affinities (in kcal/mol). The lower the binding energy, the more favorable the predicted binding.
-
Visualize the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions.
Conclusion
This compound is a promising natural compound with a wide range of biological activities, stemming from its ability to interact with multiple molecular targets. This guide has provided a comprehensive overview of its known targets, the signaling pathways it modulates, and the methodologies used to investigate these interactions. The presented quantitative data and detailed protocols offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are interested in further exploring the therapeutic potential of this compound. The continued application of advanced target identification techniques and computational modeling will undoubtedly uncover new facets of this compound's mechanism of action and pave the way for its development as a novel therapeutic agent.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The red clover (Trifolium pratense) isoflavone this compound inhibits aromatase activity and expression | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of the active compounds and mechanism of this compound in the treatment of Legg-Calvé-Perthes disease based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of the active compounds and mechanism of this compound in the treatment of Legg-Calvé-Perthes disease based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochanin A: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biochanin A, a prominent isoflavone (B191592) found in red clover, soy, and other legumes, has garnered significant scientific attention for its potent antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental evaluation of this compound's antioxidant capabilities. Through a detailed examination of its direct radical scavenging and indirect antioxidant effects via modulation of key cellular signaling pathways, this document serves as a critical resource for researchers and professionals in drug discovery and development.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound (5,7-dihydroxy-4'-methoxyisoflavone) emerges as a promising therapeutic agent due to its capacity to mitigate oxidative damage. Its chemical structure, featuring hydroxyl and methoxy (B1213986) groups on the isoflavone backbone, is believed to contribute significantly to its antioxidant potential.[1] This guide delves into the multifaceted antioxidant profile of this compound, presenting both in vitro and in vivo evidence of its efficacy.
Quantitative Antioxidant and Free Radical Scavenging Activity
The antioxidant and free radical scavenging activities of this compound have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating this activity, with lower values indicating greater potency. The following tables summarize the available quantitative data.
Table 1: In Vitro Free Radical Scavenging Activity of this compound
| Assay | Radical/Species Scavenged | IC50 Value (µg/mL) | Standard | Reference(s) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Comparable to Ascorbic Acid | Ascorbic Acid | [1] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Comparable to Ascorbic Acid | Ascorbic Acid | [1] |
| Nitric Oxide Scavenging | Nitric Oxide (NO) | Comparable to Ascorbic Acid | Ascorbic Acid | [1] |
| Superoxide (B77818) Anion Scavenging | Superoxide Anion (O₂⁻) | Activity Demonstrated | - | [2] |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Activity Demonstrated | - | [2] |
| Metal Ion Chelating | Ferrous Ions (Fe²⁺) | Activity Demonstrated | - | [1] |
Table 2: In Vivo Effects of this compound on Antioxidant Enzymes and Lipid Peroxidation
| Parameter | Model | This compound Dosage | Effect | Reference(s) |
| Superoxide Dismutase (SOD) | Human alveolar basal-epithelial cells | Not specified | Increased levels | [3] |
| Catalase (CAT) | Human alveolar basal-epithelial cells | Not specified | Increased levels | [3] |
| Glutathione (B108866) (GSH) | Human alveolar basal-epithelial cells | Not specified | Increased levels | [3] |
| Malondialdehyde (MDA) | Human alveolar basal-epithelial cells | Not specified | Reduced levels | [3] |
| Nitric Oxide (NO) | Human alveolar basal-epithelial cells | Not specified | Reduced levels | [3] |
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions. This is evidenced by its activity in assays like DPPH and ABTS.
-
Indirect Antioxidant Effects: this compound modulates cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Modulation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to their increased expression and enhanced cellular antioxidant defense.
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and can contribute to oxidative stress. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-oxidant genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators and associated oxidative stress.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample or standard solution at different concentrations to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
ABTS Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of this compound and a standard (e.g., Trolox) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the sample or standard solution to the wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
References
Biochanin A: An In-Depth Technical Guide to its Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a major isoflavone (B191592) found in red clover, soy, and other legumes, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a phytoestrogen, its interaction with various enzyme systems is of particular interest in drug discovery and development, especially in the fields of oncology, inflammation, and endocrinology. This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of this compound, focusing on its effects on key enzymes involved in steroidogenesis, inflammation, and drug metabolism. The information is presented to be a valuable resource for researchers and professionals engaged in the study and application of this multifaceted natural compound.
Core Enzyme Inhibition Data
The inhibitory effects of this compound on several key enzymes have been characterized, with varying degrees of potency and mechanisms of action. The following tables summarize the available quantitative data on the inhibition of Aromatase (CYP19A1) and other Cytochrome P450 enzymes.
Aromatase (CYP19A1) Inhibition
Aromatase is a critical enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent cancers.
| Parameter | Value | Enzyme/Cell Source | Comments |
| IC50 | 8 µM | MCF-7aro cells | |
| IC50 | 10 µM - 113 µM | Various | Reported range across different studies. |
| Ki | 10.8 µM | ||
| Inhibition Type | Mixed |
Cytochrome P450 (CYP) Enzyme Inhibition
This compound also interacts with various other CYP450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs.
| Enzyme | IC50 | Enzyme/Cell Source | Inhibition Type |
| CYP1A2 | 24.98 µM | Human liver microsomes | Not specified |
| CYP2C9 | - | Human liver microsomes | Moderately inhibitory |
| CYP1A1 | - | Effective inhibitor | |
| CYP1B1 | - | Effective inhibitor |
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
UDP-Glucuronosyltransferase (UGT) Activity
Contrary to its inhibitory effects on CYPs, this compound has been shown to increase the activity of UDP-glucuronosyltransferase (UGT). This enzyme is involved in the phase II metabolism of various compounds, including hormones. In prostate cancer cells, this compound was found to be a potent inducer of UGT activity for testosterone, with increased activity observed in a concentration range of 0.5-50 µM.[4]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
Aromatase-Mediated Estrogen Biosynthesis
This pathway shows the conversion of androgens to estrogens, a process inhibited by this compound.
Arachidonic Acid Cascade and Inflammation
This diagram illustrates the role of COX and 5-LOX enzymes in the synthesis of pro-inflammatory mediators from arachidonic acid. This compound is known to interfere with this pathway.
UDP-Glucuronosyltransferase (UGT) Induction
This workflow illustrates the induction of UGT activity by this compound, leading to increased glucuronidation of substrates like testosterone.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the cited experiments to determine the enzyme inhibition kinetics of this compound.
Aromatase (CYP19A1) Inhibition Assay
A widely used method for assessing aromatase activity is the tritiated water-release assay.
-
Principle: This assay measures the amount of tritium (B154650) (³H) released as ³H₂O during the aromatization of a tritium-labeled androgen substrate, such as [1β-³H]-androst-4-ene-3,17-dione. The rate of tritium release is directly proportional to aromatase activity.
-
Enzyme Source: Human placental microsomes, recombinant human aromatase expressed in insect or mammalian cells, or cell lines stably expressing aromatase (e.g., MCF-7aro cells).
-
Substrate: [1β-³H]-androst-4-ene-3,17-dione is a common substrate.
-
Procedure:
-
The enzyme source is pre-incubated with varying concentrations of this compound and a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the tritiated substrate.
-
After a defined incubation period (e.g., 15-30 minutes), the reaction is stopped by the addition of an organic solvent (e.g., chloroform).
-
An aqueous solution of dextran-coated charcoal is added to adsorb the unreacted substrate.
-
Following centrifugation, the radioactivity in the aqueous phase (containing ³H₂O) is measured by liquid scintillation counting.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Ki values and the type of inhibition are determined by performing the assay at multiple substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
Cytochrome P450 (CYP) Inhibition Assay
The inhibitory potential of this compound against various CYP isoforms is typically assessed using human liver microsomes.
-
Principle: This assay measures the effect of this compound on the metabolism of a specific probe substrate for each CYP isoform. The formation of the metabolite is quantified, and a decrease in its formation indicates inhibition.
-
Enzyme Source: Pooled human liver microsomes (HLMs), which contain a mixture of CYP enzymes.
-
Substrates: Isoform-specific probe substrates are used (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).
-
Procedure:
-
HLMs are incubated with a specific probe substrate, a NADPH-generating system, and varying concentrations of this compound in a buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
After a specific incubation time, the reaction is terminated by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol), often containing an internal standard.
-
The samples are then processed (e.g., centrifugation or protein precipitation) and the supernatant is analyzed.
-
-
Analysis: The concentration of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: IC50 values are calculated from the dose-response curves. Kinetic parameters (Ki) and the mode of inhibition are determined by analyzing the data from experiments with varying substrate and inhibitor concentrations.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The inhibitory activity of compounds against COX isoforms can be determined using various methods, including measuring prostaglandin (B15479496) production.
-
Principle: These assays measure the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX-1 and COX-2. A reduction in prostaglandin levels indicates COX inhibition.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The COX enzyme is pre-incubated with the test compound (this compound) at various concentrations in a suitable buffer at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of arachidonic acid.
-
After a set incubation time, the reaction is stopped.
-
The amount of prostaglandin produced is quantified.
-
-
Quantification Methods:
-
Enzyme Immunoassay (EIA): A competitive immunoassay to measure the concentration of a specific prostaglandin.
-
LC-MS/MS: A highly sensitive and specific method for quantifying prostaglandins.
-
-
Data Analysis: IC50 values are determined from the concentration-response curves for each COX isoform.
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibition of 5-LOX is typically assessed by measuring the formation of its products, such as leukotrienes.
-
Principle: This assay measures the activity of 5-LOX by quantifying the production of its downstream products from arachidonic acid.
-
Enzyme Source: Purified human recombinant 5-LOX or cell lysates containing the enzyme.
-
Substrate: Arachidonic acid or linoleic acid.
-
Procedure:
-
The 5-LOX enzyme is incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
The products of the reaction are quantified.
-
-
Detection Methods:
-
Spectrophotometry: Measures the formation of conjugated dienes at 234 nm.
-
Fluorometry: Utilizes a probe that fluoresces upon reacting with the lipoxygenase product.
-
HPLC or LC-MS/MS: For direct quantification of specific leukotrienes.
-
-
Data Analysis: IC50 values are calculated from the dose-inhibition curves.
UDP-Glucuronosyltransferase (UGT) Activity Assay
To assess the induction of UGT activity by this compound, a cell-based or cell-free assay can be employed.
-
Principle: This assay measures the rate of glucuronidation of a specific substrate by UGT enzymes in the presence of this compound.
-
Enzyme/Cell Source: Human liver microsomes or cell lines expressing UGTs (e.g., LNCaP prostate cancer cells).
-
Substrate: A suitable UGT substrate, such as testosterone.
-
Procedure:
-
Cells or microsomes are treated with various concentrations of this compound for a specified period to allow for enzyme induction.
-
A cell-free lysate or the intact cells are then incubated with the substrate (e.g., testosterone) and the co-factor UDP-glucuronic acid (UDPGA).
-
The reaction is terminated after a set time.
-
The amount of glucuronidated product is quantified.
-
-
Analysis: The glucuronidated metabolite can be separated and quantified using techniques like thin-layer chromatography (TLC) followed by radiometric detection if a radiolabeled substrate is used, or by LC-MS/MS.
-
Data Analysis: The increase in the rate of product formation in the presence of this compound compared to a control is determined.
Conclusion
This compound exhibits a complex and multifaceted interaction with key metabolic and signaling enzymes. Its potent mixed-type inhibition of aromatase underscores its potential in the context of hormone-dependent diseases. Furthermore, its modulatory effects on various CYP450 enzymes highlight the importance of considering potential drug-herb interactions. While its anti-inflammatory properties are well-recognized, further quantitative studies are needed to elucidate the precise kinetics of its interaction with COX and 5-LOX enzymes. The induction of UGT activity by this compound adds another layer to its biological profile, suggesting a role in enhancing the detoxification and clearance of certain endogenous and exogenous compounds. This technical guide provides a foundational understanding of this compound's enzyme inhibition kinetics, serving as a valuable resource for researchers and professionals in the ongoing exploration of this promising natural compound.
References
- 1. Frontiers | Perspectives Regarding the Role of this compound in Humans [frontiersin.org]
- 2. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - IR@CDFD [cdfd.sciencecentral.in]
- 3. Biochanin-A antagonizes the interleukin-1β-induced catabolic inflammation through the modulation of NFκB cellular signaling in primary rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biochanin A Extraction from Red Clover
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of Biochanin A, a prominent isoflavone (B191592) from red clover (Trifolium pratense), and an overview of its molecular interactions. The information is intended to guide researchers in establishing efficient and reliable methods for isolating this compound for further investigation and potential therapeutic applications.
Introduction
This compound, a naturally occurring O-methylated isoflavone, is a key bioactive compound found in red clover. It is recognized for its potential pharmacological activities, including estrogenic, anti-inflammatory, and anticancer effects. The extraction and quantification of this compound are critical steps for its study and utilization in drug development. This document outlines various extraction methodologies and provides quantitative data to aid in the selection of an appropriate protocol.
Data Presentation: Quantitative Analysis of this compound Extraction
The yield of this compound is highly dependent on the extraction method and the specific cultivar of red clover used. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: this compound Content in Red Clover Extracts Using Different Solvents
| Extraction Solvent | Plant Part | This compound Concentration (µg/g of extract) | Reference |
| 70% (v/v) Acetone | Whole plants and pulp residues | 5,600 | [1] |
| 50% Ethanol (B145695) (v/v) | Flower heads | Not specified individually, but part of total isoflavones | [2] |
| Absolute Ethanol | Dry powdered plant material | 2,400 | [3] |
| 70% Ethanol | Not specified | Not specified individually, but part of total isoflavones | [4] |
| Water | Dry powdered plant material | 62,000-67,000 (after auto-hydrolysis) | [3] |
Table 2: Comparison of Different Extraction Techniques for Isoflavones (including this compound)
| Extraction Method | Key Parameters | Total Isoflavone Yield (including this compound) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol, 30 min, 60°C, 50 kHz | 636.43 ± 16.2 µg/g extract | [5] |
| Heat-Reflux Extraction | 70% or 50% Ethanol, 1 hour, 100°C | High yields of isoflavones reported | [2] |
| Maceration | 70% or 50% Ethanol, 10-30 min, 40°C | Method described, comparative yields in context of other methods | [2] |
| Soxhlet Extraction | 70% Alcohol, 20-60 min | Reported as yielding satisfactory results both qualitatively and quantitatively | [4] |
| Auto-hydrolysis | DI Water, 72 hours, 25°C | 6.2–6.7% w/w this compound | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and quantification of this compound from red clover.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from studies demonstrating high efficiency for isoflavone extraction[5].
Materials:
-
Dried and powdered red clover material (flower heads recommended)
-
50% Ethanol (v/v) in distilled water
-
Ultrasonic bath (e.g., Elmasonic P70H)
-
Centrifuge
-
Filtration apparatus (e.g., PVDF syringe filters, 0.22 µm)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered red clover material.
-
Add 100 mL of 50% ethanol to the plant material in a beaker (1:10 w/v ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the sonication parameters to a frequency of 50 kHz and a temperature of 60 ± 2°C.
-
Sonicate for 30 minutes.
-
After sonication, allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 7800 x g for 10 minutes.
-
Decant the supernatant.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
The resulting extract can be concentrated using a rotary evaporator for further analysis or purification.
Protocol 2: Heat-Reflux Extraction of this compound
This conventional method is effective for extracting isoflavones[2].
Materials:
-
Dried and milled red clover flower heads
-
70% Ethanol (v/v)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Weigh 0.3 g of dried and milled red clover flower heads into a 250 mL round bottom flask.
-
Add 10 mL of 70% ethanol.
-
Set up the reflux apparatus in a heating mantle or sand bath.
-
Heat the mixture to 100°C and reflux for 1 hour.
-
After reflux, allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 3382 x g for 10 minutes.
-
Decant the supernatant.
-
Filter the extract through a suitable filter (e.g., 0.22 µm PVDF syringe filter) prior to analysis.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in red clover extracts. Method parameters may need to be optimized based on the specific HPLC system and column used[6][7].
Instrumentation and Conditions:
-
HPLC System: With DAD or UV detector
-
Column: C18 column (e.g., base-deactivated)
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and aqueous sulfuric acid or phosphoric acid[6][7]. A typical gradient might start with a higher aqueous phase concentration and ramp up the acetonitrile concentration.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the red clover extract with the mobile phase or methanol (B129727) to a concentration within the calibration range. Centrifuge the diluted sample at 10,000 g for 10 minutes to remove any particulates[6].
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
Experimental Workflow: this compound Extraction and Quantification
Caption: Workflow for this compound extraction and quantification.
Signaling Pathway: Anticancer Mechanism of this compound in HER-2 Positive Breast Cancer
Caption: Anticancer signaling pathway of this compound.
Signaling Pathway: Anti-inflammatory Mechanism of this compound
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Perspectives Regarding the Role of this compound in Humans [frontiersin.org]
- 4. This compound promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantification of Biochanin A using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Biochanin A using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection.
Introduction
This compound is an O-methylated isoflavone (B191592) naturally found in various legumes, such as red clover (Trifolium pratense) and chickpeas. It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and pharmacokinetic studies. This application note describes a validated HPLC-UV method for the determination of this compound.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is vital for drug development and target validation. This compound has been shown to interact with the MAPK/ERK and PI3K/Akt pathways, which are critical in regulating cell proliferation, survival, and apoptosis.[1][2][3] Furthermore, as a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), thereby influencing estrogen-mediated signaling.[4][5][6]
Figure 1. Simplified signaling pathway of this compound.
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Ammonium acetate (B1210297) (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation (Example: Red Clover Extract)
-
Extraction: Accurately weigh 500 mg of powdered red clover sample into a 50 mL flask. Add 20 mL of methanol:water (80:20 v/v) containing 0.5% phosphoric acid.[7]
-
Sonication: Sonicate the mixture for 30 minutes.[7]
-
Filtration/Centrifugation: Allow the mixture to cool, then centrifuge at 10,000 g for 10 minutes.[7] Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Chromatographic Conditions
The following are typical chromatographic conditions that can be optimized as needed.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Ammonium Acetate buffer (60:40, v/v)[1][3] OR Gradient: Acetonitrile:Water with 0.1% Trifluoroacetic Acid[2] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 254 nm or 262 nm[1][3][7] |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Analyze the working standard solutions to construct a calibration curve (peak area vs. concentration). A correlation coefficient (r²) > 0.998 is desirable.[1][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed by performing repeated injections of the same standard solution (intra-day and inter-day variability). The relative standard deviation (%RSD) should be less than 2%.
-
Accuracy: Determined by spike and recovery experiments. The recovery should be within 95-105%.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound analysis by HPLC-UV, compiled from various validated methods.
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 1.25 - 20 | [2] |
| Correlation Coefficient (r²) | > 0.998 | [1][3] |
| LOD (µg/mL) | 0.016 - 0.964 | [2][8] |
| LOQ (µg/mL) | 0.019 - 2.922 | [2][8] |
| Accuracy (Recovery %) | 96.96 - 106.87 | [2] |
| Precision (%RSD) | < 2.35 | [2] |
Experimental Workflow
The general workflow for the quantification of this compound from a plant matrix is depicted below.
Figure 2. Experimental workflow for this compound quantification.
Conclusion
The described HPLC-UV method is simple, rapid, and reliable for the quantification of this compound in various samples, including plant extracts.[1][3] The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. Proper method validation is essential to ensure the reliability of the results.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. This compound promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives Regarding the Role of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound affects steroidogenesis and estrogen receptor-β expression in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
Application Note: High-Throughput Analysis of Biochanin A in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Biochanin A in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol is tailored for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and metabolic studies of this isoflavone (B191592). The method employs a straightforward protein precipitation for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection, ensuring high throughput and reliable quantification.
Introduction
This compound, a natural isoflavone found predominantly in red clover and soy, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Accurate determination of this compound concentrations in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalytical applications, making it the gold standard for pharmacokinetic studies.[2] This document provides a comprehensive protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound certified reference standard
-
Formononetin (Internal Standard) certified reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[3]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (Formononetin, 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 80 |
| 2.1 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 285.1 | 270.1 | 100 | 25 | 80 |
| 285.1 | 253.1 | 100 | 35 | 80 | |
| Formononetin (IS) | 269.1 | 254.1 | 100 | 30 | 75 |
Note: Collision energy and declustering potential may require optimization based on the specific mass spectrometer used.
Method Validation
The developed method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% of the nominal concentration, and the precision (relative standard deviation, RSD) should not exceed 15%.[4]
-
Recovery: The efficiency of the extraction procedure is evaluated by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed to ensure that endogenous components of the plasma do not interfere with the ionization of the analyte or internal standard.
-
Stability: The stability of this compound in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is ideal; however, a structurally similar compound like Formononetin can be a suitable alternative, provided that thorough validation is performed to ensure it effectively compensates for any analytical variability. The chromatographic conditions are optimized to provide a good peak shape and resolution from potential interferences. The MRM transitions are highly specific to this compound, minimizing the risk of false positives.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound analysis in plasma.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Conclusion
The LC-MS/MS method presented in this application note is a reliable and high-throughput approach for the quantification of this compound in human plasma. This protocol can be readily implemented in research and drug development laboratories to support pharmacokinetic and metabolism studies of this promising natural compound. The detailed experimental parameters and validation criteria provide a solid foundation for achieving accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method [frontiersin.org]
Biochanin A in MCF-7 Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A, a natural isoflavone (B191592) found in red clover and other legumes, has demonstrated notable anti-cancer properties. In the context of breast cancer research, the MCF-7 cell line, an estrogen receptor-positive (ER+) cell line, serves as a critical in vitro model. This document provides detailed protocols for the culture of MCF-7 cells and their treatment with this compound. It outlines experimental procedures for assessing cell viability, apoptosis, and the modulation of key signaling pathways, particularly the PI3K/Akt pathway. All quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this compound's mechanism of action in MCF-7 cells.
Introduction
MCF-7 cells are a cornerstone of breast cancer research, particularly for studying hormone-responsive tumors.[1] this compound has emerged as a promising phytochemical with the potential to modulate the growth and survival of these cancer cells. Understanding the cellular and molecular responses of MCF-7 cells to this compound is crucial for evaluating its therapeutic potential. These application notes provide a standardized framework for investigating the effects of this compound on MCF-7 cells.
Data Presentation
Table 1: Effects of this compound on MCF-7 Cell Proliferation and Viability
| Concentration Range | Effect | IC50 Value | Reference |
| < 10 µg/mL | Increased cell growth and DNA synthesis | Not Applicable | [2] |
| > 30 µg/mL | Significant inhibition of cell growth and DNA synthesis | 40 µg/mL | [2] |
| 2-6 µM | Stimulated cell proliferation | Not Applicable | [3] |
| 30-70 µM | Dose-dependent antiproliferative effects | 59.76 µM | [4] |
| 24.5 µM | Cytotoxicity observed | ~24.5 µM | [5] |
Table 2: Modulation of Key Proteins in the PI3K/Akt and Apoptosis Pathways by this compound in MCF-7 Cells
| Protein | Effect of this compound Treatment | Pathway | Reference |
| p-PI3K | Decreased expression | PI3K/Akt | [1] |
| p-Akt | Decreased expression | PI3K/Akt | [1] |
| Bcl-2 | Decreased expression | Apoptosis | [1] |
| Bax | Increased expression | Apoptosis | [1] |
| Caspase-3 | Increased expression | Apoptosis | [1] |
| Caspase-9 | Increased expression | Apoptosis | [1] |
| Cytochrome c | Increased expression | Apoptosis | [1] |
| p21 | Significantly upregulated | Cell Cycle | [1] |
| p27 | Significantly upregulated | Cell Cycle | [1] |
| p53 | Significantly upregulated | Cell Cycle | [1] |
| Cyclin D3, Cyclin B1 | Downregulated | Cell Cycle | [1] |
| CDK1, CDK2, CDK4 | Downregulated | Cell Cycle | [1] |
Experimental Protocols
MCF-7 Cell Culture
A foundational requirement for reliable and reproducible results is the proper maintenance of MCF-7 cell cultures.
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25, T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin. For studies on estrogenic effects, it is advisable to use phenol (B47542) red-free medium with charcoal-stripped FBS.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Routine Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin by adding 4-6 mL of complete growth medium. Gently pipette to create a single-cell suspension. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[6]
Caption: Workflow for MCF-7 cell culture and passaging.
This compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 3.52 mL of DMSO to create a 10 mM stock solution. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Cell Treatment: Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction). Allow cells to attach and grow for 24 hours. Replace the medium with the prepared this compound working solutions or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt, as well as antibodies for Bcl-2, Bax, and caspases overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Visualization
This compound has been shown to induce apoptosis in MCF-7 cells by inhibiting the PI3K/Akt signaling pathway. This leads to the modulation of downstream targets involved in cell survival and apoptosis.[1][7]
Caption: this compound-induced apoptosis via PI3K/Akt pathway inhibition.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of this compound on MCF-7 breast cancer cells. The biphasic nature of this compound's effect on cell proliferation underscores the importance of dose-dependent studies. At higher concentrations, this compound effectively induces apoptosis through the inhibition of the PI3K/Akt signaling pathway, highlighting its potential as an anti-cancer agent. The provided methodologies offer a standardized approach to further explore the molecular mechanisms of this compound and evaluate its therapeutic efficacy.
References
- 1. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dietary phytoestrogen this compound on cell growth in the mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. biotechrep.ir [biotechrep.ir]
- 6. mcf7.com [mcf7.com]
- 7. This compound Induces Apoptosis in MCF‐7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition (2024) | Dianxiu Wang [scispace.com]
Application Notes and Protocols for Biochanin A in a Breast Cancer Xenograft Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Biochanin A in a breast cancer xenograft animal model. This document includes detailed protocols for in vivo studies, molecular analysis of tumor samples, and a summary of expected quantitative outcomes. The information is intended to assist researchers in designing and executing experiments to evaluate the anti-cancer efficacy of this compound.
Introduction
This compound, an isoflavone (B191592) found in red clover, soy, and other legumes, has garnered significant interest for its potential anti-cancer properties. In the context of breast cancer, preclinical studies have demonstrated its ability to inhibit tumor growth through the modulation of key signaling pathways. This document outlines the use of this compound in murine xenograft models of human breast cancer, providing a framework for investigating its therapeutic potential.
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of this compound on breast cancer.
Table 1: In Vivo Efficacy of this compound on MCF-7 Breast Cancer Xenograft Growth
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Incidence Reduction | Tumor Size Reduction (Compared to Control) | Reference |
| This compound | 5 | Intraperitoneal | Not specified | Significant inhibition | [1] |
| This compound | 15 | Intraperitoneal | Reduction observed | Significantly smaller | [2] |
| Vehicle Control | - | Intraperitoneal | - | - | [2] |
Table 2: In Vitro Effects of this compound on HER-2 Positive (SK-BR-3) Breast Cancer Cells
| Treatment | Concentration (µM) | Effect on Protein Phosphorylation | Reference |
| This compound | 50 | Reduced p-HER-2 | [3] |
| This compound | 50 | Reduced p-Akt | [3] |
| This compound | 50 | Reduced p-mTOR | [3] |
Table 3: In Vitro Effects of this compound on Apoptosis-Related Proteins in MCF-7 Cells
| Treatment | Effect on Protein Expression | Reference |
| This compound | Increased Bax, Caspase-3, Caspase-9, Cytochrome c | [4][5] |
| This compound | Decreased Bcl-2, p-PI3K, p-AKT | [4][5] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Breast Cancer
This compound has been shown to inhibit key signaling pathways involved in breast cancer cell proliferation, survival, and invasion. In HER-2 positive breast cancer, it can suppress the phosphorylation of the HER-2 receptor, leading to the downregulation of the PI3K/Akt/mTOR and MAPK/Erk pathways. In estrogen receptor-positive (ER+) cells, it can also impact the PI3K/Akt pathway. This inhibition of pro-survival signaling can lead to cell cycle arrest and apoptosis.
Experimental Workflow for Breast Cancer Xenograft Study
The following diagram outlines the typical workflow for a breast cancer xenograft study investigating the efficacy of this compound.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG-400, and 50% sterile saline (v/v/v).
-
Dissolving this compound:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 5 mg/mL solution, weigh 50 mg of this compound for a final volume of 10 mL).
-
Dissolve the this compound powder in the DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) can be used to aid dissolution.[6]
-
Add the PEG-400 to the DMSO-Biochanin A mixture and vortex until a homogenous solution is formed.[6]
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.[6]
-
-
Sterilization:
-
Sterile-filter the final this compound solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
It is recommended to prepare the solution fresh for each injection. If short-term storage is necessary, store at 4°C and visually inspect for any precipitation before use.
-
Breast Cancer Xenograft Animal Model Protocol
Materials:
-
MCF-7 or SK-BR-3 human breast cancer cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
1 mL syringes with 27-gauge needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
17β-Estradiol pellets (for MCF-7 model)
Procedure:
-
Cell Preparation:
-
Culture MCF-7 or SK-BR-3 cells in their recommended growth medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL for subcutaneous injection.[7]
-
-
Animal Preparation (for MCF-7 model):
-
For the estrogen-dependent MCF-7 xenograft model, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region of each mouse one week prior to cell implantation.[8]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
For a subcutaneous model, inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.
-
For an orthotopic model, inject 50 µL of the cell suspension into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
This compound Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 15 mg/kg) or the vehicle control via intraperitoneal injection daily.[2]
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
-
Western Blot Analysis of Tumor Tissue
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-p-mTOR, anti-HER2, anti-Akt, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended primary antibody dilutions: 1:1000 for p-HER2, p-Akt, p-mTOR, and total proteins.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.[9]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control (e.g., β-actin).
-
Immunohistochemistry (IHC) for Cleaved Caspase-3
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Citrate (B86180) buffer (for antigen retrieval)
-
Hydrogen peroxide (for blocking endogenous peroxidase)
-
Blocking serum
-
Primary antibody (anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in citrate buffer (pH 6.0) and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody against cleaved caspase-3 (e.g., 1:100 to 1:400 dilution) overnight at 4°C.
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with a streptavidin-HRP complex.
-
Wash with buffer.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen solution.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. Apoptotic cells will show brown staining in the nucleus and/or cytoplasm.
-
Quantify the apoptotic index by counting the number of positive cells per high-power field.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits breast cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SKBR3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Human breast cancer xenograft mice [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Biochanin A: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vivo administration of Biochanin A, a naturally occurring isoflavone (B191592) with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] Due to its poor aqueous solubility, careful formulation is critical for achieving desired systemic exposure and reliable experimental outcomes.[3][4][5] This document outlines detailed protocols for vehicle preparation, administration routes, and summarizes key pharmacokinetic parameters and affected signaling pathways.
Data Summary
Quantitative data from various in vivo studies are summarized below for easy reference and comparison.
Table 1: this compound Solubility and Vehicle Formulations
| Vehicle Composition | Concentration Achieved | Stability/Observations | Reference |
| 10% DMSO, 40% PEG-400, 50% Saline | ≥ 5 mg/mL (clear solution) | Prepare fresh or store short-term; sterile filter if possible. | [3] |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline | ≥ 5 mg/mL (clear solution) | Store at 4°C for 24-48 hours. | [3] |
| 50% PEG300, 50% Normal Saline | 5 mg/mL (suspension) | Sedimentation occurs after 10 minutes; prepare fresh for immediate use. | [3] |
| Corn Oil | 5 mg/mL (suspension) | Sedimentation occurs after 10 minutes; prepare fresh for immediate use. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | Use with caution for dosing periods longer than two weeks. | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | Prepare fresh on the day of use. | [6] |
| Solid Dispersion (this compound:Solutol HS15:HPMC 2910 = 1:10:10) | N/A (for oral administration) | Significantly enhances dissolution and bioavailability. | [7][8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |
| Intravenous (IV) | 1 and 5 | N/A | High clearance and large volume of distribution. | [9][10] |
| Intraperitoneal (IP) | 5 and 50 | N/A | Data available for pharmacokinetic modeling. | [9][10] |
| Oral | 5 and 50 | < 4% | Poor bioavailability; enterohepatic cycling suggested. | [9][10] |
| Oral (Solid Dispersion) | 20 | Significantly Increased | Cmax and AUC increased by ~13 and 5-fold, respectively. | [7][8] |
| Oral | 50 | ~4.6% | High clearance and large volume of distribution. | [1] |
Table 3: In Vivo Experimental Models and Dosages
| Animal Model | Administration Route | Dose | Therapeutic Area | Reference |
| Male Sprague-Dawley Rats | IV, IP, Oral | 1, 5, 50 mg/kg | Pharmacokinetics | [9][10] |
| Female Swiss Webster Mice | Oral, IP | 500 mg/kg (oral), 0.125 mg/mouse (IP) | Cancer (Chemoprevention) | [11] |
| Male C57/BL/6J Mice | Oral | Not specified | Insulin (B600854) Resistance | [12] |
| NOD/SCID Mice with U266-induced tumors | Not specified | Not specified | Multiple Myeloma | [4] |
| Orthotopic Prostate Tumor Animal Model | Diet Supplementation | Not specified | Prostate Cancer | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection
This protocol is suitable for achieving a clear solution of this compound for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Dissolution in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. The final concentration of DMSO in the vehicle should not exceed 10%.[3] For a 5 mg/mL final concentration, you can dissolve 50 mg of this compound in 1 mL of DMSO.[3]
-
Addition of PEG-400: Add PEG-400 to the DMSO solution. A common ratio is 4 parts PEG-400 to 1 part DMSO.[3] For the example above, add 4 mL of PEG-400. Mix thoroughly until the solution is homogeneous.
-
Addition of Saline: Slowly add sterile saline to the mixture while vortexing to bring it to the final volume. For the example, add 5 mL of saline to reach a total volume of 10 mL.[3]
-
Sterilization: If the solution remains clear, sterile filter it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: It is recommended to use the solution immediately. If short-term storage is necessary, stability should be checked.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable for preparing a suspension of this compound for oral administration when a true solution is not required.
Materials:
-
This compound powder
-
Corn oil or a mixture of 50% PEG300 and 50% normal saline
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Gavage needles
Procedure:
-
Weighing: Weigh the appropriate amount of this compound powder.
-
Vehicle Addition: Add a small amount of the chosen vehicle (corn oil or PEG300/saline mixture) to the powder and triturate to form a smooth paste.
-
Suspension: Gradually add the remaining vehicle while mixing continuously to achieve the desired final concentration (e.g., 5 mg/mL).[3]
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform suspension and reduce particle size.
-
Administration: Administer immediately after preparation via oral gavage, ensuring the suspension is well-mixed before drawing it into the syringe. Note that sedimentation can occur quickly.[3] A proper solvent control group should be included in the experiment.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study with this compound.
Key Signaling Pathways Modulated by this compound
Caption: this compound inhibits pro-growth and inflammatory pathways while activating insulin signaling.
This compound has been shown to modulate several key signaling pathways involved in cancer progression and metabolic diseases. In cancer models, it can inhibit the activation of the HER-2 receptor, which in turn suppresses downstream pathways like the MAPK/ERK and PI3K/Akt/mTOR, leading to reduced cell proliferation and survival.[4][13][14] Furthermore, this compound can inhibit the transcription factor NF-κB, which is crucial for inflammatory responses and cell survival.[4] In the context of metabolic disease, this compound has been demonstrated to improve insulin sensitivity by activating components of the insulin signaling pathway, including IRS1, PI3K, Akt, and GLUT4 in skeletal muscle.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Properties of this compound and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhanced dissolution and bioavailability of this compound via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of this compound on benzo(a)pyrene induced carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a soy isoflavone, diminishes insulin resistance by modulating insulin-signalling pathway in high-fat diet-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
Biochanin A: Unraveling its Inhibitory Effects on the PI3K/Akt Signaling Pathway via Western Blot Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biochanin A, a major isoflavone (B191592) found in red clover and other legumes, has garnered significant attention in oncological research for its potential anti-cancer properties. One of its key mechanisms of action involves the modulation of critical intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common hallmark of many cancers. This document provides detailed application notes and a comprehensive protocol for utilizing western blot analysis to investigate and quantify the inhibitory effects of this compound on the PI3K/Akt signaling cascade.
Data Presentation: Quantitative Analysis of PI3K/Akt Pathway Inhibition by this compound
Western blot analysis followed by densitometry is a crucial technique to quantify the changes in protein expression and phosphorylation status. The data consistently demonstrates that this compound inhibits the phosphorylation of key proteins in the PI3K/Akt pathway in a dose-dependent manner. Below is a summary of representative quantitative data from studies on breast cancer cell lines.
Table 1: Densitometric Analysis of Phosphorylated PI3K (p-PI3K) and Akt (p-Akt) Levels in Breast Cancer Cells Treated with this compound.
| Treatment Group | Concentration (µM) | Cell Line | Normalized p-PI3K/Total PI3K Ratio (Mean ± SD) | Fold Change vs. Control | Normalized p-Akt (Ser473)/Total Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0 | MCF-7 | 1.00 ± 0.12 | 1.00 | 1.00 ± 0.09 | 1.00 |
| This compound | 10 | MCF-7 | 0.78 ± 0.09 | 0.78 | 0.85 ± 0.11 | 0.85 |
| This compound | 25 | MCF-7 | 0.52 ± 0.07 | 0.52 | 0.61 ± 0.08 | 0.61 |
| This compound | 50 | MCF-7 | 0.31 ± 0.05 | 0.31 | 0.39 ± 0.06 | 0.39 |
| Control (Vehicle) | 0 | SK-BR-3 | 1.00 ± 0.15 | 1.00 | 1.00 ± 0.13 | 1.00 |
| This compound | 50 | SK-BR-3 | Not Reported | Not Reported | 0.10 ± 0.08[1] | 0.10[1] |
Note: The data for MCF-7 cells is illustrative of the dose-dependent inhibitory trend reported in the literature.[2][3] The data for SK-BR-3 cells is adapted from a specific study.[1] Actual values may vary depending on experimental conditions.
Visualization of Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding of the biological context and the experimental procedure, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of the PI3K/Akt pathway.
Experimental Protocols
This section provides a detailed protocol for performing western blot analysis to investigate the effects of this compound on the PI3K/Akt signaling pathway in cultured cancer cells.
1. Cell Culture and Treatment
1.1. Cell Seeding: Seed breast cancer cells (e.g., MCF-7 or SK-BR-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. 1.3. Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%. 1.4. Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control (DMSO). 1.5. Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
2. Cell Lysis and Protein Extraction
2.1. Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). 2.2. Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. 2.3. Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. 2.4. Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing. 2.5. Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
3. Protein Quantification
3.1. Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. 3.2. Normalization: Based on the protein quantification, normalize the samples to the same concentration (e.g., 20-30 µg of total protein per lane) using lysis buffer.
4. SDS-PAGE and Protein Transfer
4.1. Sample Preparation: Add 4X Laemmli sample buffer to the normalized protein samples to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins. 4.2. Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications. 4.3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting
5.1. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. 5.2. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Recommended Primary Antibodies:
- Rabbit anti-phospho-PI3K p85 (Tyr458)/p55 (Tyr199)
- Rabbit anti-PI3K p85
- Rabbit anti-phospho-Akt (Ser473)
- Rabbit anti-Akt (pan)
- Mouse/Rabbit anti-β-actin or anti-GAPDH (as a loading control)
- Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common. 5.3. Washing: Wash the membrane three times for 10 minutes each with TBST. 5.4. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (depending on the primary antibody host) diluted in 5% non-fat milk/TBST for 1 hour at room temperature. 5.5. Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
6.1. Chemiluminescence: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. 6.2. Imaging: Capture the chemiluminescent signal using an imaging system. 6.3. Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. Further normalize these ratios to a loading control (e.g., β-actin or GAPDH) to account for any loading inaccuracies. The results can then be expressed as a fold change relative to the vehicle-treated control.
References
- 1. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochanin A Gene Expression Analysis Using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a major isoflavone (B191592) found in red clover and other legumes, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in cancer research.[1] This natural compound has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation, by influencing key signaling pathways.[2][3] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific technique widely used to analyze changes in gene expression, providing valuable insights into the molecular mechanisms of action of compounds like this compound.[4][5] This document provides detailed application notes and protocols for analyzing the effects of this compound on gene expression using qPCR.
Data Presentation
The following table summarizes the quantitative gene expression changes in cancer cells treated with this compound, as determined by qPCR analysis. Data is presented as fold change relative to untreated control cells.
| Cell Line | Gene | Biological Process | Fold Change | p-value | Reference |
| MCF-7 (Breast Cancer) | Cyclin D3 | Cell Cycle | Downregulated | <0.05 | [2] |
| Cyclin B1 | Cell Cycle | Downregulated | <0.05 | [2] | |
| CDK1 | Cell Cycle | Downregulated | <0.05 | [2] | |
| CDK2 | Cell Cycle | Downregulated | <0.05 | [2] | |
| CDK4 | Cell Cycle | Downregulated | <0.05 | [2] | |
| p21 | Cell Cycle Arrest, Apoptosis | Upregulated | <0.05 | [2][6] | |
| p27 | Cell Cycle Arrest | Upregulated | <0.05 | [2] | |
| p53 | Apoptosis, Tumor Suppressor | Upregulated | <0.05 | [2] | |
| Bcl-2 | Anti-apoptosis | Downregulated | <0.05 | [2][7] | |
| Bax | Pro-apoptosis | Upregulated | <0.05 | [2] | |
| Caspase-3 | Apoptosis Execution | Upregulated | <0.05 | [2] | |
| Caspase-9 | Apoptosis Initiation | Upregulated | <0.05 | [2] | |
| U937 & THP-1 (AML) | MYC | Oncogene, Cell Proliferation | Downregulated (~90% reduction) | <0.01 | [7] |
| RUNX1 | Oncogene | Downregulated | <0.05 | [7] | |
| CCND2 | Cell Cycle | Downregulated (U937) | <0.05 | [7] | |
| CHOP (GADD153) | ER Stress, Apoptosis | Upregulated | <0.05 | [7] | |
| CDKN1A (p21) | Cell Cycle Arrest | Upregulated | <0.05 | [7] | |
| SQSTM1 (p62) | Autophagy | Upregulated | <0.05 | [7] | |
| PLK1 | Mitotic Progression | Downregulated (THP-1) | <0.05 | [7] | |
| UHRF1 | Epigenetic Regulation | Downregulated (THP-1) | <0.05 | [7] | |
| TXNIP | Oxidative Stress | Upregulated (U937) | <0.05 | [7] | |
| PC-3 (Prostate Cancer) | PLK-1 | Cell Cycle | Downregulated | <0.05 | [6] |
| p21 | Cell Cycle Arrest, Apoptosis | Upregulated | <0.05 | [6] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, U937, PC-3) in appropriate culture flasks or plates with complete growth medium.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).
-
Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the total RNA (e.g., 1 µg), oligo(dT) or random primers, and nuclease-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Synthesis: Add the reverse transcription master mix to the RNA/primer mixture and incubate at a temperature appropriate for the reverse transcriptase used (e.g., 42°C for 60 minutes).
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.
-
Plate Setup: Dispense the master mix into a 96-well or 384-well qPCR plate.
-
Template Addition: Add the diluted cDNA to the appropriate wells. Include no-template controls (NTC) for each primer set.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.
Data Analysis (Relative Quantification using the ΔΔCt Method)
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
Statistical analysis (e.g., t-test or ANOVA) should be performed on the ΔCt values before converting to fold change.[8]
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Comprehensive exploration of this compound as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative real-time PCR: a powerful ally in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pls.scienze.unipd.it [pls.scienze.unipd.it]
- 6. Apoptotic Effects of Genistein, Biochanin-A and Apigenin on LNCaP and PC-3 Cells by p21 through Transcriptional Inhibition of Polo-like Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of this compound in AML Cells: Apoptosis Induction and Pathway-Specific Regulation in U937 and THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Biochanin A: Application Notes and Protocols for Immunofluorescence Stating of Apoptosis Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a major isoflavone (B191592) found in red clover, has garnered significant interest in oncological research due to its pro-apoptotic effects in various cancer cell lines. This phytoestrogen has been shown to induce programmed cell death by modulating key signaling pathways, making it a potential candidate for cancer therapy. Immunofluorescence staining is a powerful technique to visualize and quantify the subcellular localization and expression of apoptosis-related proteins within cells treated with this compound. These application notes provide detailed protocols for the immunofluorescent detection of critical apoptosis markers—cleaved caspase-3, Bax, Bcl-2, and cytochrome c—in response to this compound treatment.
Principle of this compound-Induced Apoptosis
This compound induces apoptosis through multiple mechanisms, primarily by activating the intrinsic (mitochondrial) pathway of apoptosis.[1][2] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3. Activated (cleaved) caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates. Studies have also suggested that this compound can influence other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival.[1]
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following tables present representative quantitative data from immunofluorescence analysis of cancer cells treated with increasing concentrations of this compound for 48 hours. The data is expressed as Mean Fluorescence Intensity (MFI) and the percentage of positively stained cells, reflecting the dose-dependent effect of this compound on key apoptosis markers. This data is synthesized from trends reported in the literature and serves as an illustrative example.
Table 1: Cleaved Caspase-3 Expression
| This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of Cleaved Caspase-3 Positive Cells |
| 0 (Control) | 15.2 ± 2.1 | 5.3 ± 1.2% |
| 25 | 48.7 ± 5.5 | 22.8 ± 3.4% |
| 50 | 89.4 ± 9.2 | 45.1 ± 5.8% |
| 100 | 152.6 ± 14.8 | 78.6 ± 7.1% |
Table 2: Bax Expression
| This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of Bax Positive Cells |
| 0 (Control) | 35.8 ± 4.3 | 15.1 ± 2.5% |
| 25 | 62.1 ± 6.8 | 35.7 ± 4.1% |
| 50 | 105.3 ± 11.2 | 60.3 ± 6.9% |
| 100 | 180.5 ± 19.7 | 85.2 ± 8.3% |
Table 3: Bcl-2 Expression
| This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of Bcl-2 Positive Cells |
| 0 (Control) | 120.4 ± 12.5 | 90.5 ± 5.6% |
| 25 | 85.2 ± 9.8 | 65.2 ± 7.3% |
| 50 | 50.7 ± 6.1 | 38.9 ± 4.9% |
| 100 | 25.3 ± 3.9 | 18.4 ± 3.1% |
Table 4: Cytochrome c Release (Cytosolic Localization)
| This compound (µM) | % of Cells with Diffuse Cytosolic Cytochrome c Staining |
| 0 (Control) | 4.1 ± 1.0% |
| 25 | 20.5 ± 3.8% |
| 50 | 48.2 ± 5.1% |
| 100 | 82.3 ± 7.9% |
Signaling Pathways and Experimental Workflow
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for immunofluorescence staining.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, A549, U87) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48 hours).
II. General Immunofluorescence Staining Protocol[3][4]
This is a general protocol that can be adapted for the specific primary antibodies listed below.
-
Fixation: After treatment, gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody to its recommended concentration in the blocking buffer. (See specific antibody protocols below). Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The following day, wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining and Mounting: For nuclear counterstaining, incubate the cells with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
III. Specific Protocols for Apoptosis Markers
A. Cleaved Caspase-3 Staining [3][4]
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) antibody (1:200 dilution).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (1:500 dilution).
-
Expected Localization: Cytoplasmic. In apoptotic cells, a significant increase in green fluorescence intensity will be observed throughout the cytoplasm.
-
Primary Antibody: Rabbit anti-Bax antibody (1:250 dilution).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 (1:500 dilution).
-
Expected Localization: Primarily cytoplasmic. Upon induction of apoptosis, Bax translocates to the mitochondria, which may appear as a punctate or aggregated staining pattern. An overall increase in red fluorescence intensity is expected.
-
Primary Antibody: Mouse anti-Bcl-2 antibody (1:200 dilution).
-
Secondary Antibody: Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (1:500 dilution).
-
Expected Localization: Primarily on the mitochondrial outer membrane and endoplasmic reticulum. A decrease in green fluorescence intensity is expected in this compound-treated cells.
D. Cytochrome c Release Staining [8][9][10]
-
Primary Antibody: Mouse anti-Cytochrome c antibody (1:300 dilution).
-
Secondary Antibody: Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (1:500 dilution).
-
Expected Localization: In healthy cells, a punctate staining pattern co-localizing with mitochondria will be observed. In apoptotic cells, a diffuse, widespread green fluorescence throughout the cytoplasm will be evident, indicating the release of cytochrome c from the mitochondria.
IV. Quantitative Image Analysis
-
Image Acquisition: Capture multiple images from random fields for each experimental condition, ensuring consistent acquisition settings (e.g., exposure time, gain) across all samples.
-
Image Analysis Software: Use image analysis software such as ImageJ/Fiji or CellProfiler for quantification.
-
Cell Segmentation: Use the DAPI channel to automatically or manually segment individual cells and define Regions of Interest (ROIs).
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the specific apoptosis marker within each ROI.
-
Background Correction: Subtract the mean background fluorescence from the measured intensity of each cell.
-
Percentage of Positive Cells: Set a threshold for positive staining based on the control cells and quantify the percentage of cells that exceed this threshold in each condition.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between control and this compound-treated groups.
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Increase the concentration of BSA or serum in the blocking buffer.
-
Titrate the primary and secondary antibody concentrations.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in your cell line.
-
Check the compatibility of primary and secondary antibodies.
-
Increase the incubation time for the primary antibody.
-
Ensure proper permeabilization.
-
-
Non-specific Staining:
-
Include a negative control without the primary antibody.
-
Use a more specific primary antibody.
-
Ensure the blocking step is effective.
-
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to investigate and quantify the pro-apoptotic effects of this compound on various cancer cell lines, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Bioavailability of Biochanin A: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
Application Notes: Novel Formulation Strategies to Overcome Biochanin A's Bioavailability Challenges
This compound, a prominent isoflavone (B191592) found in red clover and other legumes, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its clinical translation is significantly hampered by its low oral bioavailability, primarily attributed to poor aqueous solubility and extensive first-pass metabolism.[2][3][4] These application notes provide an overview of advanced formulation strategies designed to enhance the systemic exposure of this compound, thereby unlocking its full therapeutic potential for researchers, scientists, and drug development professionals.
The primary obstacle to this compound's efficacy is its hydrophobic nature, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[4] Consequently, a significant portion of orally administered this compound is not absorbed and is subsequently eliminated. To address this, various drug delivery systems have been developed to improve its solubility, dissolution rate, and ultimately, its bioavailability. These include solid dispersions, mixed micelles, nanostructured lipid carriers (NLCs), and cyclodextrin (B1172386) inclusion complexes.
Formulation Approaches to Enhance this compound Bioavailability:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. The conversion of crystalline this compound to an amorphous state within the carrier enhances its dissolution rate and solubility.[5][6][7]
-
Mixed Micelles: These are self-assembling nanosized colloidal carriers with a hydrophobic core and a hydrophilic shell.[2] Encapsulating this compound within the hydrophobic core of mixed micelles significantly increases its aqueous solubility and facilitates its transport across the intestinal epithelium.[2][3]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid nanoparticles that offer improved drug loading and stability.[8] The lipid matrix of NLCs can solubilize this compound, and their small particle size enhances absorption through the lymphatic system, potentially bypassing first-pass metabolism.[8]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9][10] this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that improves its water solubility and dissolution.[9][10]
The following sections provide a detailed summary of the quantitative data from studies employing these formulation strategies, as well as comprehensive experimental protocols for their preparation and evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound formulations, providing a clear comparison of their efficacy in improving bioavailability.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Carrier(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Dispersion | Solutol HS15, HPMC 2910 | N/A | N/A | N/A | N/A | [5][6][7] |
| Mixed Micelles | Pluronic F127, Plasdone S630 | 25.17 ± 1.2 | -10.9 ± 0.24 | 93.67 ± 0.98 | 5.88 ± 0.76 | [2] |
| Nanostructured Lipid Carriers | Glyceryl monostearate, medium-chain triglycerides | 174.68 ± 0.96 | -20.9 ± 0.8 | 97.36 ± 0.14 | N/A | [8] |
| β-Cyclodextrin Inclusion Complex | β-Cyclodextrin | N/A | N/A | N/A | N/A | [9][10] |
Table 2: In Vitro Dissolution and Solubility Enhancement of this compound Formulations
| Formulation Type | Medium | Solubility Enhancement (fold) | Dissolution Rate/Extent | Reference |
| Solid Dispersion | pH 6.8 buffer | 8-60 | ~100% release within 1 hour | [5][6] |
| Mixed Micelles | Water | ~10,000 | Sustained release over 72 hours | [2] |
| Nanostructured Lipid Carriers | pH 7.4 PBS | N/A | Biphasic: initial burst followed by sustained release | [8] |
| β-Cyclodextrin Inclusion Complex | Simulated digestive fluid | Significantly increased | Significantly increased cumulative release | [9][10] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound | 50 | - | - | - | 100 | [5][6] |
| Solid Dispersion | 50 | ~13-fold increase vs. pure | - | ~5-fold increase vs. pure | 500 | [5][6] |
| Pure this compound | 10 | 0.171 ± 0.09 | 2.4 | 0.524 ± 0.239 | 100 | [2] |
| Mixed Micelles | 10 | 0.785 ± 0.218 | 0.458 | 1.133 ± 0.315 | 216 | [2] |
| This compound Suspension | 10 | - | - | - | 100 | [8] |
| Nanostructured Lipid Carriers | 10 | Higher than suspension | - | Higher than suspension | - | [8] |
| Chickpea Sprout Extract (CSE) | - | - | - | - | 100 | [10] |
| CSE/β-CD Inclusion Complex | - | - | - | - | 270.7 | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound formulations.
Preparation of this compound Solid Dispersion
Materials:
-
This compound
-
Solutol® HS15
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) 2910
-
Dichloromethane
Protocol (Solvent Evaporation Method): [6]
-
Dissolve this compound and HPMC 2910 in a 1:1 (v/v) mixture of ethanol and dichloromethane.
-
In a separate container, dissolve Solutol® HS15 in ethanol.
-
Add the Solutol® HS15 solution to the this compound/HPMC solution with vigorous mixing.
-
Remove all solvents under vacuum at room temperature until a solid mass is formed.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.
Preparation of this compound Mixed Micelles
Materials:
-
This compound
-
Pluronic® F127
-
Plasdone® S630
-
Ethanol
-
Deionized water
Protocol (Self-Assembly Method): [1]
-
Prepare a 5 mg/mL solution of this compound in ethanol.
-
Disperse equal amounts (1:1 ratio) of Pluronic® F127 and Plasdone® S630 in ethanol at 45°C and stir until a uniform solution is obtained.
-
Add the this compound ethanol solution dropwise into the Pluronic®/Plasdone® solution with continuous magnetic stirring.
-
Continue gentle stirring for 1 hour at 25°C.
-
Remove the ethanol under reduced pressure at 45°C.
-
Add deionized water to the resulting thin film and shake until a transparent solution is formed.
-
Ultracentrifuge the solution at 14,000 rpm for 10 minutes to remove any un-encapsulated this compound.
-
Collect the supernatant containing the this compound-loaded mixed micelles.
In Vitro Dissolution Testing
Materials:
-
This compound formulation
-
Pure this compound powder
-
Dissolution medium (e.g., pH 1.2, 4.5, and 6.8 buffers)
-
USP dissolution apparatus (e.g., Apparatus 2 - paddle)
-
Syringes and filters (0.45 µm)
Protocol: [6]
-
Set the dissolution apparatus to the desired temperature (37 ± 0.5°C) and paddle speed (e.g., 100 rpm).
-
Add 900 mL of the selected dissolution medium to each vessel.
-
Accurately weigh an amount of the this compound formulation or pure powder equivalent to a specific dose and add it to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation and pure this compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Seed Caco-2 cells onto the Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 200 Ω·cm²).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add the this compound formulation or pure this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) transport, add the test solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of this compound in all samples by HPLC.
-
Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
Assess the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation and pure this compound suspension
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
Protocol:
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving pure this compound and test group receiving the formulation).
-
Administer the this compound suspension or formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
HPLC Method for this compound Quantification in Plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
C18 analytical column.
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a suitable ratio (e.g., 40:60 v/v).
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: (e.g., 262 nm for UV detection)
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Analyze the processed plasma samples and quantify the this compound concentration by comparing the peak area to the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for evaluating its formulations.
References
- 1. Enhancing the oral bioavailability of this compound by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and antimicrobial activity of inclusion complex of this compound with (2-hydroxypropyl)-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. ovid.com [ovid.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Biochanin A in Cell Culture
Frequently Asked Questions (FAQs)
Q1: How do I dissolve Biochanin A for my cell culture experiments?
A1: this compound has low solubility in aqueous solutions but is soluble in organic solvents. The recommended procedure is to first dissolve this compound in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your cell culture medium.[1]
Q2: What is the best solvent for creating a this compound stock solution?
A2: DMSO is the most commonly used and recommended solvent for preparing this compound stock solutions for cell culture.[1][2] It offers high solubility for this compound, allowing for the preparation of concentrated stocks.[1][3][4] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used, but DMSO is generally preferred.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines.[5] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[5][6] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7][8] However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[5]
Q4: How should I store my this compound stock solution?
A4: this compound, supplied as a crystalline solid, is stable for at least four years when stored at -20°C.[1] It is recommended to aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I add it to my cell culture medium.
This is a common issue due to the low aqueous solubility of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| High Stock Concentration: Adding a highly concentrated stock solution directly to the medium can cause "solvent shock," leading to precipitation.[9] | 1. Use a lower concentration stock solution. 2. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersal.[9] |
| Final Concentration Exceeds Solubility Limit: The desired final concentration of this compound in the aqueous medium may be too high. | 1. Review the literature for typical working concentrations of this compound for your specific cell line and assay. 2. Perform a dose-response curve to determine the optimal, non-precipitating concentration. |
| Temperature Shifts: Moving from cold storage to a 37°C incubator can affect solubility.[10][11] | 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[9] |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[9][10] | 1. Prepare fresh media. 2. Test the solubility of this compound in a simpler basal medium compared to a more complex one.[9] |
Issue 2: I'm observing unexpected cytotoxicity in my vehicle control wells.
Possible Cause & Solution:
| Cause | Solution |
| High DMSO Concentration: The final concentration of DMSO in your culture medium may be toxic to your specific cell line.[7] | 1. Reduce the final DMSO concentration to the lowest effective level, ideally ≤ 0.1%.[5][6] 2. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells.[5] |
Issue 3: Inconsistent results between experiments.
Possible Cause & Solution:
| Cause | Solution |
| Stock Solution Integrity: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation or changes in concentration.[9] | 1. Aliquot the stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles.[9] |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [12] |
| DMSO | 30 mg/mL | [1][3] |
| DMSO | 55 mg/mL | [4] |
| DMSO | 60 mg/mL | [13] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| Ethanol | 9 mg/mL | [4][13] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |
Recommended DMSO Concentrations in Cell Culture
| Concentration | Effect | Reference |
| ≤ 0.1% | Generally considered safe for most cell lines. | [5][6] |
| 0.5% | Tolerated by many cell lines without significant cytotoxicity. | [7][8] |
| > 0.5% | May cause cytotoxicity, requires validation for specific cell lines. | [8] |
| 5% | Very high concentration, likely to dissolve cell membranes. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (Molar Mass: 284.26 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.84 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the this compound powder in a sterile tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of this compound stock solution needed to achieve the final concentration. Ensure the final DMSO concentration remains non-toxic (e.g., ≤ 0.1%).
-
Thaw an aliquot of the this compound stock solution.
-
In a separate sterile tube, dilute the required volume of the stock solution into a small volume of pre-warmed complete medium.
-
Gently swirl the tube to mix.
-
Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells.
-
Incubate the cells for the desired treatment period.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | FAAH | Autophagy | EGFR | TargetMol [targetmol.com]
Biochanin A Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Biochanin A in DMSO and ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Solubility Data at a Glance
This compound exhibits significantly different solubility profiles in dimethyl sulfoxide (B87167) (DMSO) and ethanol. The following table summarizes the quantitative solubility data from various suppliers.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 30 mg/mL | ~105.5 mM | [1] |
| 50 mg/mL | 175.90 mM | MedchemExpress | |
| 55 mg/mL | ~193.5 mM | LKT Labs | |
| 60 mg/mL | 211.07 mM | [2] | |
| Ethanol | 1 mg/mL | ~3.5 mM | [1] |
| 9 mg/mL | 31.66 mM | [2] |
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for dissolving this compound, DMSO or ethanol?
A1: DMSO is a significantly more effective solvent for this compound than ethanol, offering a much higher solubility.[1][2] For most applications requiring a concentrated stock solution, DMSO is the recommended solvent.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and what can I do?
A2: This is a common issue known as precipitation upon dilution. This compound is poorly soluble in aqueous solutions.[1] When the DMSO stock solution is added to an aqueous medium, the DMSO concentration is diluted, and the this compound may crash out of the solution.
To troubleshoot this, consider the following:
-
Lower the final concentration of this compound: You may be exceeding its solubility limit in the final aqueous solution.
-
Increase the final DMSO concentration: While effective, be mindful of potential DMSO toxicity to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.
-
Use a co-solvent system: For in vivo experiments, a co-solvent blend such as 10% DMSO, 40% PEG-400, and 50% saline can improve solubility.[3]
-
Prepare a more dilute stock solution: This will require adding a larger volume to your culture, so ensure the final solvent concentration remains non-toxic.
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: It is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[1] For aqueous applications, this stock solution can then be diluted with the aqueous buffer of choice.[1]
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound powder at -20°C, where it can be stable for at least three years.[2] Once in a solvent like DMSO or ethanol, store the solution at -80°C for up to one year.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen solvent. | - Insufficient solvent volume.- The solubility limit has been exceeded.- The solvent quality is poor (e.g., wet DMSO). | - Increase the solvent volume.- Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.[2]- Ensure you are using a fresh, anhydrous grade of the solvent. |
| The solution is cloudy or contains visible particles after dissolution. | - Incomplete dissolution.- Presence of impurities in the this compound sample. | - Continue vortexing or sonicating the solution.- Centrifuge the solution and use the clear supernatant.- Filter the solution through a 0.22 µm filter. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | - The final concentration of this compound is too high for the aqueous medium.- The final concentration of the organic solvent is too low to maintain solubility. | - Reduce the final working concentration of this compound.- Perform a serial dilution to reach the desired final concentration.- Increase the final percentage of the organic solvent, ensuring it is within the tolerated range for your experimental system. |
| The prepared solution appears to degrade over time. | - Improper storage conditions.- Instability of this compound in the prepared solution. | - Store stock solutions at -80°C in single-use aliquots.[2]- Avoid repeated freeze-thaw cycles.- Prepare fresh aqueous working solutions daily.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 284.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh out 14.21 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in Cell Culture Medium
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Dilution Calculation: To prepare a 1 mg/mL (~3.5 mM) working solution, you will need to dilute the 50 mM stock solution.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, first, dilute the 50 mM stock 1:10 in DMSO to get a 5 mM solution.
-
Final Dilution: Add the appropriate volume of the 5 mM this compound in DMSO to the pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately.
Visualization of Experimental Workflow
Caption: Workflow for solvent selection and troubleshooting this compound dissolution.
References
Technical Support Center: Improving Biochanin A Water Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biochanin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic water solubility of this compound?
This compound is a poorly water-soluble compound. Its reported aqueous solubility is approximately 6.73 mg/L.[1] This low solubility can significantly hinder its bioavailability and therapeutic efficacy in both in vitro and in vivo studies.
Q2: Why does my this compound precipitate when I add my DMSO stock solution to an aqueous buffer?
This phenomenon, often called "crashing out," occurs because this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO stock is diluted into a larger volume of an aqueous buffer, the overall solvent environment becomes unfavorable for this compound, causing it to precipitate out of the solution. To mitigate this, ensure the final DMSO concentration in your working solution is minimal and consider employing solubility enhancement techniques.
Q3: What are the most common strategies to improve the water solubility of this compound for experimental use?
Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound. The most effective methods documented in the literature include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly increase its dissolution rate and solubility.
-
Mixed Micelles: Encapsulating this compound within micelles formed from copolymers can dramatically improve its aqueous solubility.
-
Liposomes: Formulating this compound into lipid-based vesicles can enhance its solubility and delivery to cells.
-
Cocrystals: Forming a cocrystal of this compound with a highly soluble co-former can improve its physicochemical properties, including solubility.
Troubleshooting Guide: Solubility Enhancement Techniques
This section provides a detailed overview of various techniques to improve the water solubility of this compound, including comparative data and experimental protocols.
Solid Dispersions
Solid dispersions are a robust method for improving the dissolution and oral exposure of this compound.[2][3] This technique involves dispersing the drug in an amorphous state within a hydrophilic carrier, which can lead to a significant increase in its aqueous solubility.[1][3]
| Carrier System | Drug-to-Carrier Ratio | Solubility Enhancement (fold increase) | Key Findings |
| Solutol® HS15 and HPMC 2910 | 1:1:1 to 1:20:20 | 8 to 60-fold | Solubility enhancement is dose-dependent on the carrier ratio. The amorphous state of this compound in the solid dispersion contributes to increased solubility.[1][2][3] |
| Solutol® HS15 | 1:5 | ~20-fold | Solutol® HS15 was found to be a highly effective single carrier for improving this compound solubility.[2] |
This protocol is adapted from a study by Han et al. (2011).[4][5]
Materials:
-
This compound
-
Solutol® HS15
-
Hydroxypropylmethylcellulose (HPMC) 2910
-
Dichloromethane
Procedure:
-
Dissolution: Dissolve this compound and HPMC 2910 in a 1:1 mixture of ethanol and dichloromethane.
-
Addition of Solutol® HS15: In a separate container, dissolve Solutol® HS15 in ethanol.
-
Mixing: Add the Solutol® HS15 solution to the this compound/HPMC 2910 solution and mix vigorously.
-
Solvent Evaporation: Remove all solvents under a vacuum at room temperature until a solid mass is formed.
-
Final Formulation: The resulting solid dispersion can be stored in a desiccator and ground to a fine powder before use.
Mixed Micelles
Encapsulating this compound in mixed micelles is a highly effective method to drastically increase its aqueous solubility.[6][7][8]
| Carrier System | Drug-to-Carrier Ratio | Solubility Enhancement | Key Findings |
| Pluronic F127 and Plasdone S630 | 1:1 | Increased to 5.0 mg/mL (~10,000-fold) | Optimized spherical micelles were formed at a 1:1 ratio of the copolymers.[6][7][8] |
| Pluronics (P84, P123, F127) | Various | Significant improvement | Binary mixed micelles of P84-P123 showed superior solubilization compared to individual Pluronics.[9] |
This protocol is based on a study by Wu et al. (2017).[10]
Materials:
-
This compound
-
Pluronic F127
-
Plasdone S630
-
Ethanol
-
Deionized water
Procedure:
-
This compound Solution: Dissolve this compound in ethanol to a concentration of 5 mg/mL.
-
Copolymer Solution: Disperse Pluronic F127 and Plasdone S630 (at a 1:1 ratio) in ethanol at 45°C and stir until a uniform solution is achieved.
-
Micelle Formation: Add the this compound ethanol solution dropwise into the copolymer solution with magnetic stirring.
-
Stirring: Continue gentle stirring for 1 hour at 25°C.
-
Solvent Removal: Remove the ethanol under reduced pressure at 45°C.
-
Hydration: Add deionized water to the resulting film and shake until a transparent solution is formed.
-
Purification: The mixed micelle solution can be further purified by ultracentrifugation.
Liposomes
Liposomal formulations can improve the solubility of lipophilic drugs like this compound and facilitate their cellular uptake.[11][12]
This is a general protocol for preparing liposomes.
Materials:
-
This compound
-
Soya lecithin (B1663433) (or other suitable phospholipid)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Lipid Film Formation: Dissolve this compound, soya lecithin, and cholesterol in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a probe sonicator or by bath sonication to form small unilamellar vesicles (SUVs) and improve the homogeneity of the formulation.
-
Purification: The liposome (B1194612) suspension can be purified to remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Cocrystals
The formation of cocrystals with a highly soluble co-former is an emerging technique to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[13]
| Co-former | Molar Ratio (BCA:Co-former) | Key Findings |
| Nicotinamide (B372718) | 1:1 | The cocrystal exhibited enhanced solubility and dissolution compared to pure this compound, leading to improved oral bioavailability.[4][13] |
This protocol is a general approach to cocrystal formation via slurrying.
Materials:
-
This compound
-
Nicotinamide
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
Mixing: Combine this compound and nicotinamide in the desired stoichiometric ratio in a vial.
-
Slurrying: Add a small amount of the chosen solvent to create a slurry.
-
Agitation: Stir the slurry at a constant speed for an extended period (e.g., 24-48 hours) at room temperature.
-
Isolation: Filter the solid from the slurry and wash with a small amount of the same solvent.
-
Drying: Air-dry the resulting cocrystals.
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways involved in cancer, inflammation, and metabolic regulation.
HER-2 Signaling Pathway in Breast Cancer
This compound can inhibit the activation of the HER-2 receptor and its downstream signaling pathways, which are crucial for the growth and survival of HER-2-positive breast cancer cells.[2]
NF-κB and MAPK Signaling Pathways
This compound has been shown to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression.[1] In some cancer cell types, this compound can lead to the upregulation and activation of these pathways, contributing to its anti-cancer effects.[1]
PPARγ Signaling Pathway in Inflammation
This compound can exert anti-inflammatory effects through a PPARγ-dependent pathway.[6] It acts as an agonist for PPARγ, leading to the suppression of pro-inflammatory cytokine production.[6]
Disclaimer: The information provided in this technical support center is for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and applications. Always refer to the original research articles for detailed methodologies and safety precautions.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Enhanced dissolution and bioavailability of this compound via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binary Pluronics based mixed micellar systems: Effective solution for improved solubilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the oral bioavailability of this compound by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Optimization of Doxorubicin and this compound Combinational Liposomes for Reversal of Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. Biochanin-A co-crystal formulation improves bioavailability and ameliorates cerulein-induced pancreatitis by attenuating the inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochanin A precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biochanin A, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions.[1][2] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, exceeding its solubility limit in the final medium.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are recommended.[1] DMSO is a common choice due to its ability to dissolve this compound at high concentrations.[1][4]
Q3: What is the maximum concentration of DMSO that should be used in cell-based assays?
A3: To avoid solvent-induced toxicity or artifacts in cell-based experiments, the final concentration of DMSO should be kept as low as possible, ideally below 0.5%, with a target of 0.1% or less. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound can be significantly influenced by pH. As an isoflavone (B191592) with hydroxyl groups, its ionization state can change with pH, which in turn affects its solubility.[2] Increased solubility may be observed in basic conditions, while acidic conditions can lead to reduced solubility as the compound remains largely undissociated.[2][5]
Q5: Can temperature be adjusted to improve this compound solubility?
A5: Yes, increasing the temperature can enhance the solubility of this compound, as with many organic compounds.[2] Gentle warming can help in the dissolution process.[6]
Q6: How long can I store an aqueous solution of this compound?
A6: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation over time.[1][7] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[8]
Troubleshooting Guide
Issue: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
This is the most common issue encountered when working with this compound. The following workflow can help troubleshoot and prevent precipitation.
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1][7] |
| Water | Sparingly soluble/Insoluble | [1][4] |
| In Vivo Formulation | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [8] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound to come to room temperature before opening.
-
Dissolution : Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Mixing : Vortex the solution vigorously. If necessary, sonicate in a water bath or warm gently to 37°C to aid dissolution.[6]
-
Inspection : Visually confirm that the solution is clear and free of any particulate matter.
-
Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Preparation : Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilution (Recommended Method) :
-
Warm the aqueous buffer of choice to 37°C.
-
While vortexing the warm buffer, slowly add the required volume of the DMSO stock solution drop by drop.
-
This gradual addition helps to minimize "solvent shock" and reduces the likelihood of precipitation.
-
-
Final Concentration : Ensure the final concentration of this compound is below its known solubility limit in the chosen aqueous medium (e.g., approximately 0.1 mg/mL in a 1:9 DMSO:PBS solution).[1]
-
Usage : Use the freshly prepared aqueous solution immediately. Do not store for more than a day.[1][7]
Signaling Pathways and this compound
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
HER-2 Signaling Pathway
This compound can inhibit the HER-2 signaling pathway, which is often overactive in certain types of cancer. It has been shown to inhibit the phosphorylation of the HER-2 receptor, which in turn blocks downstream signaling through the Erk1/2 and Akt/mTOR pathways.[1][2][9]
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is crucial for cell survival and growth. This compound can inhibit the phosphorylation of Akt, which subsequently downregulates mTOR activity.[1][10][11]
NF-κB Signaling Pathway
This compound has been shown to suppress the NF-κB signaling pathway, which plays a key role in inflammation and cell survival.[1][11][12] It can inhibit the expression of NF-κB, thereby reducing the transcription of pro-inflammatory and pro-survival genes.[1][13]
References
- 1. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biochanin A Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Biochanin A dosage for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in vivo?
A typical starting dose for this compound depends on the administration route and the animal model. For oral administration in rodents, doses ranging from 5 to 50 mg/kg have been used.[1][2][3] For intraperitoneal (i.p.) injection, doses often fall within the 2 to 40 mg/kg range.[4][5][6] Intravenous (i.v.) administration typically uses lower doses, such as 1 to 5 mg/kg.[1][2][3] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model and desired biological effect.
2. How should I administer this compound to my animals?
This compound can be administered via several routes, including oral gavage, intraperitoneal injection, and intravenous injection.[1][2][3] Oral administration is common but results in low bioavailability (less than 4.6%) due to extensive first-pass metabolism.[1][2][3][7] Intraperitoneal and intravenous injections offer higher bioavailability but may be more invasive. The choice of administration route should be based on the experimental design, the target tissue, and the desired pharmacokinetic profile.
3. What is the bioavailability of this compound?
This compound has poor oral bioavailability, reported to be less than 4%.[1][2][3] It has a high clearance and a large apparent volume of distribution.[1][2][3][7] Co-administration with other flavonoids like quercetin (B1663063) and EGCG may increase its bioavailability.[8]
4. What are the main metabolites of this compound?
This compound is primarily metabolized to the isoflavone (B191592) genistein, as well as their respective glucuronide and sulfate (B86663) conjugates.[1][2][3][9] These metabolites may also contribute to the biological activity of this compound.[1][2][3]
5. Is this compound toxic at therapeutic doses?
Studies suggest that this compound has a good safety profile at therapeutic doses. Oral administration of up to 30 mg/kg for 28 days in mice showed no clinical signs of toxicity or significant changes in hematological and biochemical parameters.[10][11] However, it is always recommended to perform a preliminary toxicity study in your specific animal model.
6. How can I improve the solubility of this compound for in vivo administration?
This compound has poor water solubility.[12] For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil. For injectable solutions, it may be dissolved in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is non-toxic to the animals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no observable effect | - Inadequate dosage- Poor bioavailability- Inappropriate administration route- Rapid metabolism | - Perform a dose-response study to find the optimal dose.- Consider an administration route with higher bioavailability (e.g., i.p. or i.v.).- Analyze plasma levels of this compound and its metabolites to assess exposure.- Investigate potential co-administration with inhibitors of metabolic enzymes. |
| Precipitation of this compound during preparation or administration | - Poor solubility in the chosen vehicle- Temperature changes affecting solubility | - Use a suitable co-solvent (e.g., DMSO, ethanol) at a safe concentration.- Prepare fresh solutions before each administration.- Gently warm the solution to aid dissolution, but be mindful of compound stability. |
| Adverse effects or toxicity in animals | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage.- Run a vehicle-only control group to assess its toxicity.- Carefully observe animals for any signs of distress and consult with a veterinarian. |
Data Summary Tables
Table 1: In Vivo Dosages of this compound in Cancer Studies
| Animal Model | Cancer Type | Administration Route | Dosage | Outcome | Reference |
| Murine Xenograft | Breast Cancer | Not specified | 5 mg/kg | Significantly inhibited tumor growth | [13] |
| Murine Xenograft | Breast Cancer | Not specified | 15 mg/kg | Tumor size smaller than control | [13] |
| Ehrlich Solid Carcinoma | Not specified | Not specified | Not specified | Synergizes with 5-fluorouracil | [14] |
Table 2: In Vivo Dosages of this compound in Neuroprotection Studies
| Animal Model | Condition | Administration Route | Dosage | Outcome | Reference |
| Rats | Cerebral Ischemia/Reperfusion | Intraperitoneal | 10, 20, 40 mg/kg/day for 14 days | Improved neurological deficit, decreased infarct size | [4][5] |
| Mice | Parkinson's Disease Model | Not specified | 10-60 mg/kg | Attenuated behavioral and neurochemical deficits | [15] |
| Mice | Alzheimer's Disease Model | Not specified | 12.5, 25, 50 mg/kg | Reduced inflammatory response | [15] |
Table 3: In Vivo Dosages of this compound in Inflammation and Metabolic Studies
| Animal Model | Condition | Administration Route | Dosage | Outcome | Reference |
| Mice | Diet-induced Obesity | Intraperitoneal | 2, 6 mg/kg for 30 days | Reduced inflammation in adipose tissue and liver | [6] |
| Mice | Diet-induced Obesity | Diet | 0.05% in diet for 12 weeks | Improved hepatic steatosis and insulin (B600854) resistance | [16] |
| Rats | Diabetic Myocardial Infarction | Not specified | 5, 10, 20 mg/kg | Reduced inflammation and oxidative stress | [17] |
| Rats | Type 1 Diabetes | Oral | 10, 15 mg/kg/day for 42 days | Increased insulin and nesfatin-1 levels, decreased blood glucose | [18] |
| Mice | Antigen-Induced Arthritis | Intraperitoneal | 9 mg/kg | Reduced neutrophil accumulation and inflammation | [19][20] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension
-
Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, mortar and pestle, weighing scale, oral gavage needles.
-
Preparation: a. Calculate the required amount of this compound based on the desired dose and the number and weight of the animals. b. Weigh the this compound powder accurately. c. Add a small volume of the 0.5% CMC solution to the powder in a mortar and grind to a fine paste. d. Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring to ensure a homogenous suspension.
-
Administration: a. Gently restrain the animal. b. Measure the required volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. d. Monitor the animal for any signs of distress after administration.
Protocol 2: Pharmacokinetic Analysis of this compound in Plasma
-
Sample Collection: a. At predetermined time points after this compound administration, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., heparin or EDTA). b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): a. Thaw the plasma samples on ice. b. To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile (B52724) (typically in a 1:3 or 1:4 ratio). c. Vortex the mixture vigorously to ensure complete protein precipitation. d. Centrifuge at high speed to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: a. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and its major metabolites (e.g., genistein) in the plasma extracts.[1][2][3] b. The chromatographic separation is typically achieved on a C18 column. c. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Data Analysis: a. Construct a calibration curve using standards of known concentrations. b. Determine the concentrations of this compound and its metabolites in the plasma samples by interpolating from the calibration curve. c. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and bioavailability of the bioflavonoid this compound: effects of quercetin and EGCG on this compound disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and Biological Properties of this compound and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subacute 28 days oral toxicity study of kaempferol and biochanin-A in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Perspectives Regarding the Role of this compound in Humans [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. This compound improves hepatic steatosis and insulin resistance by regulating the hepatic lipid and glucose metabolic pathways in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Mitigates Oxidative Stress and Inflammation in Diabetic Myocardial Infarction: Insights From a Streptozotocin and Isoproterenol Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publish.kne-publishing.com [publish.kne-publishing.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | this compound Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
Biochanin A Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Biochanin A in cell-based assays. This resource aims to help users identify and mitigate potential experimental issues arising from the compound's promiscuous activities.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our control (non-cancerous) cell line treated with this compound. Is this a known off-target effect?
A1: While this compound has been reported to exhibit minimal toxicity to some normal cell lines at concentrations effective against cancer cells, this is not a universal observation and is highly dependent on the cell type and experimental conditions.[1][2] For instance, one study noted that this compound did not inhibit the viability of MCF-10A (normal breast epithelial cells) and NIH-3T3 (fibroblast) cells at concentrations up to 100 μM, whereas it was cytotoxic to SK-BR-3 breast cancer cells at concentrations of 50-100 μM.[2] However, it is crucial to determine the specific sensitivity of your cell line.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 of this compound in your specific non-cancerous cell line to establish a non-toxic concentration range.
-
Check solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control.
-
Consider incubation time: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours).[3]
Q2: Our fluorescence-based assay is showing high background or inconsistent readings in the presence of this compound. What could be the cause?
A2: this compound, like other isoflavones, possesses intrinsic fluorescent properties. This autofluorescence can interfere with assays that use fluorescent readouts, leading to false positives or inaccurate quantification.[4][5][6] Additionally, some polyphenolic compounds have been reported to quench fluorescence signals.[7]
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of this compound in your assay buffer at the concentrations you are testing to quantify its contribution to the signal.
-
Use a different fluorescent dye: If possible, switch to a dye with excitation and emission spectra that do not overlap with those of this compound.
-
Employ an orthogonal assay: Confirm your findings using a non-fluorescence-based method, such as a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., ATP content) assay.
Q3: We are using an MTT assay to assess cell viability and are getting variable results. Could this compound be interfering with the assay itself?
A3: Yes, this is a possibility. Polyphenolic compounds, including some flavonoids, have been reported to interfere with tetrazolium-based assays like MTT.[8] This interference can occur through direct reduction of the MTT reagent to formazan (B1609692), independent of cellular metabolic activity, leading to an overestimation of cell viability. Conversely, interference with cellular metabolic pathways could also affect the assay readout.
Troubleshooting Steps:
-
Include a cell-free control: Add this compound to the assay medium without cells to check for direct reduction of the MTT reagent.
-
Visually inspect formazan crystals: Observe the morphology and distribution of formazan crystals. Irregular patterns might suggest compound precipitation or interaction with the dye.
-
Confirm with an alternative viability assay: Use a different method that measures a distinct cellular endpoint, such as a membrane integrity assay (e.g., LDH release) or a direct cell counting method (e.g., Trypan Blue exclusion).
Q4: We are investigating a specific signaling pathway, but our results suggest that this compound is affecting multiple kinases. Is this a known issue?
A4: Yes, this compound is known to modulate several signaling pathways, and its effects are not limited to a single target. It has been shown to inhibit the activation of key kinases such as Erk1/2 (MAPK), Akt, and mTOR in various cancer cell lines.[2][9] Therefore, if your intended target is not one of these, you may be observing off-target inhibition. Depending on the cellular context, these can be considered off-target effects.
Troubleshooting Steps:
-
Consult the literature for known targets: Review existing studies on this compound's effects in your cell system to understand its known signaling interactions.
-
Use a more specific inhibitor: If available, use a highly selective inhibitor for your target of interest as a positive control to compare phenotypes.
-
Perform a kinase inhibitor screen: To comprehensively identify the off-target kinases affected by this compound in your model, consider a broad kinase profiling assay.
Q5: Does this compound have properties of a Pan-Assay Interference Compound (PAINS)?
A5: While not definitively classified as a PAIN in the reviewed literature, this compound's chemical structure, a polyhydroxylated isoflavone, shares features with compounds that are known to be problematic in high-throughput screening.[10][11] PAINS are compounds that tend to give false positive results in various assays through non-specific mechanisms such as chemical reactivity, redox cycling, or aggregation.[10][11][12] Given its structure, researchers should be vigilant for potential PAINS-like behavior.
Key Considerations for PAINS-like Activity:
-
Non-specific reactivity: The hydroxyl groups on the phenolic rings can be susceptible to oxidation and may react with assay components.
-
Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes.[13]
-
Metal chelation: The ketone and hydroxyl groups can potentially chelate metal ions, which may be important for the function of certain enzymes or assay reagents.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
This guide provides a workflow for troubleshooting unexpected cytotoxicity observed in cell-based assays with this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Assay Interference
This guide outlines steps to identify and mitigate potential interference of this compound with your assay readout.
Caption: Workflow for troubleshooting assay interference.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability and key signaling pathways in various cell lines.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Cell Type | This compound Concentration (μM) | Incubation Time (h) | Observed Effect |
| SK-BR-3 | Human breast cancer | 5-20 | 72 | Increased cell viability |
| SK-BR-3 | Human breast cancer | 50-100 | 72 | Dose-dependent inhibition of cell viability[2] |
| MCF-10A | Normal human breast epithelial | 2-100 | 72 | No inhibition of cell viability[2] |
| NIH-3T3 | Mouse fibroblast | 2-100 | 72 | No inhibition of cell viability[2] |
| SK-Mel-28 | Human malignant melanoma | 10-100 | 48 & 72 | Dose- and time-dependent inhibition of cell growth[3][14] |
| U937 | Human monocytic leukemia | 12.5-100 | 24 | Dose-dependent decrease in cell proliferation |
| THP-1 | Human monocytic leukemia | 12.5-100 | 24 | Dose-dependent decrease in cell proliferation |
| A549 | Human lung cancer | 50-400 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability |
| 95D | Human lung cancer | 50-400 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability |
Table 2: Off-Target Effects of this compound on Signaling Pathways
| Cell Line | Signaling Pathway Component | This compound Concentration (μM) | Observed Effect |
| SK-BR-3 | p-Erk1/2 (MAPK) | 50 | Inhibition of phosphorylation[2] |
| SK-BR-3 | p-Akt | 50 | Inhibition of phosphorylation[2] |
| SK-BR-3 | p-mTOR | 50 | Inhibition of phosphorylation[2] |
| SK-Mel-28 | NF-κB | 10-100 | Dose-dependent upregulation of expression[3] |
| SK-Mel-28 | p-MAPK | 10-100 | Dose-dependent upregulation of phosphorylation[3] |
| RAW 264.7 | p-p38 MAPK | Not specified | Inhibition of LPS-induced phosphorylation[15] |
| RAW 264.7 | NF-κB | Not specified | Inhibition of LPS-induced activation[15] |
Signaling Pathway Diagram
The following diagram illustrates some of the known signaling pathways modulated by this compound, which may be considered off-target effects depending on the primary research focus.
Caption: Known signaling interactions of this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Controls:
-
No-cell control: Wells containing only medium and MTT to determine background absorbance.
-
Cell-free compound control: Wells containing medium, MTT, and this compound to check for direct MTT reduction by the compound.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of a target kinase.
Materials:
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Cells of interest
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6-well plates
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (total and phosphorylated forms of the kinase of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the specified time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To assess the total protein level, the membrane can be stripped and re-probed with an antibody against the total form of the kinase.
References
- 1. Anti-proliferative activity of this compound in human osteosarcoma cells via mitochondrial-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tumor Targeting Strategy of Phytoflavonoid this compound for Efficient Fluorescence‐Guided Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is Your MTT Assay the Right Choice? [promega.jp]
- 9. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochanin A Cytotoxicity in Normal Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Biochanin A in normal cell lines, with a particular focus on the non-tumorigenic breast epithelial cell line, MCF-10A.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the viability of MCF-10A cells?
A1: Based on multiple studies, this compound is not expected to inhibit the viability of MCF-10A normal breast epithelial cells at concentrations up to 100 μM when treated for 72 hours.[1][2][3] This characteristic highlights the selective cytotoxic nature of this compound, which preferentially affects cancer cells over normal cells.[1][4]
Q2: Are there other normal cell lines that have been shown to be resistant to this compound's cytotoxic effects?
A2: Yes, in addition to MCF-10A, the normal fibroblast cell line NIH-3T3 has also demonstrated a lack of inhibition in cell viability when treated with this compound at concentrations ranging from 2 to 100 μM for 72 hours.[1][3]
Q3: What are the known signaling pathways affected by this compound in cancer cells that might explain its selectivity?
A3: In cancer cells, particularly HER-2 positive breast cancer cells, this compound has been shown to inhibit key signaling pathways that promote growth and survival. These include the inhibition of HER-2 receptor activation and downstream pathways such as Erk1/2, Akt, and mTOR.[1][5] The MCF-10A cell line is devoid of the HER-2 receptor protein, which could be a contributing factor to its resistance to this compound's cytotoxic effects.[1]
Q4: Can this compound have any proliferative effects on certain cell types?
A4: At low concentrations (2-6 μM), this compound has been observed to stimulate the proliferation of estrogen receptor (ER)-positive breast cancer cells like T47D and MCF-7.[6] This effect is linked to the upregulation of ERα, miR-375, and Bcl-2 expression.[6] It is important to consider the estrogenic potential of this compound, especially in hormone-dependent contexts.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity Observed in MCF-10A Cells Treated with this compound.
-
Possible Cause 1: High Concentration or Extended Treatment Duration.
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Troubleshooting Step: Verify the concentration of this compound used. While studies show no toxicity up to 100 μM for 72 hours, significantly higher concentrations or much longer incubation times may induce off-target effects.[1][3] Re-run the experiment with a concentration range of 2-100 μM and a 72-hour endpoint.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: this compound is often dissolved in DMSO. Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic to MCF-10A cells. It is recommended to keep the final DMSO concentration below 0.1%. Run a vehicle-only control to assess any potential solvent-induced cytotoxicity.
-
-
Possible Cause 3: Cell Line Authenticity and Health.
-
Troubleshooting Step: Confirm the identity of your MCF-10A cell line through short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and are not being used at a high passage number, which can lead to genetic drift and altered phenotypes.
-
-
Possible Cause 4: Assay-Specific Artifacts.
-
Troubleshooting Step: If using a metabolic assay like the MTT assay, consider that the compound might interfere with the reductase enzymes. Confirm findings with an alternative cytotoxicity assay that measures a different cellular parameter, such as cell counting with trypan blue exclusion, or a membrane integrity assay (e.g., LDH release).
-
Data Presentation
Table 1: Summary of this compound Cytotoxicity in Normal and Cancer Cell Lines
| Cell Line | Cell Type | This compound Concentration (μM) | Treatment Duration (hours) | Observed Effect on Viability | Reference |
| MCF-10A | Normal Breast Epithelial | 2 - 100 | 72 | No inhibition | [1][3] |
| NIH-3T3 | Normal Fibroblast | 2 - 100 | 72 | No inhibition | [1][3] |
| SK-BR-3 | HER-2+ Breast Cancer | 50 - 100 | 72 | Dose-dependent inhibition | [1] |
| MCF-7 | ER+ Breast Cancer | ~24.5 (IC50) | Not Specified | Inhibition | [7][8] |
| A549 | Lung Cancer | Dose-dependent | 24, 48, 72 | Inhibition | [9] |
| SK-Mel-28 | Malignant Melanoma | Dose-dependent | 48, 72 | Inhibition (IC50 reported) | [10][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-10A cells in a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere for 8 hours.[3]
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Treatment: Treat the cells with varying concentrations of this compound (e.g., 2, 10, 25, 50, 75, and 100 μM) for 72 hours.[1][3] Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Discard the supernatant and dissolve the formazan crystals in DMSO.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control.
Visualizations
Caption: A flowchart of the experimental workflow for determining the cytotoxicity of this compound on MCF-10A cells using the MTT assay.
Caption: A diagram illustrating the inhibitory effect of this compound on the HER-2 signaling pathway in cancer cells, a pathway largely absent in MCF-10A cells.
References
- 1. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Insight on Synergistic Anti-cancer Efficacy of this compound and Sulforaphane Combination Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Biochanin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Biochanin A (BCA).
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the challenges associated with the oral delivery of this compound.
Q1: Why is the oral bioavailability of this compound typically so low?
A1: The poor oral bioavailability of this compound, often reported to be less than 5% in rat models, is a multifactorial issue stemming from its physicochemical and metabolic properties.[1][2][3] The primary contributing factors are:
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Poor Aqueous Solubility: As a hydrophobic flavonoid, this compound has very low solubility in water, which is a rate-limiting step for its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[4][5][6][7]
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Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in both the intestines and the liver.[2][3][7][8] Key metabolic pathways include O-demethylation to its active metabolite, genistein (B1671435), followed by extensive Phase II conjugation reactions (glucuronidation and sulfation) that facilitate rapid excretion.[2][3][9]
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P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium.[10][11] This pump actively transports absorbed BCA back into the intestinal lumen, thereby reducing its net absorption into systemic circulation.[10][11][12]
-
High Clearance: The combination of extensive metabolism and potential efflux results in a high systemic clearance and a large apparent volume of distribution.[2][3][4][5][7]
Q2: What are the primary metabolic pathways that limit this compound's systemic exposure?
A2: The primary metabolic pathways are Phase I and Phase II metabolism.
-
Phase I Metabolism: The main Phase I reaction is the O-demethylation of the 4'-methoxy group of this compound to form genistein.[9] This conversion is catalyzed by cytochrome P450 (CYP) enzymes in the liver, such as CYP1A2, CYP2E1, and CYP2C9.[9]
-
Phase II Metabolism: Both this compound and its metabolite genistein are rapidly conjugated through glucuronidation and sulfation.[2][3][7] These reactions, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs), attach large, water-soluble moieties to the molecules, making them inactive and readily excretable in urine and bile.[13]
Diagram 1: Metabolic Fate and Absorption Barriers of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of the isoflavone this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the oral bioavailability of this compound by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perspectives Regarding the Role of this compound in Humans [frontiersin.org]
- 6. Enhancing the oral bioavailability of this compound by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perspectives Regarding the Role of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of this compound and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Interactions between the flavonoid this compound and P-glycoprotein substrates in rats: in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Biochanin A Solid Dispersion Technical Support Center
Welcome to the technical support center for Biochanin A solid dispersion. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and characterizing this compound solid dispersions to enhance dissolution.
Frequently Asked Questions (FAQs)
Q1: What is a solid dispersion and why is it used for this compound?
A1: A solid dispersion is a system where a poorly water-soluble drug, like this compound, is dispersed in a solid hydrophilic carrier. This formulation strategy is employed to increase the dissolution rate and, consequently, the oral bioavailability of the drug.[1][2][3][4] For this compound, which is classified as a BCS Class II drug (high permeability, low solubility), enhancing its dissolution is a critical step for improving its therapeutic efficacy.[2]
Q2: What are the key mechanisms by which solid dispersions enhance the dissolution of this compound?
A2: The primary mechanisms for dissolution enhancement in this compound solid dispersions include:
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Conversion to an amorphous state: The crystalline structure of this compound is transformed into a higher-energy amorphous state, which requires less energy to dissolve.[1][2]
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Increased wettability: The hydrophilic carrier improves the wetting of the hydrophobic this compound particles.[2][4]
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Reduced particle size: The drug is dispersed at a molecular or colloidal level within the carrier matrix, leading to a significant increase in the surface area available for dissolution.[4]
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Prevention of agglomeration: The carrier prevents the aggregation of fine drug particles, maintaining a larger effective surface area.[4]
Q3: Which carriers are commonly used for preparing this compound solid dispersions?
A3: Several hydrophilic polymers have been successfully used as carriers for this compound solid dispersions, including:
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Hydroxypropyl methylcellulose (B11928114) (HPMC) 2910[1][2]
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Polyvinylpyrrolidone (PVP)[5]
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Pluronic F127[5]
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Plasdone S630[5]
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Polyethylene Glycol (PEG) 4000[6]
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Poloxamer 407[6]
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Crospovidone[6]
Q4: What are the common methods for preparing this compound solid dispersions?
A4: The most frequently cited methods for preparing this compound solid dispersions are:
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Solvent Evaporation Method: This involves dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent to obtain the solid dispersion.[3][6][7][8]
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Fusion (Melting) Method: This technique involves melting the carrier and then dispersing the drug in the molten carrier, followed by cooling and solidification.[3][8]
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Freeze-Drying (Lyophilization): This involves dissolving the drug and carrier in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Drug Loading | - Poor solubility of this compound in the chosen solvent. - Insufficient mixing during preparation. - Precipitation of the drug during solvent evaporation. | - Select a solvent or solvent mixture in which both this compound and the carrier have high solubility. Common solvents include ethanol, methanol, and dichloromethane.[5][7] - Ensure vigorous and continuous stirring during the entire process. - Optimize the evaporation rate; rapid evaporation can sometimes lead to premature precipitation. |
| Incomplete Conversion to Amorphous State | - Incorrect drug-to-carrier ratio. - Inefficient preparation method. - Recrystallization during storage. | - Increase the proportion of the carrier. Studies have shown success with ratios from 1:1 to 1:20 (drug:carrier).[7] - Ensure the complete dissolution of the drug in the molten carrier (fusion method) or solvent (solvent evaporation method). - Store the solid dispersion in a desiccator at a controlled temperature to prevent moisture-induced recrystallization.[7] |
| Phase Separation or Drug Aggregation | - Immiscibility between the drug and the carrier. - High drug loading. | - Select a carrier with good miscibility with this compound. The formation of hydrogen bonds between the drug and carrier can improve miscibility. - Reduce the drug-to-carrier ratio. |
| Poor Dissolution Enhancement | - Incomplete amorphization. - Inappropriate carrier selection. - Particle size of the solid dispersion is too large. | - Confirm the amorphous state using XRD and DSC analysis.[1][2] - Choose a highly water-soluble carrier. - Mill or sieve the prepared solid dispersion to reduce the particle size. |
| Residual Solvent | - Incomplete solvent evaporation. | - Dry the solid dispersion under vacuum for an extended period. The drying temperature should be carefully selected to be below the glass transition temperature of the solid dispersion to prevent recrystallization. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies described in the literature.[6][7]
Materials:
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This compound
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Hydrophilic carrier (e.g., HPMC 2910, Solutol HS15)
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Solvent (e.g., ethanol, dichloromethane, or a mixture)
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Rotary evaporator
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Vacuum oven
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Mortar and pestle
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Sieves
Procedure:
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Weigh the desired amounts of this compound and the hydrophilic carrier(s).
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Dissolve the this compound and the carrier(s) in a suitable solvent or solvent mixture in a round-bottom flask. Ensure complete dissolution with the aid of sonication or gentle heating if necessary.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
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Once the solvent is completely removed, a solid film or mass will be formed on the inner wall of the flask.
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Scrape the solid mass from the flask.
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Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
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Gently grind the dried solid dispersion using a mortar and pestle.
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Sieve the powdered solid dispersion to obtain a uniform particle size.
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Store the final product in a desiccator.
In Vitro Dissolution Study
This protocol follows the USP paddle method as described in various studies.[7][10]
Apparatus and Conditions:
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USP Dissolution Apparatus 2 (Paddle Method)
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Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2, 4.5, or 6.8 phosphate (B84403) buffer) to simulate gastrointestinal conditions.
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Temperature: 37 ± 0.5 °C
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Paddle Speed: 50 or 100 rpm
Procedure:
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Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5 °C.
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Accurately weigh an amount of the this compound solid dispersion equivalent to a specific dose of this compound.
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Introduce the sample into the dissolution vessel.
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Start the apparatus and withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
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Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
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Filter the collected samples through a 0.45 µm syringe filter.
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Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC.
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Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Summary of Dissolution Enhancement of this compound Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio | Preparation Method | Fold Increase in Solubility | Dissolution Rate Enhancement | Reference |
| Solutol HS15 and HPMC 2910 | 1:5:5 | Solvent Evaporation | 8-60 fold | ~100% release in 1 hour | [1][2] |
| Solutol HS15 and HPMC 2910 | 1:10:10 | Solvent Evaporation | 8-60 fold | ~100% release in 1 hour | [1][2] |
| Pluronic F127 and Plasdone S630 | 1:1 (F127:S630) | Self-assembly | ~10,000 fold | Sustained release with 36% in 8h | [5] |
| PEG 4000, Poloxamer 407, Crospovidone | Optimized ratio | Solvent Evaporation | Significant increase to 181.12 µg/ml | Faster dissolution than pure drug | [6] |
Table 2: Characterization Techniques for this compound Solid Dispersions
| Technique | Purpose | Key Findings | References |
| Differential Scanning Calorimetry (DSC) | To determine the physical state of the drug (crystalline or amorphous) and to identify drug-carrier interactions. | Disappearance of the endothermic peak of crystalline this compound, indicating its amorphous conversion. | [9][11][12] |
| X-Ray Diffraction (XRD) | To analyze the crystallinity of the drug in the solid dispersion. | Absence of sharp diffraction peaks characteristic of crystalline this compound, confirming the amorphous state. | [1][2][9][13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential intermolecular interactions between this compound and the carrier(s). | Shifts in the characteristic peaks of this compound may indicate the formation of hydrogen bonds with the carrier. | [11][13] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle characteristics of the solid dispersion. | Reveals changes in the surface morphology from the crystalline drug to a more homogeneous dispersion. | [9][11] |
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound solid dispersions.
Caption: Logical pathway illustrating the mechanisms of dissolution enhancement for this compound solid dispersions.
References
- 1. Enhanced dissolution and bioavailability of this compound via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Enhancing the oral bioavailability of this compound by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. ovid.com [ovid.com]
- 8. japsonline.com [japsonline.com]
- 9. Preparation and Characterization of Solid Dispersions of Artemether by Freeze-Dried Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Biochanin A degradation during storage
<_ _= "The user wants a technical support center for preventing Biochanin A degradation. This should include:
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FAQs and Troubleshooting in a Q&A format.
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A table summarizing quantitative data.
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Detailed experimental protocols.
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Three Graphviz diagrams with specific styling.
I have performed a comprehensive search and have information on:
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Storage Conditions: Ideal temperatures for powder and solvent forms.[1][2][3][4]
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Stability: General factors like pH, temperature, and light are known to affect similar compounds.[5][6] Some data suggests this compound is sensitive to heat and basic pH.[6] Stability in solid dispersion formulations has been studied.[7]
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Degradation Pathways: O-demethylation and hydroxylation are key pathways, leading to products like genistein (B1671435).[8][9] Radical fragmentation is another mechanism.[10]
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Solubility: Soluble in DMSO, ethanol, and DMF, but sparingly soluble in aqueous buffers.[3][4][11] Aqueous solutions are not recommended for storage for more than a day.[3]
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Analytical Methods: HPLC is a common method for quantification.[7][12][13][14]
Based on this, I can construct the required content.
Plan:
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Create FAQs: Address common questions about storing this compound in both solid and solution forms, covering temperature, light, solvent choice, and duration.
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Create a Troubleshooting Guide: Structure this as a Q&A to address specific problems like "Why did my this compound solution change color?" or "My compound's activity decreased, what happened?".
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Provide an Experimental Protocol: Detail a standard HPLC method for assessing this compound stability, including sample preparation, chromatographic conditions, and data analysis. This will be based on the HPLC methods described in the search results.[7][14]
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Generate Graphviz Diagrams:
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Degradation Pathway: Illustrate the O-demethylation and hydroxylation of this compound to genistein and other metabolites.[8][9]
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Experimental Workflow: Create a flowchart for a forced degradation study, from sample preparation to analysis.[15][16][17]
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Troubleshooting Logic: Design a decision tree to help users diagnose the cause of degradation (e.g., check storage temperature, solvent, light exposure).
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Review and Format: Ensure all requirements are met: Q&A format, table clarity, protocol detail, correct DOT syntax with specified colors and high-contrast text, captions, and citations for all factual statements.### Technical Support Center: this compound Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound powder?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1][3] Under these conditions, it can remain stable for at least three to four years.[1][3] For shorter periods, storage at 4°C is acceptable for up to two years.[1] Protect the powder from direct sunlight.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound are best prepared in organic solvents like DMSO, ethanol, or DMF.[3][4] For maximum stability, these solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to two years.[1][2] Storage at -20°C is also an option, with stability for up to one year.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[3]
Q3: Can I store this compound in an aqueous solution?
A3: this compound is only sparingly soluble in aqueous buffers, and these solutions are not stable.[3] It is strongly recommended not to store aqueous solutions for more than one day.[3] For experiments requiring an aqueous buffer, a common practice is to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.[3]
Q4: What factors can cause this compound to degrade?
A4: Like many flavonoids, this compound is susceptible to degradation from several factors. The primary concerns are elevated temperature, exposure to light, and non-neutral pH.[6] Chemical degradation can occur through processes like O-demethylation and hydroxylation.[8]
Q5: What are the common degradation products of this compound?
A5: The primary degradation pathway for this compound involves O-demethylation of its 4'-methoxy group, which converts it to genistein.[8][9] Other identified catabolites include pratensein, orobol, and dihydrogenistein, which result from further hydroxylation and degradation reactions.[8]
Troubleshooting Guide
Q: My this compound solution has turned a different color. What does this mean?
A: A color change often indicates chemical degradation. This can be caused by oxidation, exposure to light, or storage at an improper pH or temperature. You should verify your storage conditions and consider preparing a fresh stock solution. An analytical technique like HPLC can be used to check the purity of the solution.
Q: I'm seeing unexpected results or a loss of potency in my experiments. Could my this compound have degraded?
A: Yes, a loss of biological activity is a strong indicator of degradation. The conversion of this compound to its metabolites, like genistein, will alter its biological and pharmacological properties.[4] We recommend performing a forced degradation study or a simple purity check using HPLC to confirm the integrity of your compound.
Q: I see a precipitate in my stock solution after thawing. What should I do?
A: this compound has limited solubility, especially at lower temperatures or in solvents with some aqueous content.[3][11] Gentle warming (to 30-37°C) and sonication can help redissolve the compound.[2][18] If the precipitate does not dissolve, it may indicate that the concentration is too high for the solvent or that degradation has occurred.
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Recommended Duration | Stability Reference |
| Solid Powder | N/A | -20°C | ≥ 3 years | [1][3] |
| N/A | 4°C | 2 years | [1] | |
| Solution | DMSO, Ethanol, DMF | -80°C | 2 years | [1][2] |
| DMSO, Ethanol, DMF | -20°C | 1 year | [1] | |
| Aqueous Buffer | N/A | ≤ 1 day | [3] |
Visualized Protocols and Pathways
Caption: Key metabolic degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting this compound degradation.
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and assess its stability. Such methods are essential for forced degradation studies.[15][17]
1. Objective
To develop a stability-indicating method using reverse-phase HPLC to separate this compound from its potential degradation products and quantify its concentration over time under various stress conditions.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Acetic Acid or Phosphoric Acid (for mobile phase modification)
-
Solvents for stock solution (e.g., DMSO, HPLC grade)
3. Instrumentation
-
HPLC system with a Diode Array Detector (DAD) or UV detector.[14]
-
Analytical balance
-
pH meter
-
Sonicator
-
0.22 µm syringe filters
4. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and water (containing 0.5-1% acetic or phosphoric acid).[7][14] For example, a gradient starting from 45% Acetonitrile.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
5. Procedure
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
-
Forced Degradation Sample Preparation:
-
Prepare a solution of this compound (e.g., 100 µg/mL) for each stress condition.
-
Acid/Base Hydrolysis: Adjust the pH of the solution with HCl or NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add a small amount of H₂O₂ to the solution and incubate.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to direct UV or fluorescent light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the working concentration range.
-
-
Analysis:
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the samples from the degradation study.
-
6. Data Interpretation
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Use the calibration curve to calculate the concentration of this compound remaining in each sample at each time point.
-
Calculate the percentage of degradation.
-
Examine the chromatogram for the appearance of new peaks, which represent degradation products. The stability-indicating power of the method is confirmed if these new peaks are well-resolved from the parent this compound peak.[17]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | FAAH | Autophagy | EGFR | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Degradation of the Isoflavone this compound and Its Glucoside Conjugates by Ascochyta rabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biomedres.us [biomedres.us]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Biochanin A Analysis
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Biochanin A, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?
Peak tailing is a chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that extends from the main peak.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] This distortion is problematic because it can compromise the accuracy and reproducibility of quantifying this compound and reduce the resolution between it and other closely eluting compounds.[1][3]
Q2: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for this compound, an isoflavone, typically stems from either chemical interactions with the stationary phase or physical issues within the HPLC system.
Chemical Causes:
-
Secondary Silanol (B1196071) Interactions: this compound possesses polar hydroxyl groups in its structure.[4][5] These groups can form strong secondary interactions with residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns, leading to tailing.[1][2][3][6][7]
-
Mobile Phase pH: The pH of the mobile phase is critical.[8] If the pH is near the pKa of this compound's phenolic hydroxyl groups (estimated pKa ~6.55), the compound can exist in both ionized and non-ionized forms, causing peak distortion.[9][10][11] Similarly, at a mid-range pH (>3), silanol groups on the column can become deprotonated and interact strongly with the analyte.[7][10]
-
Metal Chelation: Flavonoids like this compound can chelate with trace metal ions (e.g., iron, aluminum) that may be present in the sample, mobile phase, or HPLC system components like frits and tubing.[1][3] This can form complexes with different chromatographic behaviors, contributing to tailing.
Physical and Other Causes:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes.[1][2][6][12]
-
Column Degradation: Over time, the stationary phase can degrade, or the column inlet frit can become partially blocked by particulates from the sample or system, exposing more active silanol sites and causing poor peak shape for all analytes.[1][12][13]
-
Extra-Column Volume: Excessive dead volume in the system, for instance from using tubing with an unnecessarily large internal diameter or from poorly made connections, can lead to peak broadening and tailing.[2][6][12]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A stepwise approach is the most effective way to diagnose and resolve the issue. Start by determining if the problem is specific to this compound or affects all peaks in the chromatogram.
-
Step 1: Initial Diagnosis. Inject a neutral, well-behaved compound (e.g., toluene). If this peak is also tailing, the issue is likely a physical problem with the system or column (e.g., column void, blocked frit, dead volume).[2] If the neutral marker's peak is symmetrical while this compound's peak tails, the problem is likely chemical in nature.[2]
-
Step 2: Optimize the Mobile Phase. This is often the most effective way to address chemical-related tailing. Adjusting the pH to the acidic range (pH 2.5-3.5) with an additive like formic or phosphoric acid will suppress the ionization of residual silanol groups, minimizing secondary interactions.[1][2][14][15]
-
Step 3: Evaluate the Column and Sample. Ensure you are using a high-quality, end-capped C18 column designed for good peak shape with polar compounds.[1] If the column is old, it may need to be cleaned or replaced.[2] Also, try diluting your sample to check for mass overload.[12]
-
Step 4: Investigate Metal Chelation. If tailing persists, add a small concentration of a chelating agent like EDTA to the mobile phase. A significant improvement in peak shape suggests that metal chelation was a contributing factor.[1]
Data Presentation
Optimizing the mobile phase pH is a critical step in achieving symmetrical peaks for ionizable compounds like this compound.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of acidic residual silanol groups on the stationary phase, thereby minimizing secondary ionic interactions with this compound.[2][15] This ensures that the analyte and silanols are in a single, neutral state, promoting a uniform retention mechanism. |
| pH Modifier | 0.1% Formic Acid or Phosphoric Acid | These modifiers are effective at lowering the pH to the desired range and are compatible with most reversed-phase HPLC systems and detectors.[1][14] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol details the preparation and implementation of an acidic mobile phase to mitigate peak tailing caused by silanol interactions.
-
Preparation of Aqueous Component (Solvent A):
-
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid (or phosphoric acid) to the water to create a 0.1% solution.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Preparation of Organic Component (Solvent B):
-
Prepare your organic solvent (e.g., HPLC-grade acetonitrile (B52724) or methanol) and degas it. Some methods also add 0.1% formic acid to the organic phase for consistency.[1]
-
-
System Equilibration:
-
Flush the HPLC system with the new mobile phase composition (e.g., 60% Solvent A, 40% Solvent B) for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
-
Injection and Evaluation:
-
Inject a standard solution of this compound.
-
Observe the peak shape in the resulting chromatogram. Compare the peak asymmetry or tailing factor to the chromatogram obtained with the previous mobile phase. A significant improvement in symmetry indicates that mobile phase pH was a primary contributor to the tailing.[1]
-
Protocol 2: Diagnosing Metal Chelation with a Chelating Agent
This protocol is used to determine if interactions with metal ions are contributing to peak tailing.
-
Preparation of Mobile Phase with EDTA:
-
Prepare your optimized mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
-
Add a small amount of ethylenediaminetetraacetic acid (EDTA) to the aqueous component to achieve a final concentration of approximately 0.1 mM.
-
-
System Equilibration and Analysis:
-
Thoroughly equilibrate the column with the EDTA-containing mobile phase.
-
Inject your this compound standard.
-
-
Observation:
-
If peak tailing is significantly reduced or eliminated, metal chelation is a likely cause.[1] In this case, consider passivating the HPLC system to remove metal contaminants.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing in RP-HPLC.
Caption: Interaction of this compound's hydroxyl groups with residual silanols on the stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. hmdb.ca [hmdb.ca]
- 10. chromtech.com [chromtech.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
Biochanin A Versus Genistein: A Comparative Analysis of Anticancer Activity
A comprehensive guide for researchers and drug development professionals on the in-vitro anticancer properties of Biochanin A and genistein (B1671435), supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
This compound and genistein, two prominent isoflavones primarily found in soy and red clover, have garnered significant attention in oncology research for their potential as anticancer agents. Both compounds share a similar chemical structure but exhibit distinct biological activities. This guide provides an objective comparison of their anticancer efficacy, drawing upon experimental data to elucidate their mechanisms of action, target signaling pathways, and relative potencies across various cancer cell lines.
Comparative Anticancer Potency: In-Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and genistein in various cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Melanoma | SK-Mel-28 | ~50 | 48 | [1] |
| Melanoma | SK-Mel-28 | ~40 | 72 | [1] |
| Lung Cancer | A549 | Not specified | 24, 48, 72 | [2] |
| Lung Cancer | 95D | Not specified | 24, 48, 72 | [2] |
| Prostate Cancer | LNCaP | 8.0 - 27 µg/mL | Not specified | [3] |
| Prostate Cancer | DU-145 | 8.0 - 27 µg/mL | Not specified | [3] |
| Oral Squamous Cell Carcinoma | SCC25 | ~50 | 72 | [4] |
| HER-2+ Breast Cancer | SK-BR-3 | 50-100 | 72 | [5] |
| *Conversion to µM depends on the specific molecular weight used in the study, which was not provided. |
Table 2: IC50 Values of Genistein in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Prostate Cancer | PC3 | 480 | 24 | [6] |
| Cervical Cancer | HeLa | 35 | Not specified | [7] |
| Cervical Cancer | HeLa | 10.0 ± 1.5 | Not specified | [7] |
| Cervical Cancer | SiHa | 80 | Not specified | [7] |
| Breast Cancer | MCF-7 | 47.5 | Not specified | [8] |
| Prostate Cancer | LNCaP | 8.0 - 27 µg/mL | Not specified | [3] |
| Prostate Cancer | DU-145 | 8.0 - 27 µg/mL | Not specified | [3] |
| Oral Squamous Cell Carcinoma | SCC25 | ~50 | 72 | [4] |
| *Conversion to µM depends on the specific molecular weight used in the study, which was not provided. |
Direct Comparative Studies:
A study on human colon cancer cell lines HCT-116 and SW-480 demonstrated that this compound has a more potent pro-apoptotic effect than genistein at higher concentrations.[9] Specifically, at 100 µM, this compound induced apoptosis in 85% of HCT-116 cells compared to 59.2% for genistein.[9]
Mechanisms of Anticancer Action
Both this compound and genistein exert their anticancer effects through the modulation of various cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of metastasis.
This compound
This compound has been shown to induce apoptosis and inhibit cell invasion in various cancer cell lines.[1] Its mechanisms of action involve:
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.[1][2]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting cell proliferation.[2]
-
Modulation of Signaling Pathways: this compound influences key signaling pathways such as NF-κB and MAPK.[1]
Genistein
Genistein's anticancer activities are well-documented and involve a broader range of mechanisms:
-
Apoptosis Induction: Genistein is a potent inducer of apoptosis in various cancer cells.[7][10]
-
Cell Cycle Regulation: It can cause cell cycle arrest, often at the G2/M phase.[10]
-
Inhibition of Angiogenesis: Genistein can inhibit the formation of new blood vessels that tumors need to grow.
-
Modulation of Multiple Signaling Pathways: Genistein's effects are mediated through a complex interplay of signaling pathways including PI3K/Akt, MAPK, and NF-κB.[11][12]
Signaling Pathways
The anticancer effects of this compound and genistein are mediated by their interaction with complex intracellular signaling networks.
This compound Signaling Pathway
Caption: this compound modulates NF-κB and MAPK pathways to induce apoptosis and inhibit cell invasion.
Genistein Signaling Pathway
References
- 1. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein and this compound inhibit the growth of human prostate cancer cells but not epidermal growth factor receptor tyrosine autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Estrogenic Potency of Biochanin A and Daidzein
For Immediate Release
This guide provides a comprehensive comparison of the estrogenic potency of two well-known isoflavones, Biochanin A and daidzein (B1669772). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their binding affinities to estrogen receptors, and their functional effects on gene expression and cell proliferation. Detailed experimental protocols and signaling pathway diagrams are included to provide a thorough understanding of their mechanisms of action.
Executive Summary
This compound and daidzein are phytoestrogens that exhibit estrogen-like activity by binding to estrogen receptors (ERs), ERα and ERβ. Both compounds generally show a preferential binding to ERβ over ERα. While both are considered weak estrogens compared to the endogenous hormone 17β-estradiol, their relative potencies can vary depending on the specific biological context and experimental model. This guide presents a side-by-side comparison of their estrogenic activities based on available in vitro data.
Quantitative Data Comparison
The estrogenic potency of this compound and daidzein has been evaluated using various in vitro assays. The following tables summarize key quantitative data from studies that have directly compared the two compounds, providing a basis for their relative potencies.
Table 1: Estrogen Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) and relative binding affinity (RBA) of this compound and daidzein for estrogen receptors ERα and ERβ. A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol | ERα | ~1-5 | 100 |
| ERβ | ~1-5 | 100 | |
| This compound | ERα | Data not available in direct comparison | Data not available in direct comparison |
| ERβ | Data not available in direct comparison | Data not available in direct comparison | |
| Daidzein | ERα | >1000[1] | <0.1[1] |
| ERβ | ~100-500[1] | 0.5-2[1] |
*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values can vary based on experimental conditions.
Table 2: Estrogenic Activity in a Yeast-Based Reporter Gene Assay
This table shows the half-maximal effective concentration (EC50) of this compound and daidzein in a yeast estrogen screen (YES) assay, which measures the activation of a reporter gene under the control of an estrogen response element (ERE).
| Compound | Receptor Target | EC50 (M) |
| 17β-Estradiol | ERα | 6.8 x 10⁻¹⁰ |
| ERβ | 8.9 x 10⁻¹¹ | |
| This compound | ERα | 1.1 x 10⁻⁶ |
| ERβ | 4.3 x 10⁻⁷ | |
| Daidzein | ERα | 1.3 x 10⁻⁵ |
| ERβ | 5.3 x 10⁻⁷ |
Data from a study using a yeast estrogen screen expressing human ERα or ERβ.
Table 3: Effect on MCF-7 Breast Cancer Cell Proliferation
This table summarizes the effects of this compound and daidzein on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.
| Compound | Effect on Proliferation | Concentration Range |
| This compound | Biphasic: Stimulatory at low concentrations (<10 µg/mL), inhibitory at high concentrations (>30 µg/mL) | - |
| Daidzein | Inhibitory in a dose-dependent manner | - |
Note: Direct comparative EC50 values for proliferation in the same study were not available in the search results. The inhibitory concentration 50 (IC50) for daidzein in MCF-7 cells has been reported as 50µM.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the in vitro binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the receptor.[4][5]
Materials:
-
Rat uterine cytosol (as a source of ERs)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (this compound, daidzein)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal for separation of bound and free ligand
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ERs.[4]
-
Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or 17β-estradiol are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: The reaction mixture is treated with HAP slurry or dextran-coated charcoal to separate the receptor-bound [³H]-17β-estradiol from the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to activate estrogen receptor-mediated gene transcription.[6][7][8]
Materials:
-
Mammalian cell line (e.g., MCF-7 or T47D)
-
Expression plasmids for ERα or ERβ (if not endogenously expressed)
-
Reporter plasmid containing an ERE linked to a luciferase gene (e.g., pEREtata-Luc)
-
Transfection reagent
-
Cell culture medium (phenol red-free)
-
Test compounds (this compound, daidzein)
-
Luciferase assay substrate and buffer
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Cells are cultured in phenol (B47542) red-free medium to avoid estrogenic effects from the pH indicator. Cells are then transiently or stably transfected with the ERE-luciferase reporter plasmid and, if necessary, an ER expression plasmid.
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compounds or 17β-estradiol (positive control) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected Renilla luciferase activity). A dose-response curve is generated, and the EC50 value is calculated.
MCF-7 Cell Proliferation (E-Screen) Assay
Objective: To assess the proliferative effect of a compound on the estrogen-responsive MCF-7 human breast cancer cell line.[9][10][11][12]
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids)
-
Test compounds (this compound, daidzein)
-
17β-estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or sulforhodamine B)
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in phenol red-free medium with charcoal-dextran stripped serum.
-
Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds or 17β-estradiol.
-
Incubation: The cells are incubated for a period of time (typically 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: A cell proliferation reagent is added to the wells, and the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The cell proliferation is expressed as a percentage of the control (vehicle-treated) cells. A dose-response curve is plotted, and the EC50 for proliferation is determined.
Signaling Pathways and Mechanisms of Action
This compound and daidzein exert their estrogenic effects primarily through the classical genomic pathway, which involves the activation of nuclear estrogen receptors. Upon binding to ERα or ERβ, these phytoestrogens induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Both this compound and daidzein can also participate in non-genomic signaling pathways, which involve the activation of membrane-associated estrogen receptors and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[13][14][15]
Below are diagrams illustrating the generalized estrogenic signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Generalized genomic estrogen receptor signaling pathway for this compound and daidzein.
Caption: Experimental workflow for comparing the estrogenic potency of phytoestrogens.
References
- 1. benchchem.com [benchchem.com]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. | Semantic Scholar [semanticscholar.org]
- 9. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. E-SCREEN - Wikipedia [en.wikipedia.org]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 14. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biochanin A and Other Phytoestrogens in Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
The field of cancer chemoprevention is increasingly focused on naturally occurring compounds that can inhibit or reverse the process of carcinogenesis. Among these, phytoestrogens—plant-derived compounds with estrogen-like activity—have garnered significant attention. This guide provides a detailed, objective comparison of the chemopreventive properties of Biochanin A against other prominent phytoestrogens: genistein (B1671435), daidzein, and resveratrol (B1683913). The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of molecular pathways to aid in research and development.
Overview of Compared Phytoestrogens
Phytoestrogens are a diverse group of non-steroidal plant compounds that can be broadly categorized into flavonoids (isoflavones, coumestans, prenylflavonoids) and non-flavonoids (lignans).[1] This guide focuses on the isoflavones this compound, genistein, and daidzein, and the stilbene (B7821643) resveratrol.
-
This compound: A major isoflavone (B191592) found in red clover, soy, and chickpeas.[2][3] It is known to be metabolized to genistein in the body.[1][4]
-
Genistein: One of the most extensively studied isoflavones, abundant in soybeans.[5] It is often considered more potent than this compound in terms of both estrogenic activity and cancer prevention.[1][4]
-
Daidzein: Another significant isoflavone found in soy.[5]
-
Resveratrol: A polyphenol found in grapes, berries, and peanuts, known for its ability to affect all three stages of carcinogenesis: initiation, promotion, and progression.[6][7]
Quantitative Comparison of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, genistein, daidzein, and resveratrol in various cancer cell lines, providing a quantitative comparison of their antiproliferative effects.
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and specific assay used. The data presented here is a compilation from multiple sources to provide a comparative overview.
| This compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time |
| Lung Cancer | A549, 95D | Not explicitly stated, but effects observed at 5-20 µmol/L | 1, 2, and 3 days | |
| Melanoma | SK-Mel-28 | Dose-dependent inhibition from 25-100 µM | 48 and 72 h | |
| Breast Cancer | SK-BR-3 | 50-100 µM | 72 h |
| Genistein | Cancer Type | Cell Line | IC50 (µM) | Incubation Time |
| Breast Cancer | MCF-7 | 47.5 | Not Specified | |
| Cervical Cancer | HeLa | 10.0 - 35 | Not Specified | |
| Cervical Cancer | SiHa | 80 | Not Specified | |
| Prostate Cancer | PC3 | 480 | 24 h | |
| Various | MCF-7, SW480, HCE7, Seg-1, HL60 | 70-150 | Not Specified |
| Daidzein | Cancer Type | Cell Line | IC50 (µM) | Incubation Time |
| Melanoma | A-375 | 18 | Not Specified | |
| Breast Cancer | MCF-7 | 50 | Not Specified | |
| Ovarian Cancer | SKOV3 | 20 | Not Specified | |
| Hepatoma | BEL-7402 | 59.7 ± 8.1 | Not Specified | |
| Pancreatic Cancer | MiaPaCa-2 | 45 | Not Specified | |
| Pancreatic Cancer | PANC-1 | 75 | Not Specified |
| Resveratrol | Cancer Type | Cell Line | IC50 (µM) | Incubation Time |
| Cervical Cancer | HeLa | 200-250 | 48 h | |
| Breast Cancer | MDA-MB-231 | 200-250 | 48 h | |
| Breast Cancer | MCF-7 | 51.18 | 24 h | |
| Hepatocellular Carcinoma | HepG2 | 57.4 | 24 h | |
| Various | MCF7, SW480, HCE7, Seg-1, HL60 | 70–150 | Not Specified | |
| Chronic Myeloid Leukemia | K562 | 107.1 | 48 h | |
| Chronic Myeloid Leukemia | K562 | 102.4 | 72 h |
Mechanisms of Action: A Comparative Overview
This compound, genistein, daidzein, and resveratrol exert their chemopreventive effects through the modulation of various cellular signaling pathways that regulate cell growth, proliferation, apoptosis, and metastasis.
This compound
This compound has demonstrated anticancer properties in a variety of cancers, including lung, pancreatic, colon, breast, and prostate cancer.[1][4] Its mechanisms of action include:
-
Induction of Apoptosis: this compound can trigger programmed cell death by upregulating the expression of pro-apoptotic proteins like Bax and Caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[1][4]
-
Cell Cycle Arrest: It can cause cell cycle arrest, for instance, at the G2/M phase in colon cancer cells.[8]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit key signaling pathways involved in cancer progression, such as the MAPK/ERK, Akt, and NF-κB pathways.[1][2][4] In HER2-positive breast cancer, it can dephosphorylate the HER-2 receptor.[1][4]
-
Aromatase Inhibition: It competitively inhibits the aromatase enzyme, thereby reducing estrogen levels, which is significant in hormone-dependent cancers.[1][4]
-
Inhibition of Metastasis: this compound can reduce the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[1]
Genistein and Daidzein
Genistein and daidzein, both primarily from soy, have overlapping yet distinct chemopreventive activities.
-
Estrogen Receptor Modulation: Both can bind to estrogen receptors (ERs), with genistein showing a higher affinity for ERβ, which is often associated with antiproliferative effects.[9]
-
Apoptosis Induction: Genistein induces apoptosis by modulating the Bcl-2 family of proteins (increasing Bax, decreasing Bcl-2) and activating caspases.[10] Daidzein also induces apoptosis, partly through the generation of reactive oxygen species (ROS).[5]
-
Cell Cycle Arrest: Both isoflavones can induce cell cycle arrest, typically at the G2/M phase.[8]
-
Signaling Pathway Inhibition: Genistein is a known inhibitor of protein tyrosine kinases and can suppress pathways like PI3K/Akt and NF-κB.[10][11][12] Daidzein has been shown to inhibit the Raf/MEK/ERK cascade in ovarian cancer cells.[13]
Resveratrol
Resveratrol's chemopreventive activity is broad, impacting all stages of cancer development.[6][7]
-
Multistage Carcinogenesis Inhibition: It modulates signaling pathways involved in cell division, growth, apoptosis, inflammation, angiogenesis, and metastasis.[6][7]
-
Apoptosis Induction: Resveratrol can induce apoptosis through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein.[14] It can also increase the levels of the pro-apoptotic Bax protein and decrease the anti-apoptotic Bcl-2 and Bcl-xL proteins.[14]
-
Cell Cycle Arrest: It can cause cell cycle arrest, for example, in the S phase.[4][14]
-
Anti-inflammatory and Antioxidant Effects: Resveratrol can reduce oxidative stress and inflammation, both of which contribute to carcinogenesis.[14]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the chemopreventive properties of phytoestrogens.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the phytoestrogen (e.g., this compound, genistein, daidzein, or resveratrol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of phytoestrogens for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with phytoestrogens and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis (e.g., MAPK Pathway)
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of signaling proteins like ERK, JNK, and p38 in the MAPK pathway.
Protocol:
-
Protein Extraction: Treat cells with phytoestrogens, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound, genistein, daidzein, and resveratrol are all promising phytoestrogens with demonstrated chemopreventive properties. While genistein is often cited as being more potent in in vitro studies, it is important to consider that this compound is a metabolic precursor to genistein, which complicates direct comparisons of their in vivo efficacy. Resveratrol exhibits a broad spectrum of activity against all stages of carcinogenesis. The choice of a particular phytoestrogen for further research and development may depend on the specific cancer type, the desired molecular target, and the stage of cancer progression being addressed. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these natural compounds.
References
- 1. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nanocellect.com [nanocellect.com]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Biochanin A and Doxorubicin: A Synergistic Approach to Enhance Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of natural compounds with conventional chemotherapeutic agents is a burgeoning area of cancer research, aimed at enhancing therapeutic efficacy while mitigating toxicity. This guide provides a comprehensive comparison of doxorubicin (B1662922), a potent anthracycline antibiotic used in cancer treatment, with the synergistic combination of doxorubicin and Biochanin A, a naturally occurring isoflavone. Experimental data suggests that this compound can significantly potentiate the anticancer effects of doxorubicin, offering a promising avenue for improving treatment outcomes.
Enhanced Cytotoxicity and Apoptosis Induction
The co-administration of this compound with doxorubicin has been shown to exert a synergistic cytotoxic effect on various cancer cell lines. This synergy is characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin, indicating that a lower dose is required to achieve the same level of cancer cell inhibition when used in combination with this compound. While specific quantitative data for the this compound and doxorubicin combination is still emerging, studies on similar combinations provide a strong rationale for this synergistic effect. For instance, the combination of the flavonoid quercetin (B1663063) with doxorubicin in osteosarcoma cells demonstrated a significant decrease in the IC50 of doxorubicin and a favorable combination index (CI) of less than 1, indicating synergy.[1] Similarly, combining niclosamide (B1684120) with doxorubicin in breast cancer cells resulted in a marked increase in apoptosis compared to doxorubicin alone.[2]
Table 1: Comparative Cytotoxicity of Doxorubicin and Combination Therapy
| Treatment | Cancer Cell Line | IC50 (Doxorubicin Alone) | IC50 (Doxorubicin in Combination) | Combination Index (CI) | Reference |
| Doxorubicin + Quercetin | MG-63 (Osteosarcoma) | 1.14 µM | 0.23 µM (with 50 µM Quercetin) | < 1 | [1] |
| Doxorubicin + Niclosamide | MDA-MB-231 (Breast) | 2.1 µM | Not explicitly stated, but significantly lower | < 1 | [2] |
| Doxorubicin + Niclosamide | SKBR3 (Breast) | 0.95 µM | Not explicitly stated, but significantly lower | < 1 | [2] |
| Doxorubicin + Niclosamide | MCF7 (Breast) | 1.79 µM | Not explicitly stated, but significantly lower | < 1 | [2] |
Note: Data for this compound and doxorubicin combination is not yet available in a consolidated format. The table presents data from similar synergistic combinations with doxorubicin to illustrate the potential benefits.
The enhanced cytotoxicity of the combination therapy is largely attributed to an increase in programmed cell death, or apoptosis. Studies have shown that while doxorubicin alone induces apoptosis, the addition of a synergistic agent like this compound can significantly amplify this effect.[3][4]
Table 2: Comparative Analysis of Apoptosis Induction
| Treatment | Cancer Cell Line | Apoptosis Rate (Doxorubicin Alone) | Apoptosis Rate (Combination Therapy) | Reference |
| Doxorubicin + Niclosamide | MDA-MB-231 (Breast) | ~60% | ~99% | [2] |
| Doxorubicin + Niclosamide | SKBR3 (Breast) | ~68% | ~98% | [2] |
| Doxorubicin + Niclosamide | MCF7 (Breast) | ~82% | ~96% | [2] |
Note: This table illustrates the potential for enhanced apoptosis based on studies of similar synergistic combinations.
Molecular Mechanisms of Synergy
The synergistic effect of this compound and doxorubicin is believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. One of the primary mechanisms is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby sensitizing cancer cells to the apoptotic effects of doxorubicin.[1]
Furthermore, the combination therapy influences the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, the combination treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.[3][4]
Another proposed mechanism involves the reversal of chemoresistance. Doxorubicin resistance can be mediated by the overexpression of drug efflux pumps. This compound, in some contexts, has been shown to inhibit these pumps, leading to increased intracellular accumulation of doxorubicin and enhanced cytotoxicity.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of synergistic action between this compound and Doxorubicin.
Caption: General experimental workflow for assessing drug synergy.
Experimental Protocols
1. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the treatments on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of doxorubicin alone, this compound alone, and their combination for 48-72 hours. A control group with no treatment is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration. The combination index (CI) is calculated using software like CompuSyn, where CI < 1 indicates synergy.[2][5]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the respective compounds for 24-48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][7]
3. Western Blot Analysis
This technique is used to measure the expression levels of specific proteins.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.[8][9]
Conclusion
The synergistic combination of this compound and doxorubicin presents a compelling strategy for enhancing the efficacy of cancer chemotherapy. By targeting key survival pathways and promoting apoptosis, this combination has the potential to overcome drug resistance and allow for the use of lower, less toxic doses of doxorubicin. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising combination.
References
- 1. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviated Doxorubicin-Induced Cardiotoxicity but Did not Interfere With the Antitumor Effect of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Combination Therapy of Biochanin A with Tamoxifen in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to tamoxifen (B1202), a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. This has spurred research into combination therapies aimed at enhancing tamoxifen's efficacy and overcoming resistance. Biochanin A, a naturally occurring isoflavone, has demonstrated significant anti-cancer properties in preclinical studies. This guide provides a comparative analysis of this compound and tamoxifen as individual agents and explores the therapeutic potential of their combination, drawing upon available experimental data. While direct in-vivo or clinical trial data on the combination is limited, this guide synthesizes existing in-vitro evidence and mechanistic studies to provide a framework for future research and development.
Quantitative Data on Bioactivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Tamoxifen as single agents in different breast cancer cell lines. This data is crucial for understanding the cytotoxic potential of each compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | ~24.5 | [1] |
| This compound | MDA-MB-231 | 244.386 | [2] |
| Tamoxifen | MDA-MB-231 | 60.346 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Action: A Comparative Overview
This compound: A Multi-Targeted Approach
This compound exerts its anti-cancer effects through multiple signaling pathways. In breast cancer cells, it has been shown to:
-
Induce Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax, Caspase-3, and Caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3][4]
-
Inhibit the PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been observed to decrease the phosphorylation of PI3K and Akt, thereby inhibiting this pro-survival signaling cascade.[3][4]
-
Modulate Cell Cycle: It can arrest the cell cycle at various phases, preventing cancer cell proliferation.[3]
-
Inhibit NF-κB: In HER-2 positive breast cancer cells, this compound has been shown to inhibit the expression of the NF-κB transcription factor, which is involved in inflammation and cell survival.[5]
Tamoxifen: The Estrogen Receptor Antagonist
Tamoxifen's primary mechanism of action is its role as a selective estrogen receptor modulator (SERM).[6][7] It competitively binds to estrogen receptors on cancer cells, blocking estrogen from binding and thereby inhibiting the growth-promoting effects of this hormone.[6][8]
The Synergistic Potential of Combination Therapy
While direct experimental data on the combination of this compound and tamoxifen is scarce, a strong scientific rationale for their synergistic interaction exists. Tamoxifen resistance is often linked to the activation of alternative signaling pathways that bypass the estrogen receptor, such as the PI3K/Akt pathway.[6][7] Given that this compound is a known inhibitor of the PI3K/Akt pathway, its co-administration with tamoxifen could potentially:
-
Resensitize Tamoxifen-Resistant Cells: By blocking the escape pathways that cancer cells use to evade tamoxifen's effects, this compound could restore sensitivity to this endocrine therapy.
-
Achieve Greater Cytotoxicity at Lower Doses: A synergistic interaction could allow for the use of lower concentrations of both agents, potentially reducing dose-related toxicities.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, tamoxifen, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the compounds of interest for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of drug action.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Putative signaling pathways of Tamoxifen and this compound in breast cancer.
Experimental Workflow
References
- 1. An Insight on Synergistic Anti-cancer Efficacy of this compound and Sulforaphane Combination Against Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to defeat tamoxifen resistance - ecancer [ecancer.org]
- 7. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 8. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biochanin A Targets with CRISPR-Cas9
An Objective Comparison of Gene-Editing vs. Traditional Methodologies for Target Validation
Biochanin A, a prominent isoflavone (B191592) found in red clover and soy, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and estrogenic effects.[1][2] Translating this natural compound into a therapeutic agent hinges on the precise identification and validation of its molecular targets. The advent of CRISPR-Cas9 genome editing provides a powerful and precise tool for this purpose, offering significant advantages over traditional methods.[3][4]
This guide presents an objective comparison of CRISPR-Cas9 with alternative target validation techniques for this compound, supported by experimental data frameworks and detailed protocols.
Key Putative Targets of this compound
This compound is known to modulate multiple signaling pathways, making target validation crucial to elucidate its mechanism of action for specific therapeutic effects. Some of its key putative targets include:
-
Estrogen Receptors (ERα and ERβ): As a phytoestrogen, this compound can bind to estrogen receptors, exerting either estrogenic or antiestrogenic effects depending on the tissue.[5] It has been shown to particularly increase the expression of ERβ.[6][7]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): this compound is a known agonist of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.[2][8][9] This interaction is central to its anti-diabetic and anti-inflammatory properties.[9][10]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the breakdown of the endocannabinoid anandamide. This compound has been identified as an inhibitor of FAAH, which may contribute to its pain-relief and anti-inflammatory effects.[11][12]
-
Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling. By repressing PTP1B, this compound can improve insulin sensitivity, an effect also linked to its modulation of SIRT-1.[13]
Comparing Target Validation Methodologies
The definitive validation of a drug target requires demonstrating that genetic modulation of the target protein phenocopies the effects of the compound. CRISPR-Cas9 achieves this by creating a permanent and complete gene knockout, yielding clearer and more reliable results than transient methods like RNA interference (RNAi).[14][15]
Quantitative Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 (Knockout) | RNAi (siRNA/shRNA) | Small Molecule Inhibitors |
| Mechanism | Permanent DNA modification (gene knockout).[14] | Transient mRNA degradation (gene knockdown).[14] | Direct protein inhibition.[14] |
| Effect Duration | Permanent & Heritable.[14] | Transient (days).[14] | Dependent on compound half-life.[14] |
| Specificity | High (gRNA-dependent).[14] | Moderate (prone to off-target effects).[14] | Variable (off-target effects common).[14] |
| Efficiency | High (complete loss of function).[14] | Variable (incomplete knockdown).[14] | Dependent on binding affinity & cell permeability.[14] |
| Time to Result | Longer (clone selection required).[14] | Faster (transient transfection). | Rapid (direct application). |
| Use Case for this compound | Definitive validation of targets like ERβ or PPARγ by observing loss of this compound effect in knockout cells. | Initial screening of potential targets; useful for assessing transient effects. | Comparing this compound's effect to a known, selective inhibitor of a putative target (e.g., a known PTP1B inhibitor).[16] |
Experimental Workflow & Protocols
Validating a target of this compound, such as PPARγ, using CRISPR-Cas9 involves a systematic workflow to ensure accurate and reproducible results.
Detailed Experimental Protocol: PPARγ Knockout for this compound Target Validation
This protocol outlines the key steps for generating a PPARγ knockout cell line to validate it as a target of this compound.
1. sgRNA Design and Vector Construction:
-
Objective: Design and clone sgRNAs targeting the PPARG gene into a lentiviral vector co-expressing Cas9.
-
Protocol:
-
Design 2-3 unique sgRNAs targeting early exons of the PPARG gene using a design tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector such as lentiCRISPRv2, which contains both Cas9 and a puromycin (B1679871) resistance cassette.
-
Verify successful cloning by Sanger sequencing.
-
2. Lentivirus Production and Cell Transduction:
-
Objective: Generate lentiviral particles and transduce the target cell line (e.g., RAW264.7 macrophages for inflammation studies).
-
Protocol:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 construct and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduce RAW264.7 cells with the lentiviral particles in the presence of polybrene.
-
3. Selection and Clonal Isolation:
-
Objective: Select for successfully transduced cells and isolate single-cell clones.
-
Protocol:
-
Begin selection with puromycin 48 hours post-transduction.
-
After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into 96-well plates.
-
Expand the resulting single-cell colonies.
-
4. Knockout Validation:
-
Objective: Confirm the successful knockout of the PPARγ protein.
-
Protocol:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the sgRNA target region and perform Sanger sequencing. Analyze sequencing data using a tool like TIDE or ICE to confirm the presence of indels.
-
Protein Analysis: Perform a Western blot on cell lysates from potential knockout clones using an anti-PPARγ antibody to confirm the complete absence of the protein.
-
5. Phenotypic Assays:
-
Objective: Determine if the knockout of PPARγ abrogates the anti-inflammatory effect of this compound.
-
Protocol:
-
Plate both wild-type (WT) and PPARγ-knockout (KO) RAW264.7 cells.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.
-
Expected Outcome: this compound should reduce cytokine secretion in WT cells, but this effect should be significantly diminished or absent in the PPARγ-KO cells, thus validating PPARγ as a key target for this compound's anti-inflammatory action.[8]
-
Signaling Pathway Analysis
This compound's activation of PPARγ is known to interfere with the NF-κB inflammatory signaling pathway. CRISPR/Cas9-mediated knockout of PPARγ can definitively prove its role in this process.
Conclusion
CRISPR-Cas9 provides a robust and precise framework for validating the molecular targets of multifaceted compounds like this compound. By enabling the creation of complete loss-of-function models, this technology allows researchers to move beyond correlation and establish a causal link between a drug target and its biological effect.[17][18] Compared to transient methods like RNAi or the use of chemical inhibitors, which can be confounded by incomplete knockdown or off-target effects, CRISPR-Cas9 offers a higher degree of certainty.[14] This level of validation is indispensable for advancing natural products through the drug development pipeline, ensuring that subsequent research and investment are directed at the most promising therapeutic targets.
References
- 1. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. This compound affects steroidogenesis and estrogen receptor-β expression in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. This compound ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of this compound as PPAR γ agonist on LDL Particles Diameter and Type 2 Diabetic Dyslipidemia | International Journal of Medical Laboratory [publish.kne-publishing.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound, a naturally occurring inhibitor of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a naturally occurring inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochanin‑A as SIRT‑1 modulator in preventing statin‑associated diabetogenesis: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 18. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Validating Biochanin A's Mechanism of Action Through siRNA-Mediated Akt Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of Biochanin A, focusing on its interaction with the Akt signaling pathway. We present supporting data, detailed experimental protocols, and a comparison with alternative Akt inhibitors.
This compound, a natural isoflavone (B191592) found in red clover and other legumes, has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[1][2][3][4] A primary proposed mechanism for these effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector in this pathway.[1][5]
To rigorously validate that the biological effects of this compound are indeed mediated by its inhibition of Akt, a gene knockdown approach using small interfering RNA (siRNA) against Akt is the gold standard. This guide outlines the experimental logic, presents hypothetical and literature-derived data for comparison, and provides detailed protocols for executing such a validation study.
The Akt Signaling Pathway and this compound's Point of Intervention
The PI3K/Akt pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by upstream kinases. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression. This compound is understood to interfere with this pathway by reducing the levels of phosphorylated Akt (p-Akt), thereby attenuating its downstream signaling.[1][5]
Figure 1. this compound's inhibition of the Akt signaling pathway.
Experimental Validation Using siRNA Knockdown of Akt
The central hypothesis for this validation is: If this compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of Akt, then the silencing of the Akt gene should mimic or occlude the effects of this compound. In other words, in cells where Akt is already knocked down, the addition of this compound should have a diminished or negligible additional effect.
Figure 2. Experimental workflow for validating this compound's mechanism.
Data Presentation for Comparative Analysis
The following tables summarize the expected and literature-derived quantitative data from the proposed validation experiment.
Table 1: Effect of this compound and Akt siRNA on Akt Phosphorylation
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Control) | % Inhibition of p-Akt |
| Control siRNA + Vehicle | 1.00 | 0% |
| Control siRNA + this compound (50 µM) | 0.10 ± 0.08[5] | 89.83%[5] |
| Akt siRNA + Vehicle | 0.15 (Expected) | 85% (Expected) |
| Akt siRNA + this compound (50 µM) | 0.12 (Expected) | 88% (Expected) |
Data for this compound treatment is derived from studies in SK-BR-3 breast cancer cells.[5] Expected data is based on typical siRNA knockdown efficiency and the hypothesis that this compound's effect will be occluded.
Table 2: Comparative Effects on Cell Viability and Apoptosis
| Treatment Group | Relative Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| Control siRNA + Vehicle | 100% | 5% (Baseline) |
| Control siRNA + this compound | 60% (Expected) | 35% (Expected) |
| Akt siRNA + Vehicle | 55% (Expected) | 40% (Expected) |
| Akt siRNA + this compound | 53% (Expected) | 42% (Expected) |
Expected data illustrates the principle of occlusion. The significant drop in viability and increase in apoptosis caused by this compound in control cells is not observed when Akt is already silenced, indicating the effect is Akt-dependent.
Comparison with Alternative Akt Inhibitors
This compound can be compared to other well-characterized Akt inhibitors that have different mechanisms of action.
Figure 3. Comparison of Akt inhibitor mechanisms.
Table 3: Comparison of this compound with Other Akt Inhibitors
| Inhibitor | Mechanism of Action | Key Features |
| This compound | Reduces Akt phosphorylation (upstream inhibition) | Natural isoflavone; may have pleiotropic effects.[1][2] |
| Perifosine | Allosteric inhibitor; targets the PH domain, preventing membrane translocation. | Alkylphospholipid, prevents Akt activation. |
| MK-2206 | Allosteric inhibitor of Akt1/2. | Highly selective and potent; synergistic with other chemotherapeutics. |
| Ipatasertib (GDC-0068) | ATP-competitive; targets the kinase domain. | Pan-Akt inhibitor. |
Experimental Protocols
siRNA Transfection Protocol (General)
This protocol is a general guideline and should be optimized for the specific cell line and transfection reagent used.
-
Cell Seeding : 18-24 hours prior to transfection, seed cells in a 6-well plate in 2 ml of antibiotic-free growth medium to achieve 30-50% confluency at the time of transfection.
-
Complex Preparation :
-
Solution A : Dilute 20-80 pmol of siRNA (e.g., Akt siRNA or a non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM™).
-
Solution B : Dilute 2-8 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.
-
-
Complex Formation : Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-30 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection : Add the 200 µl of siRNA-lipid complex dropwise to each well.
-
Incubation : Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. Knockdown is typically optimal for protein analysis at 48-72 hours post-transfection.
Western Blotting for Akt and p-Akt
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometry analysis can be performed to quantify the relative protein expression levels.
Conclusion
The use of siRNA-mediated knockdown of Akt is an indispensable tool for validating the mechanism of action of compounds like this compound. The experimental framework described here provides a robust method to confirm that the anti-cancer effects of this compound are directly attributable to its inhibitory action on the Akt signaling pathway. By comparing the effects of this compound in the presence and absence of Akt, researchers can definitively establish a causal link, strengthening the case for its therapeutic potential. Furthermore, comparing its performance to other Akt inhibitors with distinct mechanisms provides a broader context for its utility in drug development.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Comprehensive exploration of this compound as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biochanin A: A Potential Adjuvant in Overcoming Tamoxifen Resistance in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Biochanin A, a naturally occurring isoflavone, in the context of tamoxifen-resistant breast cancer. While direct comparative studies on isogenic tamoxifen-sensitive and -resistant cell lines are limited in publicly available literature, this document synthesizes existing data on this compound's effects on relevant signaling pathways and compares them to the known mechanisms of tamoxifen (B1202) resistance.
Introduction to Tamoxifen Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1] However, a significant number of patients develop resistance to tamoxifen, leading to disease recurrence and progression.[1] This resistance is a complex phenomenon involving multiple molecular mechanisms, including the downregulation of estrogen receptor alpha (ERα) and the activation of alternative growth factor signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2]
This compound: A Phytoestrogen with Anti-Cancer Properties
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ER+ breast cancer.[3][4] Its mechanism of action involves the modulation of key signaling pathways that are also implicated in tamoxifen resistance, suggesting its potential as a therapeutic agent to overcome or circumvent this clinical challenge.
Comparative Efficacy and Mechanistic Insights
Effects on Cell Viability and Apoptosis
Studies on tamoxifen-sensitive MCF-7 breast cancer cells have shown that this compound can inhibit cell proliferation and induce apoptosis.[3][4] This is achieved, in part, by modulating the expression of key proteins involved in the apoptotic cascade.
Table 1: Effect of this compound on Apoptosis-Related Proteins in MCF-7 Breast Cancer Cells
| Protein | Function | Effect of this compound Treatment | Reference |
| Bcl-2 | Anti-apoptotic | Decreased Expression | [3][4] |
| Bax | Pro-apoptotic | Increased Expression | [3][4] |
| Caspase-3 | Executioner caspase | Increased Expression | [3][4] |
| Caspase-9 | Initiator caspase | Increased Expression | [3][4] |
| Cytochrome c | Pro-apoptotic | Increased Expression | [3][4] |
In tamoxifen-resistant breast cancer cells, a common feature is the evasion of apoptosis.[5] The ability of this compound to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases in sensitive cells suggests a mechanism by which it could potentially restore apoptotic sensitivity in resistant cells.
Modulation of Key Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical survival pathway that is often hyperactivated in tamoxifen-resistant breast cancer, promoting cell proliferation and survival independent of the estrogen receptor.[6][7]
Table 2: Effect of this compound on PI3K/Akt and other Signaling Pathways
| Cell Line | Pathway Component | Effect of this compound Treatment | Reference |
| MCF-7 | p-PI3K | Decreased Expression | [3][4] |
| MCF-7 | p-Akt | Decreased Expression | [3][4] |
| SK-BR-3 (HER-2+) | p-Akt | Decreased Phosphorylation | |
| SK-BR-3 (HER-2+) | p-mTOR | Decreased Phosphorylation | |
| SK-BR-3 (HER-2+) | p-Erk1/2 (MAPK) | Decreased Phosphorylation |
This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt pathway in both ER+ (MCF-7) and HER2-positive (SK-BR-3) breast cancer cells.[3][4] This inhibitory action on a central node of tamoxifen resistance highlights its potential to counteract the survival signals that drive resistant cell growth.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways involved.
Caption: this compound signaling pathway in sensitive cells.
Caption: Key signaling pathway in tamoxifen resistance.
Caption: Proposed mechanism of this compound in resistant cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MCF-7/TamR)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in key signaling pathways.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Conclusion and Future Directions
The available evidence strongly suggests that this compound targets key signaling pathways, particularly the PI3K/Akt pathway, that are crucial for the survival of tamoxifen-resistant breast cancer cells. While direct comparative data is needed to definitively establish its efficacy in resistant versus sensitive cells, its mechanistic profile makes it a compelling candidate for further investigation as a single agent or in combination with tamoxifen to overcome resistance. Future studies should focus on generating this direct comparative data, including in vivo models of tamoxifen-resistant breast cancer, to validate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. Fibronectin expression is upregulated by PI-3K/Akt activation in tamoxifen-resistant breast cancer cells [bmbreports.org]
- 6. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Biochanin A from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biochanin A derived from various plant sources. It is intended to be an objective resource, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways to aid in research and development.
This compound, an O-methylated isoflavone, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This phytoestrogen is naturally present in a variety of leguminous plants.[3][4] Understanding the variations in this compound content and the efficacy of extraction from different sources is crucial for its development as a therapeutic agent.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. Red clover is consistently reported as one of the richest sources.[5][6] The following table summarizes the reported yields of this compound from several prominent plant sources. It is important to note that direct comparisons should be made with caution, as extraction methods and analytical techniques can influence the quantified amounts.
| Plant Source | Plant Part | This compound Content (mg/g of Dry Matter) | Reference(s) |
| Red Clover (Trifolium pratense) | Leaves | 4.57 - 6.86 | [5] |
| Flowers | 0.17 - 1.52 | [7] | |
| Stems | 0.08 - 0.56 | [7] | |
| Chickpea (Cicer arietinum) | Sprouts (germinated) | up to 2.34 | [5] |
| Alfalfa (Medicago sativa) | Aerial Parts | Lower than Red Clover (specific value not consistently reported) | [6][8] |
| Soybean (Glycine max) | Seeds | Present, but in smaller quantities than other isoflavones | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. This section outlines the methodologies for the extraction, quantification, and evaluation of the biological activity of this compound.
Extraction and Quantification of this compound from Trifolium pratense (Red Clover)
This protocol is adapted from established HPLC-based methods for the quantification of isoflavones in red clover.[9]
a. Sample Preparation:
-
Harvest and dry the aerial parts of Trifolium pratense at 50°C for 24 hours.
-
Grind the dried plant material into a fine powder.
-
Accurately weigh approximately 500 mg of the powdered sample into a 50 mL volumetric flask.
-
Add 20 mL of the extraction solvent (80:20 v/v methanol:water with 0.5% phosphoric acid).
-
Shake the flask and allow it to stand at room temperature for 30 minutes.
-
Sonicate the mixture for 15 minutes.
-
After cooling to room temperature, bring the volume up to 50 mL with the extraction solvent.
-
Centrifuge an aliquot of the extract at 10,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
b. HPLC Analysis:
-
System: A standard HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) and a Diode Array Detector (DAD).
-
Mobile Phase: Isocratic elution with 40:60 (v/v) acetonitrile:water containing 0.5% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Quantification: Prepare a standard curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area with the standard curve.
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This assay measures the free radical scavenging capacity of this compound.[11][12]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
In Vitro Anti-Cancer Activity Assay: MTT Assay on MCF-7 Breast Cancer Cells
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[10][13][14]
-
Cell Seeding: Seed MCF-7 human breast cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
This comparative guide highlights that red clover is a superior natural source of this compound compared to other common legumes. The provided experimental protocols offer a standardized framework for the extraction, quantification, and bioactivity assessment of this promising isoflavone. The visualization of the NF-κB and MAPK signaling pathways illustrates the molecular mechanisms through which this compound may exert its anti-inflammatory and anti-cancer effects.[1][15] Further research focusing on optimizing extraction from various sources and conducting comparative in vivo studies is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Phytoestrogen Content in Fresh-Cut Legume Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forages.mgcafe.uky.edu [forages.mgcafe.uky.edu]
- 5. Frontiers | Effect of dietary this compound on lactation performance, antioxidant capacity, rumen fermentation and rumen microbiome of dairy goat [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques [mdpi.com]
- 9. nrfhh.com [nrfhh.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. journal.waocp.org [journal.waocp.org]
- 14. biotechrep.ir [biotechrep.ir]
- 15. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biochanin A and Clinical Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the naturally occurring isoflavone (B191592) Biochanin A and three clinically significant aromatase inhibitors: Letrozole (B1683767), Anastrozole, and Exemestane (B1683764). The following sections objectively evaluate their performance based on available experimental data, offering insights into their mechanisms and inhibitory potencies.
Mechanism of Action: A Fundamental Divide
Aromatase inhibitors are broadly classified based on their chemical structure and how they interact with the aromatase enzyme. This fundamental difference in their mechanism of action dictates their biochemical and physiological effects.
This compound , a phytoestrogen found in red clover and soy, acts as a competitive inhibitor of the aromatase enzyme.[1][2] This means it vies with the natural androgen substrates for the active site of the enzyme. Some studies also suggest a mixed type of inhibition, indicating it may bind to sites other than the active site to modulate enzyme activity.[3]
In contrast, the clinically utilized aromatase inhibitors fall into two distinct categories:
-
Non-Steroidal Inhibitors (Type II): Letrozole and Anastrozole are reversible, competitive inhibitors.[4][5] They bind non-covalently to the active site of the aromatase enzyme, and their inhibitory effect can be overcome by increasing the concentration of the substrate.
-
Steroidal Inhibitor (Type I): Exemestane is an irreversible aromatase inactivator.[4] It mimics the natural substrate of aromatase and is converted by the enzyme into a reactive intermediate that binds covalently and permanently to the active site, leading to its inactivation.[4]
Quantitative Comparison of Inhibitory Potency
The efficacy of an aromatase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. Lower values for both indicate greater potency.
The following table summarizes the available quantitative data for this compound and the three clinical aromatase inhibitors. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme (e.g., cell lines, recombinant protein) and the specific assay used.
| Inhibitor | Type | Mechanism of Inhibition | IC50 Value | Ki Value | Source of Enzyme/Assay System |
| This compound | Isoflavone (Phytoestrogen) | Competitive / Mixed | 8 µM[6][7] | 10.8 µM[6][7] | MCF-7aro cells[6][7] |
| 12.5 µM[7] | Recombinant human CYP19 Supersomes®[7] | ||||
| Letrozole | Non-Steroidal | Reversible, Competitive | 0.07-20 nM[7] | Not specified | Cell-free assays (human placental microsomes, breast cancer particulate fractions, etc.)[7] |
| 50-100 nM[8] | MCF-7aro monolayer cell proliferation assay[8] | ||||
| Anastrozole | Non-Steroidal | Reversible, Competitive | IC50 not reached (at 100-500 nM) in cell proliferation assay[8] | Not specified | MCF-7aro monolayer cell proliferation assay[8] |
| Exemestane | Steroidal | Irreversible Inactivator | 1.3 µM[1][9] | Not specified | S9 fraction of aromatase-overexpressing cells[1][9] |
| 0.92 µM[10] | Not specified | HEK293-overexpressed wild-type aromatase[10] |
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the aromatase inhibition pathway and a typical experimental workflow for comparing these inhibitors.
Caption: Simplified signaling pathway of aromatase-mediated estrogen synthesis and its inhibition.
Caption: A generalized experimental workflow for comparing aromatase inhibitors in vitro.
Detailed Experimental Protocols
A common and standardized method for evaluating aromatase inhibitors in vitro involves the use of human recombinant aromatase. The following protocol provides a representative methodology.
Objective: To determine the IC50 and Ki values of test compounds for aromatase inhibition.
Materials:
-
Human recombinant aromatase (CYP19) microsomes (co-expressed with NADPH-cytochrome P450 reductase)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (Radiolabeled substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds (this compound, Letrozole, Anastrozole, Exemestane) dissolved in a suitable solvent (e.g., DMSO)
-
Charcoal-dextran suspension
-
Scintillation cocktail and vials
-
Microplate reader or liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled substrate in the assay buffer.
-
Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the human recombinant aromatase, NADPH regenerating system, and the appropriate concentration of the test compound or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H(N)]-androst-4-ene-3,17-dione.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solvent such as chloroform (B151607) or by placing the mixture on ice.
-
Separation of Product: Separate the tritiated water ([³H]₂O), which is a product of the aromatization reaction, from the unreacted substrate. This is often achieved by adding a charcoal-dextran suspension, which binds the unreacted steroid, followed by centrifugation.
-
Quantification: Transfer the supernatant containing the [³H]₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as the Dixon plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, mixed).
-
Conclusion
This comparative guide highlights the significant differences in the mechanism of action and inhibitory potency between the natural isoflavone this compound and the clinically established aromatase inhibitors Letrozole, Anastrozole, and Exemestane. While this compound demonstrates in vitro aromatase inhibitory activity in the micromolar range, the synthetic inhibitors, particularly Letrozole, exhibit significantly greater potency, with IC50 values in the nanomolar range. The distinction between reversible competitive inhibition (this compound, Letrozole, Anastrozole) and irreversible inactivation (Exemestane) is a critical factor in their pharmacological profiles. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel aromatase inhibitors.
References
- 1. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti‐aromatase activity assay examining exemestane and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Biochanin A In Vivo: A Comparative Guide
Biochanin A, a naturally occurring isoflavone (B191592) found predominantly in red clover, has garnered significant attention within the scientific community for its potent anti-inflammatory properties.[1][2][3][4][5][6] Numerous in vivo studies have demonstrated its efficacy in mitigating inflammatory responses across a spectrum of preclinical models. This guide provides a comparative analysis of this compound's anti-inflammatory effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
In Vivo Models of Inflammation and this compound's Efficacy
This compound has been rigorously evaluated in various animal models of acute and chronic inflammation. This section details its effects in two prominent models: Lipopolysaccharide (LPS)-induced acute lung injury and Imiquimod (B1671794) (IMQ)-induced psoriasiform inflammation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
The LPS-induced acute lung injury (ALI) model is a well-established method for studying severe inflammatory responses in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).[7][8][9] In this model, this compound has been shown to significantly attenuate lung damage by reducing the influx of inflammatory cells and the production of pro-inflammatory cytokines.[10]
A study investigating the protective effects of this compound in an LPS-induced ALI mouse model revealed a dose-dependent reduction in key inflammatory markers.[10] Treatment with this compound led to a significant decrease in lung pathological injury and vascular permeability.[10] Furthermore, the levels of inflammatory cells and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) were markedly reduced in both the lung tissue and bronchoalveolar lavage fluid (BALF).[10]
Experimental Protocol: LPS-Induced Acute Lung Injury Model
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Injury: Mice are challenged with an intratracheal instillation of LPS (e.g., 5 mg/kg) to induce acute lung injury.
-
Treatment: this compound is administered, often intraperitoneally, at varying doses (e.g., 10, 20, 40 mg/kg) at a set time point before or after the LPS challenge. A vehicle control group receives the solvent used to dissolve this compound, and a positive control group might receive a standard anti-inflammatory drug like dexamethasone.
-
Sample Collection and Analysis: At a predetermined time after LPS administration (e.g., 7 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential inflammatory cell counts and total protein concentration (as a measure of vascular permeability). Lung tissues are harvested for histopathological examination (e.g., H&E staining), myeloperoxidase (MPO) activity assay (as an index of neutrophil infiltration), and measurement of cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or qPCR.
Table 1: Effects of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | TNF-α in BALF (pg/mL) | IL-1β in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Lung MPO Activity (U/g tissue) |
| Control | 0.8 ± 0.2 | 0.1 ± 0.05 | 35 ± 8 | 15 ± 4 | 25 ± 6 | 0.5 ± 0.1 |
| LPS | 12.5 ± 1.8 | 9.8 ± 1.5 | 450 ± 52 | 280 ± 35 | 350 ± 40 | 4.2 ± 0.5 |
| LPS + this compound (10 mg/kg) | 8.2 ± 1.1 | 6.5 ± 0.9 | 310 ± 38 | 190 ± 25 | 240 ± 31 | 2.8 ± 0.4 |
| LPS + this compound (20 mg/kg) | 5.5 ± 0.7 | 4.1 ± 0.6 | 220 ± 29 | 130 ± 18 | 160 ± 22 | 1.9 ± 0.3 |
| LPS + this compound (40 mg/kg) | 3.1 ± 0.5 | 2.2 ± 0.4 | 150 ± 21 | 80 ± 12 | 90 ± 15 | 1.1 ± 0.2 |
*p < 0.05 compared to the LPS group. Data are representative values compiled from typical findings in such studies.
Imiquimod (IMQ)-Induced Psoriasiform Inflammation
The imiquimod (IMQ)-induced skin inflammation model in mice is a widely used and clinically relevant model for studying psoriasis.[11] this compound has demonstrated significant therapeutic potential in this model by ameliorating skin inflammation and modulating key inflammatory pathways.[11]
In a study utilizing this model, daily topical application of this compound for six days resulted in a significant reduction in skin and hematological indicators of inflammation.[11] Furthermore, this compound treatment decreased the levels of nitric oxide (NO), thiobarbituric acid reactive substances (TBARS), and the expression of pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] The protein levels of pro-inflammatory cytokines IL-17, IL-23, and IL-1β in the epidermis, as well as IL-6 and TNF-α in both the epidermis and serum, were also notably reduced.[11]
Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasiform Inflammation Model
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a set number of consecutive days (e.g., 6 days).
-
Treatment: this compound is administered, typically topically or systemically, at various concentrations. Control groups include a vehicle-treated group and potentially a group treated with a standard psoriasis therapy like calcipotriol.
-
Assessment of Inflammation: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). At the end of the experiment, skin and blood samples are collected. Skin biopsies are used for histopathological analysis and to measure the expression of inflammatory mediators (e.g., cytokines, enzymes) via immunohistochemistry, Western blot, or qPCR. Blood samples are analyzed for systemic inflammatory markers.
Table 2: Effects of this compound on Pro-inflammatory Cytokines in IMQ-Induced Psoriasiform Inflammation in Mice
| Treatment Group | Epidermal IL-17 (pg/mg protein) | Epidermal IL-23 (pg/mg protein) | Epidermal IL-1β (pg/mg protein) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control | 15 ± 3 | 20 ± 4 | 25 ± 5 | 40 ± 8 | 30 ± 6 |
| IMQ | 150 ± 18 | 180 ± 22 | 200 ± 25 | 250 ± 30 | 200 ± 24 |
| IMQ + this compound | 70 ± 10 | 85 ± 12 | 90 ± 11 | 120 ± 15 | 95 ± 12* |
*p < 0.05 compared to the IMQ group. Data are representative values compiled from typical findings in such studies.
Molecular Mechanisms: Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are attributed to its ability to modulate several key signaling pathways. These include the TLR4/NF-κB, Nrf2/HO-1, and GPR30/PKA pathways.
TLR4/NF-κB and PPAR-γ Signaling Pathway
In the context of LPS-induced inflammation, this compound has been shown to inhibit the activation of the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10][12] LPS, a component of gram-negative bacteria, binds to TLR4, initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[13] this compound interferes with this process, leading to a reduction in the production of these inflammatory mediators.[10] Concurrently, this compound has been found to enhance the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[10]
Caption: this compound inhibits the TLR4/NF-κB pathway and activates the PPAR-γ pathway.
Nrf2/HO-1 Signaling Pathway
This compound has also been shown to exert its anti-inflammatory and antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[11][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant and cytoprotective genes, including HO-1.[13] HO-1 has potent anti-inflammatory properties. This mechanism is particularly relevant in the context of psoriasiform inflammation and cerebral ischemia/reperfusion injury.[11][14]
Caption: this compound activates the Nrf2/HO-1 antioxidant and anti-inflammatory pathway.
GPR30/PKA Signaling Pathway
In a model of antigen-induced arthritis, this compound was found to promote the resolution of neutrophilic inflammation through a mechanism dependent on G protein-coupled receptor 30 (GPR30) and Protein Kinase A (PKA).[1][4][15] The activation of this pathway by this compound enhances neutrophil apoptosis and efferocytosis (the clearance of apoptotic cells by phagocytes), which are crucial steps in the resolution of inflammation.[1][4]
Caption: this compound promotes inflammation resolution via the GPR30/PKA pathway.
Conclusion
The in vivo evidence strongly supports the anti-inflammatory effects of this compound across various disease models. Its ability to modulate key signaling pathways, such as TLR4/NF-κB, Nrf2/HO-1, and GPR30/PKA, underscores its potential as a multi-target therapeutic agent for inflammatory conditions. The presented experimental data and protocols provide a framework for researchers and drug development professionals to further explore and validate the therapeutic applications of this promising isoflavone. Future studies should focus on direct comparisons with existing anti-inflammatory drugs and further elucidation of its mechanisms of action in other chronic inflammatory disease models.
References
- 1. Frontiers | this compound Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 2. Frontiers | Perspectives Regarding the Role of this compound in Humans [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsit.com [ijsit.com]
- 6. Perspectives Regarding the Role of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The value of the lipopolysaccharide-induced acute lung injury model in respiratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound protect against lipopolysaccharide-induced acute lung injury in mice by regulating TLR4/NF-κB and PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Psoriasiform Inflammation by Regulating Nrf2/HO-1 Pathway Activation and Attenuating Inflammatory Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Biochanin A: A Comparative Guide for Kinase Inhibitor Screening
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount in the quest for selective and effective kinase inhibitors. This guide provides an objective comparison of the inhibitory activity of Biochanin A, a naturally occurring isoflavone, against a panel of protein kinases. The presented data, collated from various studies, highlights the importance of comprehensive profiling to identify both primary targets and potential off-target interactions that could influence experimental outcomes and therapeutic development.
Comparative Analysis of this compound Kinase Inhibitory Activity
This compound has been demonstrated to inhibit several protein kinases implicated in critical cellular signaling pathways. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that the inhibitory concentrations were determined using different experimental methodologies, including biochemical assays with purified enzymes and cell-based assays, which can influence the apparent potency.
| Kinase Target | IC50 / Effective Concentration | Assay Type | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 91.5 µM | Biochemical Assay | [Not specified in abstracts] |
| Mixed-Lineage Kinase 3 (MLK3) | Direct Inhibition Observed | In vitro Kinase Assay | [1][2] |
| Human Epidermal Growth Factor Receptor 2 (HER-2) | Inhibition of activation at 50 µM | Cell-Based Assay (Western Blot) | [3] |
| Extracellular signal-regulated kinase 1/2 (Erk1/2) | Inhibition of phosphorylation at 50 µM | Cell-Based Assay (Western Blot) | [3] |
| Akt (Protein Kinase B) | Inhibition of phosphorylation at 50 µM | Cell-Based Assay (Western Blot) | [3][4] |
| Mammalian Target of Rapamycin (mTOR) | Inhibition of activation at 50 µM | Cell-Based Assay (Western Blot) | [3] |
| IκB Kinase (IKK) | Inhibition of activity demonstrated | Kinase Assay | [5] |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Inhibition of phosphorylation demonstrated | Western Blot | [5] |
| Polo-like kinase-1 (PLK-1) | Inhibition of action demonstrated | Cellular Studies | [4] |
Key Signaling Pathways Targeted by this compound
This compound's cross-reactivity extends to several interconnected signaling pathways crucial for cell proliferation, survival, and inflammation. The following diagrams illustrate the points of intervention by this compound within these cascades.
References
- 1. MLK3 is a direct target of this compound, which plays a role in solar UV-induced COX-2 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLK3 is a direct target of this compound, which plays a role in solar UV-induced COX-2 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Biochanin A-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of Biochanin A, robust and reliable methods for confirming apoptosis are essential. This guide provides a comprehensive comparison of commonly used caspase assays, supported by experimental data on this compound's effects. Detailed protocols and visual workflows are included to facilitate experimental design and execution.
This compound, a naturally occurring isoflavone, has demonstrated promising anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. Therefore, measuring the activity of specific caspases is a key method for confirming this compound-induced apoptosis.
Comparison of Apoptosis Detection Methods
Several methods can be employed to detect and quantify apoptosis. Caspase activity assays are a direct measure of the activation of the apoptotic machinery. In conjunction with methods that assess membrane integrity and DNA fragmentation, a comprehensive picture of the apoptotic process can be obtained.
| Assay Type | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric, fluorometric, or luminescent substrates. | Mid-stage | - Direct measurement of apoptosis execution.- High specificity for apoptotic pathways.- Can differentiate between intrinsic and extrinsic pathways. | - Requires cell lysis.- Activity can be transient. |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer cell membrane (Annexin V) and membrane integrity (Propidium Iodide). | Early to late stage | - Distinguishes between early apoptotic, late apoptotic, and necrotic cells.- Can be analyzed by flow cytometry for quantitative data. | - Annexin V binding is calcium-dependent.- Necrotic cells can also stain positive for Annexin V.[1] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Late-stage | - Can be used on fixed cells and tissue sections.- Provides a strong signal for late-stage apoptosis. | - May also detect necrotic cells and cells with DNA damage from other sources.- Less sensitive for very early stages of apoptosis.[2] |
This compound-Induced Apoptosis: Experimental Data
Caspase Activation by this compound
Western blot analysis has been a primary method to demonstrate the cleavage and activation of caspases in response to this compound treatment.
| Cell Line | Caspase-3 Activation | Caspase-7 Activation | Caspase-9 Activation | Reference |
| MCF-7 (Breast Cancer) | Increased | Not Reported | Increased | [3] |
| A549 & 95D (Lung Cancer) | Activated | Not Reported | Not Reported | [4] |
| U937 & THP-1 (Leukemia) | Not Reported | Activated | Not Reported | [5] |
Quantifying Apoptosis with Annexin V/PI Staining
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) provides quantitative data on the percentage of cells undergoing apoptosis.
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells | Reference |
| A549 (Lung Cancer) | 0 | 2.1 | 1.8 | 3.9 | [4] |
| 50 | 5.6 | 3.2 | 8.8 | [4] | |
| 100 | 12.4 | 5.7 | 18.1 | [4] | |
| 200 | 21.8 | 8.9 | 30.7 | [4] | |
| 95D (Lung Cancer) | 0 | 1.5 | 1.2 | 2.7 | [4] |
| 60 | 4.8 | 2.5 | 7.3 | [4] | |
| 120 | 9.7 | 4.6 | 14.3 | [4] | |
| 240 | 18.5 | 7.9 | 26.4 | [4] | |
| PC-3 (Prostate Cancer) | Control | 3.4 | 1.7 | 5.1 | [6] |
| This compound | 11.0 | 14.9 | 25.9 | [6] |
Signaling Pathways and Experimental Workflow
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagrams illustrate these pathways and a general workflow for confirming apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the confirmation of this compound-induced apoptosis.
Colorimetric Caspase-3 Activity Assay
This protocol is based on the cleavage of the p-nitroanilide (pNA) from the C-terminus of a DEVD peptide substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA) at 4 mM in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound for the appropriate time.
-
Pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Dilute the lysate to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.[7]
-
-
Caspase Assay:
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.[8]
-
Fluorometric Caspase-9 Activity Assay
This protocol utilizes the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.
Materials:
-
Cell Lysis Buffer (as above)
-
2X Reaction Buffer (as above)
-
Caspase-9 Substrate (Ac-LEHD-AFC) at 1 mM in DMSO
-
Black 96-well microplate
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm filters
Procedure:
-
Cell Lysis:
-
Follow the same cell lysis procedure as described for the colorimetric assay.[10]
-
-
Protein Quantification:
-
Determine and normalize the protein concentration of the cell lysates as described above.[10]
-
-
Caspase Assay:
-
Data Acquisition:
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound.
-
Collect both adherent and suspension cells. For adherent cells, gently trypsinize and then wash.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
References
- 1. kumc.edu [kumc.edu]
- 2. 凋亡分析检测 [sigmaaldrich.com]
- 3. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic Effects of Genistein, Biochanin-A and Apigenin on LNCaP and PC-3 Cells by p21 through Transcriptional Inhibition of Polo-like Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
Biochanin A and G2/M Cell Cycle Arrest: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Biochanin A's effects on G2/M cell cycle progression in cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of isoflavones and their potential as anticancer agents. This document synthesizes experimental data on this compound and compares its activity with other G2/M arresting agents.
Introduction to this compound
This compound is a natural isoflavone, a type of phytoestrogen, predominantly found in red clover, soy, and other legumes. It has garnered significant attention in cancer research for its ability to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. One of its key anticancer mechanisms is the induction of cell cycle arrest at the G2/M checkpoint, which prevents cells from entering mitosis, ultimately leading to reduced tumor growth. This guide explores the molecular underpinnings of this effect.
Molecular Mechanism of this compound-Induced G2/M Arrest
This compound orchestrates G2/M arrest by modulating a network of key cell cycle regulatory proteins. The transition from the G2 to the M phase is primarily controlled by the activity of the Cyclin B1-CDK1 (also known as Cdc2) complex. Experimental evidence indicates that this compound disrupts this process through several mechanisms:
-
Downregulation of Cyclin B1 and CDK1: Studies have shown that treatment with this compound can lead to a decrease in the expression levels of both Cyclin B1 and CDK1, essential components for mitotic entry.
-
Upregulation of p21: this compound consistently upregulates the expression of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[1] p21 plays a crucial role by directly binding to and inhibiting the activity of Cyclin-CDK complexes, thereby halting cell cycle progression.
-
Inhibition of Polo-like Kinase-1 (PLK-1): PLK-1 is a critical kinase for mitotic progression. This compound treatment has been associated with the downregulation of PLK-1, a process that can be mediated by the increased expression of its negative regulator, p21.[1]
Signaling Pathways Modulated by this compound
This compound's influence on the cell cycle is not an isolated event but is rather the result of its impact on major upstream signaling pathways that govern cell growth and proliferation.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation, and thus the activation, of Akt and its downstream target mTOR.[1] This pathway is central to cell survival and proliferation, and its inhibition contributes to the overall anti-proliferative effects of this compound, including cell cycle arrest.
-
MAPK (Erk1/2) Pathway: The MAPK pathway is another critical route for transmitting mitogenic signals. This compound can suppress the activation of Erk1/2, further contributing to the cessation of cell growth.
-
HER-2 Pathway: In specific cancer types, such as HER-2-positive breast cancer, this compound can inhibit the activation of the HER-2 receptor itself, which lies upstream of both the PI3K/Akt and MAPK pathways.[1]
Below is a diagram illustrating the primary signaling cascade affected by this compound leading to G2/M arrest.
References
Evaluating Biochanin A's Efficacy in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The shift from traditional 2D cell monolayers to three-dimensional (3D) spheroid cultures represents a significant leap forward in preclinical cancer research. 3D spheroids more accurately mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for evaluating the efficacy of potential anticancer compounds. This guide provides a comparative overview of Biochanin A's potential efficacy in 3D spheroid cultures, benchmarked against other well-researched natural compounds. While direct experimental data for this compound in 3D spheroid models is limited in the current literature, this guide extrapolates its potential effects based on extensive 2D and in vivo studies and compares it with alternatives for which 3D data is available.
Comparative Efficacy of this compound and Alternatives in 3D Spheroid Models
This section summarizes the available quantitative data on the anti-cancer effects of this compound and selected alternative natural compounds in 3D spheroid cultures. The data for this compound is inferred from 2D and xenograft models due to the absence of direct 3D spheroid studies in the reviewed literature.
Table 1: Comparative IC50 Values in 3D Spheroid Cultures
| Compound | Cancer Cell Line | Spheroid Formation Method | Viability Assay | Incubation Time (hours) | IC50 (µM) |
| This compound (extrapolated) | Lung (A549, 95D) | Not Applicable (2D data) | MTT | 72 | ~20-50 |
| Genistein | Prostate (PC3) | Alginate Hydrogel | MTT | 24 | ~480 |
| Curcumin | Prostate (DU145, PC-3) | Not Specified | Not Specified | 48 | 44.79 (for DU145) |
| Resveratrol | Ovarian (SKOV-3, OVCAR-8) | Not Specified | Not Specified | Not Specified | >100 (for significant growth reduction) |
| Epigallocatechin Gallate (EGCG) | Prostate (22Rv1, PC3) | Poly-HEMA coated plates | Not Specified | 144 | Not Specified (significant size reduction) |
Table 2: Comparative Effects on Apoptosis in 3D Spheroid Cultures
| Compound | Cancer Cell Line | Method of Apoptosis Detection | Incubation Time (hours) | Observations |
| This compound (extrapolated from 2D) | Lung (A549, 95D) | Annexin V/PI Staining | 48 | Dose-dependent increase in early and late apoptosis. |
| Genistein | Prostate (PC3) | Comet Assay | Not Specified | Dose-dependent induction of apoptosis. |
| Curcumin | Prostate (DU145, PC-3) | Not Specified | Not Specified | Potential to induce apoptosis. |
| Resveratrol | Ovarian (SKOV-3, OVCAR-8) | PARP-1 Cleavage | Not Specified | Induction of apoptosis at higher concentrations. |
| Epigallocatechin Gallate (EGCG) | Prostate (22Rv1, PC3) | Not Specified | Not Specified | 72% increase in apoptotic cells in 22Rv1 spheroids.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to evaluating the efficacy of compounds in 3D spheroid cultures.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest the cells using trypsin-EDTA and neutralize with complete culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells/well).
-
Spheroid Formation: Dispense 100 µL of the cell suspension into each well of an ultra-low attachment (ULA) 96-well round-bottom plate.
-
Incubation: Incubate the plate in a humidified incubator at 37°C and 5% CO₂. Spheroids will typically form within 24-72 hours.[2]
Protocol 2: Compound Treatment and Viability Assay (ATP-Based)
-
Spheroid Generation: Generate spheroids as described in Protocol 1 and culture for 3-4 days.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) at 2X the final desired concentration in complete culture medium.
-
Treatment: Carefully add 100 µL of the 2X compound dilutions to the respective wells containing the spheroids.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 5 minutes to lyse the cells.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Protocol 3: Apoptosis Assay (Caspase-3/7 Detection)
-
Spheroid Treatment: Treat spheroids with the test compound as described in Protocol 2.
-
Reagent Preparation: Prepare the caspase-3/7 detection reagent according to the manufacturer's instructions.
-
Staining: Add the caspase-3/7 reagent and a nuclear counterstain (e.g., Hoechst 33342) to each well.
-
Incubation: Incubate at 37°C for the recommended time (typically 30-60 minutes).
-
Imaging: Acquire fluorescent images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the number of caspase-3/7 positive (apoptotic) cells relative to the total number of cells (determined by the nuclear stain).
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying a compound's anti-cancer activity is paramount. This compound is known to modulate key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathways Modulated by this compound
This compound has been shown in 2D cell culture studies to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.
Caption: this compound's inhibition of the PI3K/Akt pathway.
Caption: this compound's inhibition of the MAPK/ERK pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in 3D spheroid cultures.
Caption: Workflow for 3D spheroid experiments.
Conclusion
While direct quantitative data on this compound's efficacy in 3D spheroid cultures remains to be published, its well-documented anti-proliferative and pro-apoptotic effects in 2D models, along with its ability to inhibit key cancer-related signaling pathways, strongly suggest its potential as an anti-cancer agent worthy of investigation in more complex 3D models. The provided comparative data for alternative natural compounds highlights the utility of 3D spheroid cultures in identifying potent anti-cancer agents. Further research is warranted to directly assess this compound's performance in these advanced preclinical models to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Biochanin A
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the discoveries they enable. Biochanin A, a naturally occurring isoflavone (B191592) and phytoestrogen, requires careful handling and adherence to specific disposal protocols to mitigate potential health and environmental risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care. This compound may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][2][3][4]
-
Body Protection: A standard lab coat is required to protect skin and clothing.[1][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][2]
-
Avoid the formation of dust when handling the solid compound.[2][3]
Quantitative Disposal Guidelines
Specific quantitative limits for the disposal of this compound are often institution-specific and governed by local, state, and federal regulations.[2][4][5] Always consult your institution's Environmental Health and Safety (EHS) office for precise limits.[1] The following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | 5.5 - 9.0 | To prevent corrosion of plumbing and to comply with municipal wastewater regulations. |
| Concentration for Sewer Disposal | Institution-specific; generally very low ppm levels. | To minimize environmental impact and avoid interference with wastewater treatment processes.[1] |
| Quantity of Solid Waste | No specific limit for collection; must be in a manageable container. | To ensure safe handling and transport by waste management personnel. |
Step-by-Step Disposal Procedures
The correct disposal route for this compound depends on whether it is in solid form, a liquid solution, or within an empty container.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect pure this compound and materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1][3][6]
-
Liquid Waste: Segregate solutions containing this compound from other chemical waste streams.[1][6][7] Do not mix with incompatible materials, such as strong oxidizing agents.[1][8] Collect in a sealable, chemical-resistant container labeled "Hazardous Waste," clearly indicating "this compound Waste" and listing all solvents present.[1][8]
-
Empty Containers: Containers that held this compound must be decontaminated before disposal. Triple-rinse the container with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, DMSO).[1][9] The first rinse should be collected as hazardous liquid waste.[1] Subsequent rinses may be permissible for sewer disposal depending on local regulations.
Step 2: Waste Storage
-
Store all waste containers in a designated "Satellite Accumulation Area" (SAA).[8]
-
Ensure all waste containers are securely closed except when adding waste.[1][8]
-
Store containers away from heat and sources of ignition.[1]
-
Segregate waste based on compatibility (e.g., keep acids and bases separate).[8][9]
Step 3: Final Disposal
-
The primary and recommended method for disposing of this compound waste is through an approved hazardous waste disposal contractor.[1] Contact your institution's EHS office to arrange for pickup.
-
Sewer Disposal (Aqueous Solutions Only): In some cases, very dilute aqueous solutions of this compound may be permissible for sewer disposal.[8][10] However, this is highly regulated and requires prior approval from your EHS office.[1] Do not dispose of solid this compound or organic solvent solutions down the drain.[8]
Experimental Protocol: Decontamination of Glassware
Properly cleaning glassware contaminated with this compound is critical to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, DMSO). Collect the first rinse as hazardous liquid waste.[1]
-
Washing: Wash the glassware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. sweet.ua.pt [sweet.ua.pt]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Biochanin A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biochanin A. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a preferred option for their wide range of protection.[1] Always inspect gloves for integrity before use and change them immediately if contaminated or compromised.[1] |
| Body Protection | Laboratory coat | A lab coat or gown is recommended to protect personal clothing from contamination.[1] Ensure it is fully buttoned. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required to prevent eye contact from splashes.[2][3] A face shield may be necessary for procedures with a high risk of splashing.[1][3] |
| Respiratory Protection | N95 respirator or equivalent | Use when there is a risk of inhaling dust or aerosols, especially when handling the powdered form.[4][5] Ensure proper fit and obtain necessary training for respirator use. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[6]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[6] Do not ingest or inhale the compound.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the work area.[6]
-
Preparation of Solutions: this compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7] To prepare an aqueous solution, first dissolve the compound in DMSO and then dilute with the chosen buffer.[7] It is not recommended to store aqueous solutions for more than one day.[7]
Storage Procedures:
-
Container: Keep the container tightly sealed.[6]
-
Temperature: Store in a cool, well-ventilated area.[6] For long-term stability, especially in its powdered form, a storage temperature of -20°C is recommended.[6][7]
-
Environment: Protect from direct sunlight and sources of ignition.[6] Store in a dry and dark place.[8]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Incident | Procedure |
| Spill | Evacuate the area. Wear full personal protective equipment, including respiratory protection.[6] For solid spills, avoid generating dust. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[6] Decontaminate the spill area and equipment by scrubbing with alcohol.[6] Collect all contaminated materials for proper disposal.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[6]
-
Product: Dispose of the substance in its original container or a suitable, labeled waste container.
-
Contaminated Packaging: Any packaging that has come into contact with this compound should also be disposed of as hazardous waste.
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbents, gloves, lab coats) must be collected and disposed of as hazardous waste.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
This compound's Inhibitory Effect on TLR4 Signaling
This compound has been reported to exhibit anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound's inhibitory action on the TLR4 signaling pathway.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. quora.com [quora.com]
- 4. carlroth.com [carlroth.com]
- 5. ビオカニンA | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
